relB protein
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
147337-75-5 |
|---|---|
Molecular Formula |
C60H45O6Rh |
Synonyms |
relB protein |
Origin of Product |
United States |
Foundational & Exploratory
RelB protein structure and domains
An In-depth Technical Guide to RelB: Protein Structure, Domains, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RelB protein, a unique member of the Rel/Nuclear Factor-κB (NF-κB) family of transcription factors, is a critical regulator of the non-canonical NF-κB signaling pathway.[1] Unlike other members, RelB plays a specialized role in lymphoid organ development, dendritic cell maturation, and T-cell differentiation.[2] Its distinct structural features, including a unique N-terminal leucine (B10760876) zipper-like motif and its inability to homodimerize, set it apart and make it a subject of intense research and a potential target for therapeutic intervention.[3][4] This guide provides a comprehensive technical overview of the this compound, detailing its domain architecture, the signaling pathway it governs, and the key experimental methodologies used for its characterization.
This compound Architecture and Domains
RelB is a multifaceted protein whose function is dictated by its distinct structural domains. All members of the NF-κB family share a highly conserved, ~300 amino acid N-terminal region known as the Rel Homology Domain (RHD).[3][5][6][7] This domain is fundamental for DNA binding, dimerization with other NF-κB proteins, and nuclear localization.[3] The RHD itself is composed of two immunoglobulin-like subdomains: an N-terminal specificity domain that interacts with DNA bases and a C-terminal dimerization subdomain.[8][9]
RelB's uniqueness stems from domains outside the core RHD. It possesses a leucine zipper-like motif at its N-terminus, which is critical for its full transcriptional activity.[3][10] Furthermore, RelB contains potent transactivation domains (TADs) at both its N- and C-termini, which are required to stimulate the transcription of target genes.[10][11][12][13] RelB is unable to form homodimers and exclusively functions as a heterodimer, primarily with p50 or p52, to become a potent transcriptional activator.[1][4][13]
Quantitative Domain Data
The structural and functional domains of human RelB (UniProt ID: Q01201) are summarized below.[12]
| Domain/Region | Pfam ID | Approximate Amino Acid Position | Key Function(s) |
| Leucine Zipper-like Motif | PF16180 | N-terminus | Contributes to full transcriptional activation capacity.[3][10] |
| Rel Homology Domain (RHD) | - | 119-296[14] | Mediates DNA binding and dimerization.[3][5] |
| RHD DNA Binding Domain | PF00554 | N-terminal part of RHD | Sequence-specific binding to κB DNA sites.[8][14] |
| RHD Dimerization Domain | PF16179 | C-terminal part of RHD | Mediates heterodimerization with p50/p52.[14][15] |
| Transactivation Domain (TAD) | PF16181 | C-terminus | Recruits transcriptional machinery to activate gene expression.[10][16] |
The Non-Canonical NF-κB Signaling Pathway
RelB is the primary effector of the non-canonical (or alternative) NF-κB pathway.[17] This pathway is distinct from the canonical pathway and is activated by a specific subset of Tumor Necrosis Factor (TNF) receptor superfamily members, including the lymphotoxin β-receptor (LTβR), CD40, and BAFF-R.[17][18]
The pathway is initiated by the stabilization of NF-κB-inducing kinase (NIK).[17][18] In resting cells, NIK is continuously degraded. Upon receptor stimulation, NIK accumulates and phosphorylates and activates an IκB kinase α (IKKα) homodimer.[17][19] IKKα then phosphorylates the C-terminus of the NFKB2 precursor protein, p100, which sequesters RelB in the cytoplasm.[17][18] This phosphorylation event targets p100 for ubiquitination and subsequent proteasomal processing, which removes its inhibitory C-terminal ankyrin repeats, generating the mature p52 subunit.[17][18] The newly formed, transcriptionally competent RelB:p52 heterodimer is then free to translocate to the nucleus and regulate the expression of target genes involved in lymphoid organogenesis and immune cell trafficking.[17][18][19]
Figure 1: Non-Canonical NF-κB Signaling Pathway.
Key Experimental Methodologies
The characterization of RelB's structure, interactions, and function relies on a suite of advanced biochemical and biophysical techniques.
Co-Immunoprecipitation (Co-IP)
Co-IP is a cornerstone technique for identifying protein-protein interactions in vivo, such as the dimerization of RelB with p50 or p52.[20]
Protocol Overview:
-
Cell Lysis: Cells expressing the proteins of interest are lysed using a non-denaturing buffer to preserve protein complexes.
-
Incubation with Antibody: The lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-RelB).
-
Immune Complex Capture: Protein A/G-conjugated beads are added to capture the antibody-protein complexes.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-p52).
References
- 1. NIK-dependent RelB Activation Defines a Unique Signaling Pathway for the Development of Vα14i NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RelB: an outlier in leukocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The chicken RelB transcription factor has transactivation sequences and a tissue-specific expression pattern that are distinct from mammalian RelB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Rel homology domain - Wikipedia [en.wikipedia.org]
- 9. InterPro [ebi.ac.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. Both N- and C-terminal domains of RelB are required for full transactivation: role of the N-terminal leucine zipper-like motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. RelB, a member of the Rel/NF-kappa B family of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. Characterization of elements determining the dimerization properties of RelB and p50 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RelB, a new Rel family transcription activator that can interact with p50-NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. RELB - Wikipedia [en.wikipedia.org]
- 19. Canonical NF-κB Pathway as a Central Regulator of Obesity-Associated Inflammation: A Narrative Review [mdpi.com]
- 20. researchgate.net [researchgate.net]
RelB Gene Regulation and Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RelB proto-oncogene, a critical member of the Nuclear Factor-kappa B (NF-κB) family of transcription factors, plays a pivotal and distinct role in the orchestration of immune responses, lymphoid organogenesis, and cellular differentiation. Unlike other Rel proteins, RelB's activity is primarily regulated through the non-canonical NF-κB pathway, although significant control is also exerted by the canonical pathway, particularly in dendritic cells. Its expression is tightly controlled at the transcriptional, post-transcriptional, and post-translational levels, ensuring precise modulation of its downstream targets. Dysregulation of RelB is implicated in various inflammatory diseases and cancers, making it a compelling target for therapeutic intervention. This guide provides an in-depth examination of the molecular mechanisms governing RelB gene regulation and expression, detailed experimental protocols for its study, and a summary of its function in key immune cell lineages.
RelB Gene Structure and Basal Expression
The human RELB gene is located on chromosome 19q13.32. A key feature of the RelB gene is its TATA-less promoter, which contains two proximal NF-κB binding sites (κB sites).[1][2] These sites are crucial for both stimulus-induced expression and autoregulation. One site is preferentially bound by p50 homodimers, while the other is targeted by RelA/p50 and RelB/p50 heterodimers to drive transcription.[2][3] The promoter region also contains potential binding sites for other transcription factors, including AP-1, glucocorticoid receptors, c-Jun, and c-Fos, suggesting a complex, multi-layered regulatory network.[1]
RelB expression patterns are highly cell-type specific. It is constitutively and highly expressed in dendritic cells (DCs) and lymphocytes, where it is essential for their maturation and function.[1][4][5] In contrast, most innate immune cells, such as monocytes and macrophages, exhibit minimal basal RelB mRNA and protein levels; expression in these cells requires induction by specific stimuli.[1]
| Table 1: Basal RelB Expression in Key Immune Cell Types | |
| Cell Type | Basal RelB Expression Level |
| Dendritic Cells (DCs) | High / Constitutive[1][4] |
| B Lymphocytes | Constitutive[1] |
| T Lymphocytes | Constitutive[1] |
| Monocytes | Minimal / Inducible[1] |
| Macrophages | Minimal / Inducible[1] |
| Neutrophils | Minimal / Inducible[1] |
Transcriptional Regulation of RelB
RelB transcription is dynamically regulated by a convergence of signaling pathways, primarily the canonical and non-canonical NF-κB pathways.
The Non-Canonical NF-κB Pathway
The non-canonical pathway is the classical mechanism for RelB activation.[6][7] This pathway is initiated by a specific subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, such as the lymphotoxin β-receptor (LTβR), BAFF-R, and CD40.[8][9]
-
Stimulation: Ligand binding to these receptors leads to the recruitment of cellular inhibitor of apoptosis proteins (cIAPs) and TRAF proteins.
-
NIK Stabilization: This complex triggers the degradation of TRAF3, leading to the stabilization and accumulation of NF-κB-inducing kinase (NIK).[6]
-
IKKα Activation: NIK phosphorylates and activates a homodimer of IκB kinase α (IKKα).[6]
-
p100 Processing: Activated IKKα then phosphorylates the C-terminal region of the NF-κB2 precursor protein, p100.[8]
-
RelB/p52 Activation: This phosphorylation event targets p100 for ubiquitination and subsequent proteasomal processing, where its inhibitory C-terminal domain is cleaved off, generating the mature p52 subunit. The resulting RelB/p52 heterodimer is then free to translocate to the nucleus and activate target gene expression.[6][8][10]
The Canonical NF-κB Pathway
While RelB is the primary effector of the non-canonical pathway, its expression is often induced by the canonical pathway.[1] Proinflammatory stimuli like TNF-α and lipopolysaccharide (LPS) activate the IKK complex (containing IKKα, IKKβ, and NEMO), which phosphorylates IκBα.[2] This leads to the degradation of IκBα and the nuclear translocation of canonical NF-κB dimers, predominantly RelA/p50. RelA is a potent transactivator of the RelB gene, binding to the κB sites in its promoter to drive mRNA synthesis.[1][2] This creates a delayed, secondary wave of NF-κB activity, where early canonical signaling induces the expression of the key non-canonical component, RelB.
Furthermore, in dendritic cells, RelB activity itself is directly controlled by the canonical pathway. In these cells, RelB forms heterodimers with p50, which are then sequestered in the cytoplasm by the canonical inhibitors IκBα and IκBε.[11][12] Pathogen-associated signals that activate the canonical pathway lead to the rapid degradation of these inhibitors and the release of RelB/p50 dimers, enabling swift DC maturation.[11][12]
Other Transcriptional Regulators
Several other factors fine-tune RelB transcription. The steroid hormone 1α,25-dihydroxyvitamin D3 inhibits RelB mRNA expression, a process that blocks DC differentiation.[1][3] Conversely, Protein Kinase CβII (PKCβII) has been shown to be essential for the upregulation of RelB during the initiation of DC differentiation by controlling both transcriptional initiation and elongation.[3][13]
| Table 2: Summary of RelB Transcriptional Regulators | ||
| Regulator | Effect on RelB Transcription | Context / Cell Type |
| RelA/p50 | Activation | General response to TNF-α, LPS[1][2] |
| RelB/p50 | Activation (Autoregulation) | Immune cells[1] |
| AP-1 (c-Fos/c-Jun) | Activation | Cytomegalovirus infection[1] |
| Vitamin D3 | Inhibition | Dendritic Cells[1][3] |
| PKCβII | Activation | Dendritic Cell Differentiation[3][13] |
| SIRT1 | Activation | Human THP-1 promonocytes[1] |
Post-Transcriptional and Post-Translational Regulation
Beyond transcription, RelB expression and activity are controlled by multiple subsequent layers of regulation.
Post-Transcriptional Regulation by microRNA
RelB mRNA levels are directly targeted by microRNAs. Specifically, miR-146a can bind to RelB mRNA, leading to a block in translation and limiting protein synthesis.[1] This mechanism provides a negative feedback loop, as the transcription of miR-146a can itself be induced by the canonical NF-κB pathway.[1]
Post-Translational Modifications: Stability and Degradation
The RelB protein is inherently unstable and has a short half-life.[1] Its stability is critically dependent on its dimerization partner. Association with the p100 precursor protein sequesters RelB in the cytoplasm and stabilizes it.[1]
RelB degradation is an active process regulated by phosphorylation and ubiquitination:
-
Phosphorylation: Signal-dependent phosphorylation at specific residues, including Threonine 84 and Serine 552, is a prerequisite for degradation.[14][15] This phosphorylation is induced by stimuli like T-cell receptor activation but not by TNF-α.[16]
-
Ubiquitination: Following phosphorylation, RelB is polyubiquitinated, which targets it for degradation by the proteasome.[14][16] However, ubiquitination also serves a non-proteolytic role; constitutive polyubiquitination has been shown to enhance the transcriptional activity of RelB without affecting its stability or nuclear localization.[14][17] This suggests a dual function for ubiquitination in controlling both RelB turnover and activity.
Role of RelB in Immune Cell Function
RelB's unique regulatory mechanisms underpin its specialized functions in different immune cell populations.
-
Dendritic Cells (DCs): RelB is indispensable for the development, maturation, and antigen-presenting function of DCs.[3][18] RelB-deficient mice show marked defects in splenic DC subsets and are unable to mount effective T-cell responses.[11] The high constitutive expression of RelB in DCs underscores its role as a master regulator of this lineage.[4][19]
-
B Lymphocytes: In B cells, RelB is crucial for germinal center formation, proliferation, and the production of antigen-specific antibodies.[1] While single deletion of RelB has a modest effect on B-cell numbers, its combined loss with c-Rel or NF-κB2 severely impairs B-cell survival and development.[8][20] Signals from CD40 and BAFF-R, which are critical for B-cell survival, activate the non-canonical pathway to engage RelB.[1][8]
-
T Lymphocytes: RelB plays a role in T-cell development and activation. In RelB knockout mice, the absence of functional DCs leads to T-cell autoimmunity.[1]
-
Macrophages: While basal expression is low, RelB is induced in macrophages upon stimulation.[1] Its role in macrophage polarization is complex; some studies indicate that RelB expression is enhanced in pro-inflammatory M1 macrophages and that its deficiency can inhibit M1 differentiation.[21] Other work suggests RelB may inhibit the expression of certain inflammatory genes like TNF-α.[22]
Experimental Protocols
Studying RelB regulation and function requires a range of molecular biology techniques. Below are detailed protocols for key experimental approaches.
Quantitative RT-PCR (qRT-PCR) for RelB mRNA Expression
This protocol allows for the sensitive quantification of RelB mRNA levels.[5][23][24]
-
RNA Isolation: Isolate total RNA from cell or tissue samples using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis to check for ribosomal RNA band integrity.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme with oligo(dT) primers, random hexamers, or a combination of both. This can be done as a separate step (two-step RT-qPCR) or in the same reaction as the PCR (one-step RT-qPCR).[5]
-
Real-Time PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers specific for RelB, and a SYBR Green or TaqMan-based qPCR master mix.
-
Include a no-template control (NTC) to check for contamination and a no-RT control to verify the absence of genomic DNA amplification.
-
Run the reaction on a real-time PCR instrument. A typical cycling protocol is: 95°C for 10 min (activation), followed by 40 cycles of 95°C for 15 sec (denaturation) and 60°C for 1 min (annealing/extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for RelB and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of RelB mRNA using the ΔΔCt method, normalizing the target gene's expression to the housekeeping gene.
-
Western Blot for this compound Detection
This technique is used to detect and quantify this compound levels in cell or tissue lysates.[12][13][25]
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-50 µg of total protein per sample by adding Laemmli (SDS) sample buffer and heating at 95-100°C for 5 minutes.[12]
-
-
SDS-PAGE:
-
Load the denatured protein samples and a pre-stained molecular weight marker onto a polyacrylamide gel (a 10% gel is suitable for RelB, which is ~68 kDa).
-
Perform electrophoresis at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[25]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[12]
-
Incubate the membrane with a primary antibody specific for RelB, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[25]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands by exposing the membrane to X-ray film or using a digital imaging system. The intensity of the band corresponding to RelB can be quantified using densitometry software.
-
Electrophoretic Mobility Shift Assay (EMSA) for DNA-Binding Activity
EMSA, or gel shift assay, is used to detect the in vitro binding of RelB-containing protein complexes to a specific DNA sequence (e.g., a κB site).[18]
-
Probe Preparation:
-
Synthesize and anneal complementary single-stranded oligonucleotides containing the κB consensus sequence.
-
Label the resulting double-stranded DNA probe at the 5' end with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label like biotin (B1667282) or a fluorophore.[1][11]
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Nuclear Extract Preparation: Prepare nuclear protein extracts from cells of interest. The quality of the nuclear extract is critical for a successful EMSA.
-
Binding Reaction:
-
In a microfuge tube, combine nuclear extract (5-10 µg), a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding, and a binding buffer.
-
For specificity controls, prepare parallel reactions including a 100-fold molar excess of unlabeled ("cold") probe or an unrelated oligonucleotide.
-
For "supershift" analysis to confirm the presence of RelB, add a RelB-specific antibody to a reaction after the initial binding incubation. This will create a larger, slower-migrating complex.[3]
-
Add the labeled probe to the reaction and incubate at room temperature for 20-30 minutes.[6]
-
-
Electrophoresis:
-
Add loading dye (non-denaturing) to the reactions and load them onto a native (non-denaturing) polyacrylamide gel.
-
Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) at a constant voltage until the dye has migrated sufficiently.[11]
-
-
Detection:
-
Dry the gel and expose it to X-ray film or a phosphorimager screen (for radioactive probes).
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using streptavidin-HRP (for biotin) or by direct fluorescence imaging. A shifted band indicates a protein-DNA complex.
-
Luciferase Reporter Assay for Promoter Activity
This assay measures the ability of the RelB promoter to drive gene expression under different conditions.[8][14]
-
Construct Preparation: Clone the promoter region of the RelB gene into a reporter plasmid, upstream of a luciferase gene (e.g., Firefly luciferase). Create deletion mutants or site-directed mutants of the promoter (e.g., mutating the κB sites) to map functional regulatory elements.
-
Cell Transfection:
-
Co-transfect the RelB promoter-reporter construct into cultured cells along with a second plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter (e.g., CMV). The Renilla luciferase serves as an internal control to normalize for transfection efficiency and cell number.[10]
-
If studying the effect of a specific transcription factor, co-transfect an expression vector for that factor as well.
-
-
Cell Stimulation and Lysis: After 24-48 hours, treat the transfected cells with the desired stimuli (e.g., TNF-α, CD40L). Following stimulation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement:
-
Using a luminometer, measure the Firefly luciferase activity in the cell lysate by adding its specific substrate (luciferin).
-
Subsequently, add a quenching reagent and the substrate for Renilla luciferase (coelenterazine) to the same sample to measure its activity.[10]
-
-
Data Analysis: Calculate the relative luciferase activity by normalizing the Firefly luciferase reading to the Renilla luciferase reading for each sample. Compare the normalized activity across different experimental conditions.
Chromatin Immunoprecipitation (ChIP)-seq
ChIP combined with high-throughput sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of RelB.[7][22]
-
Cross-linking and Cell Lysis:
-
Treat live cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[2]
-
Harvest and lyse the cells to release the nuclei.
-
-
Chromatin Shearing: Isolate the nuclei and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation (IP):
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for RelB. An IgG antibody should be used as a negative control.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.[2]
-
DNA Purification: Purify the co-precipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control DNA (sheared chromatin that did not undergo IP). Sequence the libraries using a next-generation sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of the genome that are significantly enriched in the RelB IP sample compared to the input control. These peaks represent putative RelB binding sites.[15]
-
Conclusion and Future Directions
The regulation of RelB is a multifaceted process involving intricate crosstalk between the canonical and non-canonical NF-κB pathways, layered on top of precise transcriptional, post-transcriptional, and post-translational controls. This complexity allows RelB to execute highly specific functions in different immune cell lineages, particularly in the development and activation of the adaptive immune system. Its critical role in dendritic cell and B-lymphocyte biology, coupled with its dysregulation in inflammatory diseases and malignancies, establishes RelB as a significant target for drug development. Future research aimed at dissecting the cell-type-specific cofactors that interact with RelB and developing small molecules that can selectively inhibit its activity holds great promise for novel therapeutic strategies.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. encodeproject.org [encodeproject.org]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pages.vassar.edu [pages.vassar.edu]
- 6. protocols.io [protocols.io]
- 7. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. licorbio.com [licorbio.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 18. gene-quantification.de [gene-quantification.de]
- 19. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 20. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Western Blot Protocol | Leinco Technologies [leinco.com]
- 23. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 24. bosterbio.com [bosterbio.com]
- 25. Luciferase Reporters | Thermo Fisher Scientific - US [thermofisher.com]
RelB in Dendritic Cells: A Core Regulator of Immune Function and Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The RelB protein, a member of the NF-κB family of transcription factors, plays a pivotal and multifaceted role in the development, maturation, and function of dendritic cells (DCs). As sentinels of the immune system, DCs are crucial for initiating and shaping adaptive immune responses. The activity of RelB within these cells is a key determinant of their ability to process and present antigens, stimulate T cells, and direct the nature of the ensuing immune response. This technical guide provides a comprehensive overview of the core functions of RelB in dendritic cells, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key pathways, offering valuable insights for researchers and professionals in immunology and drug development.
Core Functions of RelB in Dendritic Cell Biology
RelB is integral to multiple aspects of DC biology, from their development and survival to their activation and subsequent interaction with T cells. Unlike other NF-κB members, RelB's activity is primarily regulated through the non-canonical NF-κB pathway, although significant crosstalk with the canonical pathway exists within dendritic cells.
Dendritic Cell Maturation and Antigen Presentation
RelB is a critical driver of dendritic cell maturation, a process that is essential for the initiation of T cell-mediated immunity. Upon encountering inflammatory stimuli or pathogens, immature DCs undergo a series of phenotypic and functional changes, collectively known as maturation. This includes the upregulation of cell surface molecules involved in antigen presentation and T cell co-stimulation.
RelB-deficient DCs exhibit significant defects in this maturation process.[1][2] Studies have shown that the expression of MHC class II molecules, as well as co-stimulatory molecules such as CD40, CD80, and CD86, is dependent on RelB activity.[1][3][4] This upregulation is crucial for the effective presentation of processed antigens to naive T cells. In the absence of RelB, DCs fail to efficiently activate T cells, leading to blunted immune responses.[1][2]
Cytokine Production
RelB also plays a significant role in regulating the production of cytokines by dendritic cells, which in turn shapes the nature of the T cell response. For instance, RelB has been shown to be involved in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF) and Interleukin-23 (IL-23).[1][5][6] The RelB-p50 heterodimer, in particular, has been implicated in the inhibition of TNF production in LPS-stimulated DCs.[5]
Signaling Pathways: A Nexus of Canonical and Non-Canonical NF-κB Activation
While RelB is a key effector of the non-canonical NF-κB pathway, its regulation in dendritic cells is more complex and involves significant integration with the canonical pathway. In immature DCs, RelB can form heterodimers with both p52 (the hallmark of the non-canonical pathway) and p50 (a component of the canonical pathway).[1][4][7]
The RelB-p52 dimer is constitutively present in the nucleus of immature DCs and is associated with the maintenance of their immature state.[1][4] Upon DC maturation, there is a rapid activation of RelB-p50 dimers, which are regulated by the canonical IκB proteins, IκBα and IκBε.[1][4] This dual-pathway control allows for both the maintenance of a resting state and the rapid response to activating stimuli.
Below is a diagram illustrating the integrated RelB signaling pathways in dendritic cells.
Caption: Integrated canonical and non-canonical NF-κB pathways regulating RelB activity in dendritic cells.
Quantitative Data on RelB Function
The following tables summarize key quantitative findings from studies on RelB function in dendritic cells.
Table 1: Effect of RelB on Dendritic Cell Maturation Markers
| Marker | Condition | Fold Change / % Change | Reference |
| MHC Class II | RelB knockdown | Reduced surface expression | [1] |
| CD86 | RelB knockdown | Reduced surface expression | [1] |
| CD80 | RelB knockdown | Reduced surface expression | [1] |
| CD40 | RelB knockdown | Reduced surface expression | [1] |
| RelB mRNA | KG1a vs. KG1 cells | ~2-fold higher in KG1a | [3] |
Table 2: RelB-dependent Cytokine Expression
| Cytokine | Stimulus | Effect of RelB manipulation | Quantitative Change | Reference |
| TNF | LPS | Overexpression of RelB/p50 inhibits production | Inhibition of TNF production | [5] |
| IL-23a | CpG / Pam3CSK4 | Reduced expression in Relb-/- DCs | Reduced mRNA levels | [1] |
| TNF | CpG / Pam3CSK4 | Reduced expression in Relb-/- DCs | Reduced mRNA levels | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to study RelB function in dendritic cells.
Immunoprecipitation (IP) for RelB Interaction Analysis
This protocol is used to isolate RelB and its interacting proteins from dendritic cell lysates.
-
Cell Lysis:
-
Harvest dendritic cells and wash with cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Pre-clearing:
-
Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Add anti-RelB antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
Collect the beads by centrifugation and wash several times with lysis buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., p50, p52, IκBα).
-
Caption: A streamlined workflow for the immunoprecipitation of RelB from dendritic cells.
Electrophoretic Mobility Shift Assay (EMSA) for RelB DNA Binding
EMSA is used to detect the binding of RelB-containing protein complexes to specific DNA sequences.
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides containing the consensus κB binding site.
-
Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
-
Binding Reaction:
-
Prepare nuclear extracts from dendritic cells.
-
Incubate the nuclear extract with the labeled probe in a binding buffer containing poly(dI-dC) to block non-specific DNA binding.
-
For supershift assays, add an antibody specific to RelB or its dimerization partners (p50, p52) to the reaction to further shift the protein-DNA complex.
-
-
Electrophoresis:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
Detect the labeled probe by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shifted" band indicates the formation of a protein-DNA complex.
-
Chromatin Immunoprecipitation (ChIP) for RelB Target Gene Identification
ChIP is employed to identify the genomic regions to which RelB binds directly in living cells.
-
Cross-linking:
-
Treat dendritic cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments (typically 200-1000 bp).
-
-
Immunoprecipitation:
-
Immunoprecipitate the chromatin with an antibody against RelB.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating and purify the immunoprecipitated DNA.
-
-
Analysis:
RelB as a Therapeutic Target in Drug Development
The central role of RelB in regulating dendritic cell function and subsequent immune responses makes it an attractive target for therapeutic intervention in a range of diseases, including autoimmune disorders and cancer.[1][9][10]
Small Molecule Inhibitors
Several small molecules that target the NF-κB pathway are in development, with some specifically designed to inhibit RelB.[1][2][9][11] These inhibitors can act through various mechanisms, such as preventing the nuclear translocation of RelB-containing dimers or blocking their binding to DNA.[1][9][12] For example, the small molecule RS-47 has been shown to specifically inhibit the non-canonical NF-κB pathway by disrupting RelB binding to its target DNA.[2] Such inhibitors hold promise for the treatment of diseases where aberrant RelB activation in dendritic cells contributes to pathology.
Therapeutic Strategies
-
Autoimmune Diseases: In conditions like rheumatoid arthritis and multiple sclerosis, where dendritic cells are implicated in driving pathogenic T cell responses, inhibiting RelB could dampen the inflammatory cascade.
-
Cancer Immunotherapy: Modulating RelB activity in dendritic cells within the tumor microenvironment could enhance their ability to prime anti-tumor T cell responses. Conversely, in some B-cell malignancies where the non-canonical NF-κB pathway is constitutively active, RelB inhibitors could have direct anti-tumor effects.[9][12]
The continued development of specific and potent RelB inhibitors will be crucial for translating our understanding of RelB biology into effective clinical therapies.
Conclusion
RelB is a linchpin in the intricate regulatory network that governs dendritic cell function. Its unique regulation through both canonical and non-canonical NF-κB pathways allows for a nuanced control over DC maturation, antigen presentation, and cytokine production. The quantitative data and experimental methodologies outlined in this guide provide a framework for further investigation into the precise mechanisms of RelB action. For drug development professionals, a deep understanding of RelB's role in dendritic cells is paramount for the rational design of novel therapeutics aimed at modulating immune responses in a variety of disease contexts. Future research will undoubtedly continue to unravel the complexities of RelB signaling and further solidify its position as a key therapeutic target.
References
- 1. Development of RelB-targeting small-molecule inhibitors of non-canonical NF-κB signaling with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New inhibitor of the noncanonical NF-κB pathway specifically binding to RelB shows antitumor effect | BioWorld [bioworld.com]
- 3. Regulation of RelB Expression during the Initiation of Dendritic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of RelB during dendritic cell activation integrates canonical and non-canonical NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RelB/p50 regulates TNF production in LPS-stimulated dendritic cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Control of RelB during dendritic cell activation integrates canonical and noncanonical NF-κB pathways [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. GSE288086 - Development of RelB-Targeting Small Molecule Inhibitors of Non-canonical NF-kB Signaling with Antitumor Efficacy - OmicsDI [omicsdi.org]
- 10. Therapeutic tactics for targeting B lymphocytes in autoimmunity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of RelB-targeting small-molecule inhibitors of non-canonical NF-κB signaling with antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
RelB interaction with p50 and p52
An In-Depth Technical Guide to the Interaction of RelB with p50 and p52
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a cornerstone of cellular responses to stimuli such as stress, cytokines, and pathogens, orchestrating gene expression in immunity, inflammation, and development. Within this family, the RelB subunit holds a unique position, primarily functioning through the non-canonical NF-κB pathway via heterodimerization with p50 (NFKB1) and p52 (NFKB2). Understanding the precise molecular interactions, binding affinities, and regulatory mechanisms of RelB:p50 and RelB:p52 complexes is critical for developing targeted therapeutics for a range of diseases, including autoimmune disorders and cancer. This technical guide provides a comprehensive overview of the RelB:p50/p52 axis, detailing the non-canonical signaling pathway, presenting quantitative binding data, outlining key experimental protocols for studying these interactions, and discussing the functional consequences of their activation.
The Non-Canonical NF-κB Signaling Pathway: Activation of RelB Complexes
The activation of RelB-containing dimers is predominantly managed by the non-canonical NF-κB pathway, a distinct and slower signaling cascade compared to the canonical pathway.[1] This pathway is initiated by a specific subset of ligands from the TNF receptor superfamily, including B-cell activating factor (BAFF), CD40 ligand (CD40L), and lymphotoxin-β (LTβ).[2][3]
Pathway activation hinges on the stabilization of NF-κB-inducing kinase (NIK).[4] In resting cells, NIK is continuously targeted for proteasomal degradation.[4] Upon receptor ligation, this degradation is halted, allowing NIK to accumulate and phosphorylate IκB Kinase α (IKKα) homodimers.[2] These activated IKKα complexes then phosphorylate the C-terminus of the NF-κB2 precursor protein, p100.[3] This phosphorylation event signals for the ubiquitination and partial proteasomal processing of p100, which removes its inhibitory C-terminal ankyrin repeat domain.[2][3] The resulting p52 protein remains dimerized with RelB, forming a transcriptionally competent p52:RelB heterodimer that translocates to the nucleus to regulate target gene expression.[3] These genes are often involved in lymphoid organogenesis and the maturation and survival of B-cells.[2][5]
Figure 1: The Non-Canonical NF-κB Signaling Pathway.
Biophysical Interactions and Quantitative Data
RelB exhibits distinct dimerization preferences compared to other Rel family members. It does not readily form homodimers and preferentially heterodimerizes with p50 and p52.[6][7] While both RelB:p50 and RelB:p52 complexes function as transcriptional activators, their formation and DNA-binding specificity can differ.[8][9] The stability of the RelB protein itself is dependent on the presence of its binding partners, p100/p52 and p105/p50, highlighting a co-dependent relationship.[10]
Quantitative analysis, primarily through fluorescence polarization assays, has been crucial for determining the binding affinities of these complexes to their DNA targets (κB sites). The p52:RelB heterodimer, in particular, has been shown to bind to a broader spectrum of κB sites with less discrimination than the canonical p50:RelA heterodimer.[1][11] This suggests that p52:RelB can regulate a more diverse set of genes.
| NF-κB Dimer | Target κB DNA Site | Binding Affinity (KD) in nM | Experimental Method | Reference |
| p52:RelB | ELC-κB | 11.0 ± 1.5 | Fluorescence Polarization | [1] |
| p52:RelB | BLC-κB | 15.0 ± 2.0 | Fluorescence Polarization | [1] |
| p52:RelB | IFNβ-κB | 20.0 ± 3.0 | Fluorescence Polarization | [1] |
| p52:RelB | HIV-κB | 25.0 ± 4.0 | Fluorescence Polarization | [1] |
| p52:RelB | IP-10(P)-κB | 35.5 ± 5.0 | Fluorescence Polarization | [1] |
| p52:RelB | Cyclin D1-κB | 46.5 ± 6.0 | Fluorescence Polarization | [1] |
| p50:RelB | Various κB sites | Similar to p50 homodimers | Electrophoretic Mobility Shift Assay | [12][13][14] |
Table 1: Quantitative Binding Affinities of RelB-Containing Dimers to κB DNA Sites.
Structural studies via X-ray crystallography have provided high-resolution insights into how these dimers recognize DNA. The structure of the p52:RelB:κB DNA complex revealed that an arginine residue (Arg 125) in RelB can contact an additional DNA base pair, a feature not observed in other NF-κB complexes.[11] This interaction is sensitive to the DNA sequence, particularly to contiguous A:T base pairs near the center of the κB site, and contributes to the dimer's ability to recognize diverse DNA sequences.[1][11] Similarly, the p50/RelB/DNA complex structure shows unique features, suggesting that RelB's mode of binding may permit the recognition of a wider array of κB sequences.[6]
Key Experimental Protocols
Investigating the interaction between RelB and its partners requires a suite of robust biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate in vivo interactions between proteins from cell lysates.
Protocol:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-Clearing: Incubate the lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add a primary antibody specific to one of the target proteins (e.g., anti-RelB) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation to allow the antibody to bind its target. A control using a non-specific IgG of the same isotype is essential.
-
Immunoprecipitation: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Detection: Analyze the eluted proteins by Western blotting using an antibody against the putative interaction partner (e.g., anti-p52 or anti-p50).[15]
Figure 2: General Workflow for Co-Immunoprecipitation.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to detect protein-DNA interactions based on the reduced migration speed of a protein-DNA complex through a non-denaturing gel compared to free DNA.[16][17]
Protocol:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the target κB binding site. Label the DNA probe, typically with 32P at the 5' end using T4 polynucleotide kinase or with a non-radioactive label like biotin.
-
Binding Reaction: Incubate the labeled DNA probe with purified recombinant RelB/p50 or RelB/p52 proteins, or with nuclear extracts, in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Electrophoresis: Load the reaction mixtures onto a non-denaturing polyacrylamide gel and run the electrophoresis at 4°C to prevent complex dissociation.
-
Detection: If using a radioactive probe, dry the gel and expose it to X-ray film (autoradiography). For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence. A "shifted" band indicates the formation of a protein-DNA complex.
-
Supershift Assay (Optional): To confirm the identity of the proteins in the complex, add an antibody specific to one of the proteins (e.g., anti-RelB) to the binding reaction. A further retardation in mobility (a "supershift") confirms the protein's presence.[7]
Figure 3: General Workflow for EMSA.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical technique for quantifying binding kinetics (kon, koff) and affinity (KD) of molecular interactions.[18][19][20]
Protocol:
-
Chip Preparation & Ligand Immobilization: Choose a sensor chip (e.g., CM5). Covalently immobilize one interacting partner (the "ligand," e.g., purified RelB) onto the chip surface, often via amine coupling. A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding.
-
Analyte Injection & Association: Inject a series of concentrations of the other partner (the "analyte," e.g., purified p52) across the ligand and reference surfaces. As the analyte binds to the immobilized ligand, the change in refractive index at the surface is measured in real-time and recorded as an increase in Response Units (RU).[18]
-
Dissociation: After the association phase, inject running buffer over the chip to monitor the dissociation of the analyte from the ligand, recorded as a decrease in RU.
-
Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip all bound analyte from the ligand, returning the surface to its baseline for the next injection cycle.
-
Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Figure 4: General Workflow for Surface Plasmon Resonance.
Conclusion and Implications for Drug Development
The interactions of RelB with p50 and p52 are central to the function of the non-canonical NF-κB pathway, which plays a critical role in the development of lymphoid organs, adaptive immunity, and the pathogenesis of various chronic inflammatory diseases and cancers. The ability of RelB-containing dimers to bind a broader range of κB sites suggests they have a distinct and wide-ranging transcriptional repertoire.
For drug development professionals, the specificity of the non-canonical pathway presents a promising target. Unlike the ubiquitous canonical pathway, inhibiting the non-canonical pathway (e.g., by targeting NIK or the p100 processing step) could offer a more tailored therapeutic effect with potentially fewer side effects. Furthermore, developing molecules that can selectively disrupt the protein-protein interface of RelB:p52 or RelB:p50 dimers, or their interaction with DNA, represents a sophisticated strategy for modulating the expression of specific gene subsets involved in disease progression. The quantitative and methodological details provided in this guide serve as a foundational resource for the rational design and evaluation of such targeted therapies.
References
- 1. NF-κB p52:RelB heterodimer recognizes two classes of κB sites with two distinct modes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canonical NF-κB Pathway as a Central Regulator of Obesity-Associated Inflammation: A Narrative Review | MDPI [mdpi.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Origin of the Functional Distinctiveness of NF-κB/p52 [frontiersin.org]
- 6. X-ray Structure of a NF-κB p50/RelB/DNA Complex Reveals Assembly of Multiple Dimers on Tandem κB Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic analysis of NF-κB/Rel transcription factors defines functional specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcription factor RelB - Olink Explore Inflammation II — Olink® [olink.com]
- 9. Control of RelB during dendritic cell activation integrates canonical and non-canonical NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of RelB Requires Multidomain Interactions with p100/p52 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF‐κB p52:RelB heterodimer recognizes two classes of κB sites with two distinct modes | EMBO Reports [link.springer.com]
- 12. tandfonline.com [tandfonline.com]
- 13. RelB, a new Rel family transcription activator that can interact with p50-NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RelB, a new Rel family transcription activator that can interact with p50-NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. affiniteinstruments.com [affiniteinstruments.com]
- 19. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 20. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Post-Translational Modifications of RelB
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the post-translational modifications (PTMs) of the RelB protein, a key component of the alternative NF-κB signaling pathway. A thorough understanding of these modifications is crucial for elucidating the complex regulatory mechanisms governing RelB's diverse functions in immunity, inflammation, and oncogenesis. This document details the major PTMs of RelB, including phosphorylation, ubiquitination, and SUMOylation, and provides insights into the signaling pathways that control these modifications and their functional consequences. Furthermore, this guide offers detailed experimental protocols for the investigation of RelB PTMs and presents visual representations of the associated signaling cascades and experimental workflows.
Overview of RelB and its Role in NF-κB Signaling
The NF-κB family of transcription factors, comprising RelA (p65), RelB, c-Rel, NF-κB1 (p50/p105), and NF-κB2 (p52/p100), plays a pivotal role in a wide array of biological processes, including immune and inflammatory responses, cell proliferation, and apoptosis.[1] The activity of NF-κB proteins is tightly regulated, primarily through two major signaling pathways: the classical (canonical) and the alternative (non-canonical) pathways. While the classical pathway predominantly activates RelA- and c-Rel-containing dimers, the alternative pathway mainly controls the activation of RelB-containing heterodimers.[1][2][3]
RelB is unique among NF-κB members as it cannot form homodimers and exhibits potent transcriptional activation primarily when partnered with p50 or p52.[2] The regulation of RelB activity is intricate, involving not only its association with other NF-κB subunits and inhibitory proteins like p100, but also a complex array of post-translational modifications that fine-tune its stability, subcellular localization, and transcriptional potential.[1][4]
Key Post-Translational Modifications of RelB
The functional plasticity of RelB is significantly influenced by a variety of PTMs, including phosphorylation, ubiquitination, and SUMOylation. These modifications can either activate or repress RelB's transcriptional activity, or target it for proteasomal degradation, thereby providing a sophisticated mechanism for regulating its biological output.[1][5]
Phosphorylation
Phosphorylation is a critical PTM that dynamically regulates RelB's function. Several key phosphorylation sites have been identified, each with distinct upstream kinases and downstream functional consequences.
Table 1: Summary of Key RelB Phosphorylation Events
| Phosphorylation Site | Kinase(s) | Cellular Stimulus | Functional Outcome | References |
| Threonine 84 (T84) | Unknown | T-cell receptor (TCR) activation; TPA/ionomycin | Primes RelB for cleavage and subsequent proteasomal degradation. | [1][6] |
| Serine 552 (S552) | Glycogen Synthase Kinase 3β (GSK3β) | T-cell receptor (TCR) activation; TPA/ionomycin | Induces proteasomal degradation of RelB.[6][7][8] | [6][7][8][9] |
| Serine 472 (S472) | IκB Kinase α (IKKα) and IκB Kinase β (IKKβ) | Tumor Necrosis Factor α (TNFα) | Promotes fibroblast migration by enabling RelB to bind to the promoter of migration-associated genes like MMP3.[10][11][12][13] | [10][11][12][13] |
| Serine 368 (S368) | Unknown | - | Important for dimerization with other NF-κB subunits, including p100, which in turn stabilizes RelB.[8] | [8] |
Other potential phosphorylation sites on RelB, such as serine 20, serine 37, serine 116, serine 139, serine 217, tyrosine 293, serine 425, and threonine 579, have been identified through mass spectrometry, although their functional significance remains to be fully elucidated.[14]
Ubiquitination
Ubiquitination of RelB is a multifaceted modification that can either lead to its degradation or enhance its transcriptional activity, depending on the nature of the ubiquitin chain.
Table 2: RelB Ubiquitination
| Lysine (B10760008) Residues | Type of Ubiquitination | Functional Outcome | References |
| K273, K274, K305, K308 | Polyubiquitination | Critical for both basal transcriptional activity and ubiquitination-induced increase in activity.[15][16] | [15][16] |
| Multiple lysine residues | Polyubiquitination (non-K48 or K63) | Constitutive polyubiquitination in B-cells appears to have non-proteasomal functions, augmenting transcriptional activity.[16] | [16] |
| Not specified | PMA/ionomycin-induced polyubiquitination | Linked to proteasomal degradation in B-cells.[16] | [16] |
A critical event preceding the degradation of RelB is its cleavage by the paracaspase MALT1 after Arginine-85 (R85).[2][17][18][19] This cleavage event is a prerequisite for the subsequent proteasome-dependent degradation of RelB.[17]
SUMOylation
SUMOylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, generally acts as a repressive mark on RelB, attenuating its transcriptional activity.
Table 3: RelB SUMOylation
| SUMOylated Residues | SUMO Isoform | Functional Outcome | References |
| Multiple lysine residues | SUMO1 or SUMO2 | Converts RelB into a transcriptional repressor.[15][20] This effect is not dependent on alterations in RelB's nuclear localization or DNA-binding ability.[14] | [14][15][20] |
Inactivation of specific SUMOylation sites in the central region of RelB has been shown to augment its transcriptional activity.[15][20]
Signaling Pathways Regulating RelB PTMs
The post-translational modifications of RelB are tightly controlled by upstream signaling pathways, primarily the canonical and non-canonical NF-κB pathways.
The Non-Canonical NF-κB Pathway and RelB Activation
The non-canonical NF-κB pathway is the principal route for RelB activation.[3][8][21] This pathway is initiated by a specific subset of TNF receptor superfamily members, such as LTβR and CD40.[22][23] This leads to the activation of NF-κB-inducing kinase (NIK), which in turn activates IKKα homodimers.[21][22] Activated IKKα then phosphorylates the C-terminus of p100, triggering its ubiquitination and subsequent proteasomal processing into p52.[8][21] The resulting p52 subunit then dimerizes with RelB, and the active p52/RelB heterodimer translocates to the nucleus to regulate the expression of target genes.[3][21]
Crosstalk with the Canonical Pathway and Regulation of RelB Degradation
While the non-canonical pathway is central to RelB activation, there is significant crosstalk with the canonical pathway. For instance, TNFα, a classical activator of the canonical pathway, can induce the phosphorylation of RelB at Serine 472 via the IKKα/β complex, modulating its promoter specificity.[10][11] Furthermore, in lymphocytes, activation of the canonical pathway can lead to MALT1-dependent cleavage and subsequent degradation of RelB, which in turn enhances the activity of RelA- and c-Rel-containing NF-κB complexes.[17][18] The phosphorylation of RelB at Threonine 84 and Serine 552, which earmarks it for degradation, is induced by T-cell receptor activation, another stimulus that engages components of the canonical signaling machinery.[1][6]
Experimental Protocols for Studying RelB PTMs
Investigating the post-translational modifications of RelB requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Immunoprecipitation and Western Blotting for Phospho-RelB
This protocol is designed to detect the phosphorylation of RelB at specific sites, such as Serine 552 or Serine 472, in response to cellular stimulation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein A/G agarose (B213101) beads.
-
Primary antibodies: Rabbit anti-RelB, Rabbit anti-phospho-RelB (Ser552) (e.g., Cell Signaling Technology #4999), Rabbit anti-phospho-RelB (Ser573, human equivalent of mouse S552).[9][24]
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Stimulation: Culture cells to the desired confluency and treat with the appropriate stimulus (e.g., TPA/ionomycin for S552 phosphorylation) for the indicated time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-RelB antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-3 hours at 4°C.
-
Pellet the beads by centrifugation and wash several times with lysis buffer.
-
-
Elution and Sample Preparation: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-RelB antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-RelB antibody to confirm equal loading of the immunoprecipitated protein.
-
In Vivo Ubiquitination Assay
This assay is used to determine if RelB is ubiquitinated in cells.
Materials:
-
Expression vectors for HA-tagged ubiquitin and Flag-tagged RelB.
-
Cell lysis buffer containing deubiquitinase inhibitors (e.g., NEM).
-
Anti-Flag antibody or beads for immunoprecipitation.
-
Anti-HA antibody for Western blotting.
Procedure:
-
Transfection: Co-transfect cells with expression vectors for Flag-RelB and HA-ubiquitin.
-
Cell Treatment: Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate Flag-RelB from the cell lysates using an anti-Flag antibody.
-
Western Blotting: Perform Western blotting on the immunoprecipitated samples using an anti-HA antibody to detect the presence of polyubiquitin (B1169507) chains on RelB.
Mass Spectrometry for PTM Site Identification
Mass spectrometry is a powerful tool for identifying the precise sites of post-translational modifications on RelB.
General Workflow:
-
Protein Isolation: Isolate RelB from cells, either through immunoprecipitation or other purification methods.
-
Enzymatic Digestion: Digest the purified RelB into smaller peptides using an enzyme such as trypsin.
-
Enrichment of Modified Peptides (Optional but Recommended): For low-abundance PTMs like phosphorylation or ubiquitination, it is often necessary to enrich for the modified peptides using techniques like affinity chromatography with phospho-specific antibodies or ubiquitin-binding domains.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: Use specialized software to analyze the mass spectrometry data. The presence of a PTM is identified by a characteristic mass shift in the peptide and its fragments. The specific modified amino acid residue can be pinpointed by analyzing the fragmentation pattern.
Conclusion and Future Directions
The post-translational modification of RelB is a complex and highly regulated process that is integral to the control of the alternative NF-κB pathway. Phosphorylation, ubiquitination, and SUMOylation each play distinct roles in modulating RelB's stability, transcriptional activity, and protein-protein interactions. A deeper understanding of the interplay between these modifications and the signaling pathways that govern them will be essential for developing novel therapeutic strategies that target RelB in various diseases, including cancer and autoimmune disorders. Future research should focus on further elucidating the specific contexts in which different PTMs occur, identifying the full complement of enzymes that regulate these modifications, and exploring the potential for pharmacological modulation of these processes for therapeutic benefit.
References
- 1. Stabilization of RelB Requires Multidomain Interactions with p100/p52 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malt1-dependent RelB cleavage promotes canonical NF-kappaB activation in lymphocytes and lymphoma cell lines. | BioGRID [thebiogrid.org]
- 3. NF-kB pathway overview | Abcam [abcam.com]
- 4. Stabilization of RelB requires multidomain interactions with p100/p52 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-Translational Modifications of RelB NF-κB Subunit and Associated Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. GSK3β modulates NF-κB activation and RelB degradation through site-specific phosphorylation of BCL10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The noncanonical NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-RelB (Ser552) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. IKK phosphorylates RelB to modulate its promoter specificity and promote fibroblast migration downstream of TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IKK phosphorylates RelB to modulate its promoter specificity and promote fibroblast migration downstream of TNF receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK3β modulates NF-κB activation and RelB degradation through site-specific phosphorylation of BCL10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. usbio.net [usbio.net]
- 14. Post-Translational Modifications of RelB NF-κB Subunit and Associated Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Identification of lysine residues critical for the transcriptional activity and polyubiquitination of the NF-kappaB family member RelB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. SUMOylation attenuates the transcriptional activity of the NF-κB subunit RelB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. Anti-RelB (Phospho-Ser573) Antibody (A50466) | Antibodies.com [antibodies.com]
Unraveling the Transcriptional Landscape of RelB in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transcription factor RelB, a member of the Nuclear Factor-kappa B (NF-κB) family, is a pivotal regulator of immune system development, homeostasis, and response. Unlike the canonical NF-κB members, RelB primarily functions through the non-canonical pathway, directing a unique transcriptional program essential for the differentiation and function of various immune cells, including dendritic cells (DCs), B lymphocytes, and macrophages. Dysregulation of RelB activity is implicated in numerous inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of RelB's role in the immune system, focusing on its target genes and the signaling pathways that govern its activity. We present a synthesis of current research, including quantitative data on gene expression, detailed experimental protocols for target identification, and visual diagrams of key molecular pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to RelB and the NF-κB Signaling Network
The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), c-Rel, RelB, NF-κB1 (p50/p105), and NF-κB2 (p52/p100).[1] These proteins form various homo- and heterodimers that bind to κB sites in the regulatory regions of target genes, controlling critical processes such as inflammation, immunity, cell proliferation, and survival.[2] NF-κB signaling is broadly categorized into two major pathways: the canonical and the non-canonical pathways.
-
The Canonical Pathway: This pathway is typically activated by pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[3] It leads to the rapid and transient nuclear translocation of RelA/p50 dimers, which are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4]
-
The Non-Canonical Pathway: This pathway is activated by a specific subset of TNF receptor superfamily members, such as B-cell activating factor receptor (BAFF-R) and CD40.[3][5] It involves the activation of NF-κB-inducing kinase (NIK), leading to the processing of p100 into p52. The resulting RelB/p52 heterodimers then translocate to the nucleus to mediate a slower, more persistent gene expression program.[6]
RelB is considered an atypical member of the NF-κB family. It does not form stable homodimers and primarily partners with p50 or p52.[4][5] While best known as the key effector of the non-canonical pathway, RelB activity is also intricately linked with the canonical pathway, which can induce RELB gene expression, creating a complex regulatory network.[7] RelB plays indispensable roles in lymphoid organ development, dendritic cell maturation, and B cell survival and differentiation.[5][6]
Signaling Pathways Regulating RelB Activity
The activation of RelB is tightly controlled by the interplay between the canonical and non-canonical NF-κB pathways. Understanding these pathways is critical for deciphering the context-specific functions of RelB.
The Non-Canonical NF-κB Pathway
The non-canonical pathway is the principal route for activating RelB. In resting cells, RelB is sequestered in the cytoplasm by forming a heterodimer with the p100 precursor protein. The activation cascade is initiated by specific receptor ligation, leading to the stabilization of NIK. NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates p100. This phosphorylation event signals the ubiquitin-dependent processing of p100's C-terminal ankyrin repeat domain, converting it to p52. The liberated RelB/p52 dimer is then free to translocate to the nucleus and regulate gene expression.[6][8]
Caption: The Non-Canonical NF-κB Signaling Pathway.
Crosstalk with the Canonical Pathway
While distinct, the two NF-κB pathways exhibit significant crosstalk. Canonical pathway activation can lead to the transcriptional upregulation of RELB and NFKB2 (p100) via RelA/p50 dimers. This "primes" the cell for a subsequent non-canonical response.[7] Furthermore, in certain immune cells like DCs, RelB can form heterodimers with p50. These RelB/p50 complexes are regulated by the canonical inhibitors IκBα and IκBε, making RelB activation responsive to canonical stimuli. This integration allows for rapid, pathogen-responsive RelB activity, which is crucial for DC maturation.[9]
Caption: Crosstalk between Canonical and Non-Canonical NF-κB Pathways.
RelB Target Genes in Immune Cell Subsets
RelB directs distinct gene expression programs in different immune cells, reflecting its specialized roles in immunity. The identification of these target genes has been greatly advanced by genome-wide techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and RNA sequencing (RNA-seq).
Dendritic Cells (DCs)
RelB is essential for the maturation and antigen-presenting function of DCs.[4][9] In response to stimuli like CpG or Pam3CSK4, RelB-dependent gene expression is crucial for upregulating costimulatory molecules and producing inflammatory cytokines.[10] In the absence of RelB, DCs show blunted expression of key maturation markers. Conversely, RelB can also act to suppress certain pro-inflammatory genes, often by competing with RelA for promoter binding, thereby fine-tuning the inflammatory response.[11][12]
Table 1: Selected RelB Target Genes in Dendritic Cells
| Gene Symbol | Gene Name | Regulation by RelB | Function | Quantitative Data (Example) | Reference |
| Cd40 | CD40 molecule | Positive | T-cell costimulation, DC activation | Required for full induction upon CpG stimulation | [9] |
| Il23a | Interleukin 23a | Positive | Pro-inflammatory cytokine, Th17 differentiation | Expression defect in Relb-/- BMDCs | [9][10] |
| Tnf | Tumor necrosis factor | Negative/Modulatory | Pro-inflammatory cytokine | Overexpression of RelB/p50 inhibits TNF production | [13] |
| Cxcl2 | C-X-C motif chemokine ligand 2 | Positive | Chemokine (neutrophil chemoattractant) | Reduced expression in Relb-/- BMDCs | [9] |
| Il1b | Interleukin 1 beta | Positive | Pro-inflammatory cytokine | Reduced expression in Relb-/- BMDCs | [9] |
| Rantes (Ccl5) | C-C motif chemokine ligand 5 | Negative | Chemokine (T-cell chemoattractant) | Persistently induced in Relb-/- fibroblasts | [14] |
| Mip-1a (Ccl3) | C-C motif chemokine ligand 3 | Negative | Chemokine (monocyte chemoattractant) | Persistently induced in Relb-/- fibroblasts | [14] |
B Lymphocytes
In B cells, RelB is critical for development, survival, and germinal center formation.[6][15] The non-canonical pathway, activated by BAFF-R and CD40 signaling, is paramount for these processes. RNA-seq analyses of B cells from RelB-deficient mice have revealed a host of target genes involved in cell migration, survival, and proliferation.[1][6] RelB, often in coordination with c-Rel, ensures the survival of peripheral B cells by regulating anti-apoptotic genes.[15] While essential for proliferation, RelB appears to be less critical for the processes of Ig secretion and class switching compared to other NF-κB members.[16]
Table 2: Selected RelB Target Genes in B Lymphocytes
| Gene Symbol | Gene Name | Regulation by RelB | Function | Quantitative Data (Example) | Reference |
| Icosl | ICOS ligand | Positive | T-cell costimulation | Lower expression in Relb-/- B cells | [8] |
| Il9r | Interleukin 9 receptor | Positive | Cytokine signaling | Differentially expressed in Relb-/- B cells | [6] |
| Lilrb4a | Leukocyte immunoglobulin like receptor B4a | Positive | Immune regulation | Differentially expressed in Relb-/- B cells | [6] |
| Nfkbid | Nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, delta | Positive | NF-κB regulation | Identified as a RelB/cRel-dependent gene | [15] |
| Bcl2a1d | BCL2 related protein A1d | Positive | Anti-apoptotic | Identified as a RelB/cRel-dependent gene | [15] |
| Ebi3 | Epstein-Barr virus induced 3 | Positive | Cytokine subunit (IL-27, IL-35) | Identified as a RelB/cRel-dependent gene | [15] |
Macrophages
In macrophages, RelB's role is primarily modulatory, often acting to restrain excessive inflammation. Following initial activation by stimuli like LPS, the canonical pathway drives a robust pro-inflammatory response. Subsequently, induced RelB expression helps to terminate this response. The RelB/p50 dimer, for instance, can inhibit the production of TNF-α.[13] This function is critical for the resolution of acute inflammation and preventing a shift to chronic inflammatory states.
Table 3: Selected RelB Target Genes in Macrophages
| Gene Symbol | Gene Name | Regulation by RelB | Function | Quantitative Data (Example) | Reference |
| Tnf | Tumor necrosis factor | Negative | Pro-inflammatory cytokine | RelB/p50 overexpression inhibits TNF production | [13] |
| Il6 | Interleukin 6 | No significant effect | Pro/Anti-inflammatory cytokine | Production not affected by RelB/p50 overexpression | [13] |
| Il10 | Interleukin 10 | No significant effect | Anti-inflammatory cytokine | Production not affected by RelB/p50 overexpression | [13] |
Note: The tables above provide a selection of identified or putative RelB target genes. The quantitative data are illustrative examples from the cited studies, and the precise fold-changes can vary based on stimulus, timepoint, and experimental system.
Experimental Protocols for Identifying RelB Target Genes
Identifying the direct and indirect targets of a transcription factor like RelB requires a combination of genome-wide approaches. The workflow typically involves identifying potential binding sites across the genome and correlating these sites with changes in gene expression upon perturbation of the transcription factor.
General Workflow for Target Gene Identification
The integrated analysis of ChIP-seq and RNA-seq is a powerful strategy to define high-confidence target genes. ChIP-seq identifies the genomic locations where RelB is physically bound, while RNA-seq on RelB-knockout or knockdown cells reveals which genes are functionally dependent on RelB for their expression. Genes that show both RelB binding at their regulatory regions and altered expression in the absence of RelB are considered strong candidates for direct targets.[17][18]
Caption: Workflow for High-Confidence RelB Target Gene Identification.
Detailed Methodology: Chromatin Immunoprecipitation Sequencing (ChIP-seq)
The following protocol provides a detailed methodology for performing ChIP-seq to identify RelB binding sites, synthesized from established procedures. This protocol is optimized for cultured immune cells.
I. Cell Fixation and Chromatin Preparation
-
Cross-linking: Harvest approximately 1-5 x 107 immune cells per immunoprecipitation (IP). Resuspend cells in fresh culture medium and add formaldehyde (B43269) to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle rotation to cross-link proteins to DNA.
-
Quenching: Stop the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.
-
Cell Lysis: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in cell lysis buffer containing protease inhibitors. Incubate on ice to release the nuclei.
-
Nuclear Lysis & Sonication: Pellet the nuclei, resuspend in nuclear lysis buffer, and incubate on ice. Shear the chromatin by sonication to an average fragment size of 200-600 bp. Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.
II. Immunoprecipitation
-
Pre-clearing: Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C to reduce non-specific background.
-
Antibody Incubation: Collect the pre-cleared chromatin supernatant. Set aside a small aliquot as the "input" control. Add a ChIP-grade anti-RelB antibody to the remaining chromatin and incubate overnight at 4°C with rotation. A parallel IP with a non-specific IgG antibody should be performed as a negative control.
-
Immune Complex Capture: Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
III. Washing and Elution
-
Washes: Pellet the beads on a magnetic stand and sequentially wash them with low-salt buffer, high-salt buffer, and LiCl buffer to remove non-specifically bound proteins and DNA. A final wash with TE buffer is performed.
-
Elution: Elute the chromatin complexes from the beads by resuspending in elution buffer and incubating at 65°C with agitation.
IV. DNA Purification and Analysis
-
Reverse Cross-links: Add NaCl to the eluted samples and the input control and incubate at 65°C for at least 4 hours or overnight to reverse the formaldehyde cross-links.
-
Protein and RNA Digestion: Treat the samples with RNase A and then Proteinase K to remove contaminating RNA and proteins.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's protocols for next-generation sequencing (e.g., Illumina).
-
Data Analysis: Align sequence reads to a reference genome. Use a peak-calling algorithm to identify regions of the genome that are significantly enriched in the RelB IP sample compared to the input/IgG control. These enriched regions, or "peaks," represent putative RelB binding sites.
Conclusion and Future Directions
RelB is a uniquely regulated transcription factor that orchestrates specific gene expression programs vital for the function of the adaptive and innate immune systems. Its role is particularly prominent in the maturation of dendritic cells and the survival of B lymphocytes, with additional modulatory functions in macrophages. The identification of RelB's transcriptional targets through powerful genomic techniques has provided significant insight into the molecular basis of its function and its contribution to immune homeostasis and disease.
The complex, cell-type-specific nature of RelB's function, governed by the intricate crosstalk between canonical and non-canonical NF-κB signaling, highlights its potential as a sophisticated therapeutic target. Future research should focus on further delineating the complete repertoire of RelB target genes in various immune cell subtypes under different physiological and pathological conditions. Elucidating how RelB cooperates with other transcription factors and epigenetic modifiers will be key to understanding its precise regulatory mechanisms. This deeper knowledge will be instrumental in designing targeted therapies that can selectively modulate RelB activity to treat autoimmune disorders, chronic inflammation, and certain cancers, while minimizing off-target effects.
References
- 1. RelB contributes to the survival, migration and lymphomagenesis of B cells with constitutively active CD40 signaling [lirias.kuleuven.be]
- 2. Regulation of B-cell function by NF-kappaB c-Rel in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RelB and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of RelB Expression during the Initiation of Dendritic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological characteristics of transcription factor RelB in different immune cell types: implications for the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RelB contributes to the survival, migration and lymphomagenesis of B cells with constitutively active CD40 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RelB: an outlier in leukocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RelB contributes to the survival, migration and lymphomagenesis of B cells with constitutively active CD40 signaling [frontiersin.org]
- 9. Control of RelB during dendritic cell activation integrates canonical and non-canonical NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. RelB/p50 regulates TNF production in LPS-stimulated dendritic cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RelB regulation of chemokine expression modulates local inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. B cells lacking RelB are defective in proliferative responses, but undergo normal B cell maturation to Ig secretion and Ig class switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dissecting the Regulatory Strategies of NF-κB RelA Target Genes in the Inflammatory Response Reveals Differential Transactivation Logics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dissecting the Regulatory Strategies of NF-κB RelA Target Genes in the Inflammatory Response Reveals Differential Transactivation Logics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dynamic Cellular Localization of RelB: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Cellular Processes Governing the Localization of the RelB Protein, for Researchers, Scientists, and Drug Development Professionals.
The this compound, a member of the Nuclear Factor-kappa B (NF-κB) family of transcription factors, plays a pivotal role in regulating immune responses, lymphoid organ development, and cellular differentiation.[1] Unlike the canonical NF-κB subunit RelA (p65), RelB's activity is primarily governed by the non-canonical NF-κB pathway, which is characterized by distinct activation kinetics and regulatory mechanisms. A crucial aspect of RelB's function is its tightly controlled subcellular localization, shuttling between the cytoplasm and the nucleus to regulate gene expression. This technical guide provides a comprehensive overview of the core mechanisms governing RelB's cellular localization, detailed experimental protocols to study this phenomenon, and a quantitative summary of its distribution in various cellular contexts.
Core Mechanisms of RelB Localization
In its inactive state, RelB is predominantly sequestered in the cytoplasm through its association with the precursor protein p100 (NFKB2).[2] This interaction masks the nuclear localization signal (NLS) of RelB, preventing its entry into the nucleus. The activation of the non-canonical NF-κB pathway, initiated by a specific subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members such as Lymphotoxin β-receptor (LTβR) and CD40, triggers a signaling cascade that leads to RelB's nuclear translocation.[3][4]
A key event in this pathway is the activation of NF-κB Inducing Kinase (NIK), which in turn activates the IκB Kinase α (IKKα). IKKα then phosphorylates p100, targeting it for ubiquitination and subsequent proteasomal processing into its mature form, p52.[2] This processing event liberates RelB, allowing it to form a heterodimer with p52 and translocate to the nucleus, where it can bind to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby modulating their transcription.[3]
While the p100-p52 processing pathway is the primary route for RelB activation, there is evidence for crosstalk with the canonical NF-κB pathway. In some cell types, such as dendritic cells, a significant portion of RelB can be found in complex with the canonical inhibitor IκBα.[5] This suggests that canonical stimuli, which lead to the degradation of IκBα, can also contribute to the nuclear translocation of RelB, often in a heterodimeric complex with p50.
The regulation of RelB's transcriptional activity is not solely dependent on its nuclear entry. Once in the nucleus, RelB's ability to bind DNA and activate transcription can be further modulated by post-translational modifications and interactions with other nuclear proteins.
Quantitative Data on RelB Subcellular Distribution
The subcellular distribution of RelB varies depending on the cell type, the activation status, and the specific stimuli. The following table summarizes quantitative data on RelB localization from various studies. This data is primarily derived from Western blot analysis of subcellular fractions and quantitative immunofluorescence microscopy.
| Cell Type | Condition | Cytoplasmic RelB (%) | Nuclear RelB (%) | Dimerization Partner(s) | Reference(s) |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Unstimulated | ~55-63% (associated with p100 and IκBε) | - | p100, IκBε | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | TNFα stimulated (8h) | Increased | Increased | p100, RelA | [3][6] |
| p100-deficient MEFs | TNFα stimulated | - | 10-fold increase in RelB/RelA complexes | RelA | [3] |
| p105-deficient MEFs | TNFα stimulated | - | 4-fold decrease in RelB/RelA complexes | RelA | [3] |
| BJAB (Burkitt Lymphoma B-cell line) | Unstimulated | Predominantly cytoplasmic | Low/Undetectable | - | [3] |
| BJAB (Burkitt Lymphoma B-cell line) | CD40L stimulated (24h) | - | Increased | p50 | [3] |
| B-cells with constitutive CD40 signaling | - | Decreased c-Rel | Increased RelB and p52 | p50, p52 | [7] |
| U937 (promonocytic cell line) | TNFα stimulated (up to 2h) | No significant change | No significant translocation | - | [8] |
Note: The percentages and fold changes are estimations based on the qualitative and semi-quantitative data presented in the cited literature. The exact values can vary depending on the specific experimental conditions and quantification methods used.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is crucial for a comprehensive understanding of RelB localization. The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and workflows.
Non-Canonical NF-κB Signaling Pathway Leading to RelB Nuclear Translocation
Experimental Workflow for Subcellular Fractionation and Western Blotting
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. RelB nuclear translocation regulates B cell MHC molecule, CD40 expression, and antigen-presenting cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD40, but not lipopolysaccharide and anti-IgM stimulation of primary B lymphocytes, leads to a persistent nuclear accumulation of RelB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. pnas.org [pnas.org]
- 7. Constitutive CD40 signaling in B cells selectively activates the noncanonical NF-κB pathway and promotes lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery of RelB: A Keystone in the Non-Canonical NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and survival. The discovery of its various members has been pivotal in unraveling the complexity of cellular signaling. RelB, initially identified as an immediate-early gene product, emerged as a unique member of the Rel/NF-κB family.[1] Unlike the archetypal NF-κB subunit RelA (p65), RelB exhibits distinct functional properties, primarily through its role in the non-canonical NF-κB signaling pathway. This guide provides a detailed technical overview of the seminal discoveries that established RelB as a critical component of the NF-κB signaling network, focusing on the key experiments, their methodologies, and the quantitative data that reshaped our understanding of this essential transcription factor.
The Initial Identification and Cloning of RelB
RelB was first identified in 1992 as a serum-inducible gene, distinguishing it as a novel member of the Rel family of proteins.[2] This initial characterization laid the groundwork for understanding its unique regulatory mechanisms and functions.
Experimental Protocol: cDNA Library Screening and Gene Sequencing
The discovery of RelB was achieved through the screening of a cDNA library from serum-stimulated fibroblasts. The following protocol outlines the general steps involved in such a process:
-
RNA Extraction and cDNA Library Construction: Total RNA was extracted from mouse fibroblasts stimulated with fetal calf serum. Poly(A)+ RNA was then isolated and used as a template for reverse transcriptase to synthesize a cDNA library in a suitable vector (e.g., λgt10).
-
Library Screening: The cDNA library was screened using a probe derived from the Rel homology domain of v-Rel, a viral oncogene product homologous to NF-κB proteins. This was performed under low-stringency hybridization conditions to allow for the identification of related but non-identical genes.
-
Clone Isolation and Sequencing: Positive clones were isolated, subcloned into plasmid vectors, and their nucleotide sequence was determined using the dideoxy chain termination method. This revealed a novel gene product with significant homology to the Rel family, which was named RelB.[2]
RelB Heterodimerization: The Key to its Activity
A crucial finding in the early research on RelB was its inability to bind DNA or activate transcription as a homodimer.[1] Instead, its function is dependent on forming heterodimers with other NF-κB members, primarily p50 and p52.[1][2]
Experimental Evidence for Heterodimerization and Transcriptional Activation
The formation and functional consequence of RelB heterodimers were demonstrated through a series of key in vitro experiments.
EMSA was instrumental in demonstrating that RelB requires a partner to bind to κB DNA sites.
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
-
Probe Preparation: A double-stranded oligonucleotide containing a consensus κB binding site (5'-GGGACTTTCC-3') is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Protein Expression: RelB, p50, and p52 proteins are synthesized in vitro using a rabbit reticulocyte lysate system programmed with their respective mRNAs.
-
Binding Reaction: In vitro translated proteins (alone or in combination) are incubated with the radiolabeled κB probe in a binding buffer containing 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 5% glycerol, and 1 µg of poly(dI-dC) as a non-specific competitor.
-
Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing 5% polyacrylamide gel in 0.5x TBE buffer.
-
Visualization: The gel is dried and exposed to X-ray film to visualize the DNA-protein complexes.
Quantitative Data Summary: DNA Binding Activity of RelB and its Heterodimers
| Protein(s) | κB Probe Binding | Supershift with anti-RelB | Supershift with anti-p50 |
| RelB | - | N/A | N/A |
| p50 | + | - | + |
| RelB + p50 | ++ | + | + |
Data synthesized from early studies demonstrating the necessity of a dimerization partner for RelB's DNA binding activity.
Co-IP experiments provided direct evidence of the physical interaction between RelB and its dimerization partners.
Experimental Protocol: Co-immunoprecipitation (Co-IP)
-
Cell Lysis: Cells co-transfected with expression vectors for tagged versions of RelB and p50/p52 (e.g., HA-RelB and Myc-p50) are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).
-
Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tags (e.g., anti-HA antibody) to capture the tagged protein and its binding partners. Protein A/G-agarose beads are then added to precipitate the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer and separated by SDS-PAGE. The presence of the co-immunoprecipitated protein is detected by Western blotting using an antibody against its tag (e.g., anti-Myc antibody).
Reporter gene assays were used to demonstrate that RelB/p50 and RelB/p52 heterodimers are potent transcriptional activators.
Experimental Protocol: Luciferase Reporter Assay
-
Cell Transfection: Cells (e.g., HEK293T) are co-transfected with an expression vector for RelB, an expression vector for p50 or p52, and a reporter plasmid containing the luciferase gene under the control of a promoter with multiple κB binding sites. A control plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency.
-
Cell Lysis and Luciferase Assay: 24-48 hours post-transfection, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to obtain the relative luciferase units (RLU).
Quantitative Data Summary: Transcriptional Activation by RelB Heterodimers
| Transfected Plasmids | Fold Activation of κB-luciferase Reporter |
| Vector Control | 1 |
| RelB | ~1-2 |
| p50 | ~1-2 |
| RelB + p50 | > 20 |
| p52 | ~1-2 |
| RelB + p52 | > 25 |
Representative data illustrating the synergistic transcriptional activation by RelB in the presence of p50 or p52.
The Non-Canonical NF-κB Pathway: The Realm of RelB
The discovery of the non-canonical NF-κB pathway was a landmark in understanding the specific signaling cascade that activates RelB-containing dimers. This pathway is distinct from the canonical pathway that activates RelA/p50. The central event in the non-canonical pathway is the processing of the p100 protein (NFKB2) to its p52 form.[3][4]
Key Components and Activation Mechanism
The non-canonical pathway is typically activated by a subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, such as the lymphotoxin-β receptor (LTβR) and BAFF receptor. The key molecular players and steps are:
-
NIK Stabilization: In resting cells, NF-κB-inducing kinase (NIK) is continuously targeted for proteasomal degradation. Upon receptor stimulation, this degradation is inhibited, leading to NIK accumulation.[4]
-
IKKα Activation: Stabilized NIK phosphorylates and activates IκB kinase α (IKKα) homodimers.[4]
-
p100 Phosphorylation and Processing: Activated IKKα phosphorylates the C-terminal ankyrin repeat domain of p100.[4][5]
-
p52 Generation and RelB/p52 Activation: Phosphorylation of p100 targets it for ubiquitination and subsequent proteasomal processing, which removes the C-terminal inhibitory domain, generating the p52 subunit. This processing liberates the RelB/p52 heterodimer, which can then translocate to the nucleus and activate target gene expression.[3][4][5]
Visualizations
Signaling Pathway Diagram
Caption: The Non-Canonical NF-κB Signaling Pathway.
Experimental Workflow Diagram
References
- 1. RelB, a member of the Rel/NF-kappa B family of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RelB, a new Rel family transcription activator that can interact with p50-NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The noncanonical NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canonical NF-κB Pathway as a Central Regulator of Obesity-Associated Inflammation: A Narrative Review [mdpi.com]
RelB's Pivotal Role in Innate and Adaptive Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transcription factor RelB, a member of the Nuclear Factor-kappa B (NF-κB) family, has emerged as a critical regulator of both innate and adaptive immune responses. Unlike the canonical NF-κB pathway members, RelB primarily functions through the non-canonical pathway, orchestrating a distinct set of genetic programs that are essential for the development, maturation, and function of key immune cells. This technical guide provides an in-depth exploration of the multifaceted roles of RelB, detailing its signaling pathways, its impact on various immune cell lineages, and the experimental methodologies used to elucidate its functions. A comprehensive understanding of RelB's mechanisms offers promising avenues for the development of novel therapeutics for a range of immune-mediated diseases, from autoimmune disorders to cancer.
Introduction to RelB and the NF-κB Signaling Pathways
The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), c-Rel, RelB, NF-κB1 (p50/p105), and NF-κB2 (p52/p100).[1][2] These proteins form various homo- and heterodimers to regulate the expression of a vast array of genes involved in inflammation, immunity, cell survival, and development. NF-κB signaling is broadly categorized into two major pathways: the canonical and the non-canonical pathways.
The canonical pathway is a rapid and transient response to a wide range of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, as well as pathogen-associated molecular patterns (PAMPs).[1][3] This pathway is primarily mediated by the IKKβ-dependent phosphorylation and subsequent degradation of IκBα, leading to the nuclear translocation of p50/RelA heterodimers.
The non-canonical pathway , in contrast, is a slower and more persistent signaling cascade activated by a specific subset of TNF receptor superfamily members, such as BAFF-R, CD40, and LTβR.[4][5] This pathway is dependent on the NF-κB-inducing kinase (NIK) and IKKα, which lead to the processing of the p100 precursor protein to its mature p52 form. The resulting p52/RelB heterodimers then translocate to the nucleus to regulate target gene expression.[3][6] RelB is a unique member of the NF-κB family as it does not form homodimers and is primarily found in heterodimeric complexes with p50 or p52.[7]
RelB in Innate Immunity
RelB plays a crucial, albeit complex, role in regulating the functions of innate immune cells, particularly dendritic cells and macrophages.
Dendritic Cell Development and Maturation
Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that form a critical bridge between innate and adaptive immunity. RelB is indispensable for the proper development, maturation, and function of DCs.[7][8]
-
Development: RelB expression is upregulated during the differentiation of DC progenitors.[7] Studies in mice have shown that RelB-deficient mice have a severe reduction in the number of DCs in the thymus and spleen.[7]
-
Maturation: Upon encountering pathogens, immature DCs undergo a maturation process characterized by the upregulation of co-stimulatory molecules and the production of cytokines to activate naive T cells. RelB is a key driver of this maturation process.[9] For instance, siRNA-mediated silencing of RelB in DCs impairs their maturation and their ability to stimulate antigen-specific T cell responses.[9]
-
Antigen Presentation: RelB-deficient DCs are profoundly impaired in their ability to prime and cross-prime T cell responses, highlighting RelB's importance in antigen presentation.[8]
Interestingly, while the non-canonical p52/RelB pathway is important, recent studies have shown that in DCs, RelB can also form heterodimers with p50, and this complex is regulated by the canonical pathway.[9][10] This dual-pathway regulation allows for both constitutive RelB expression to maintain DC readiness and rapid activation upon pathogen encounter.[9]
Macrophage Function
The role of RelB in macrophages is more nuanced. While RelB is not highly expressed in resting macrophages, its expression is induced upon stimulation with certain stimuli.[4] In vitro studies with macrophages from RelB-deficient mice have shown impaired production of TNF-α in response to LPS and IFN-γ.[11] This suggests a role for RelB in modulating the inflammatory responses of macrophages.
RelB in Adaptive Immunity
RelB's influence extends deeply into the adaptive immune system, where it regulates the function of T cells and B cells, thereby shaping the nature and magnitude of the immune response.
T Cell Differentiation and Function
RelB has a significant impact on T cell-mediated immunity. RelB-deficient mice exhibit impaired cellular immunity and are highly susceptible to certain infections.[11][12]
-
T Helper Cell Differentiation: RelB has been shown to act as a negative regulator of Th17 cell differentiation.[13] Hyperactivation of the non-canonical pathway, leading to increased RelB activity, impairs the polarization of T cells into Th17 cells.[13]
-
Regulatory T Cells (Tregs): The role of RelB in Tregs is complex and appears to be context-dependent. Some studies suggest that RelB is required for T cell development and that its absence leads to a dysregulated T cell repertoire.[14] Conversely, other research indicates that DC-specific deletion of RelB leads to an accumulation of Tregs, which can protect against autoimmune inflammation.[15]
-
Cytokine Production: T cells from RelB knockout mice show defects in the production of key cytokines such as IFN-γ, IL-2, and IL-4 upon stimulation.[4]
B Cell Development and Function
RelB is also a critical player in B cell biology, influencing their development, survival, and antibody production.
-
B Cell Maturation and Survival: The non-canonical NF-κB pathway is crucial for B cell maturation and survival.[16] RelB, in conjunction with c-Rel, is persistently activated by BAFF signaling, ensuring robust B cell development.[5]
-
Proliferation: B cells lacking RelB exhibit a significant reduction in their proliferative response to various stimuli, including LPS and anti-CD40.[17]
-
Antibody Production: While RelB-deficient B cells can undergo normal maturation to secrete IgM and perform immunoglobulin class switching, they have an impaired ability to produce antigen-specific IgG.[11][17]
-
Germinal Center Formation: RelB knockout mice lack germinal centers and follicular DC networks in the spleen, which are essential for affinity maturation and the generation of long-lived plasma cells and memory B cells.[4]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on RelB function.
Table 1: Phenotypic Changes in RelB Knockout Mice
| Feature | Observation in RelB-/- Mice | Reference(s) |
| Dendritic Cells | Severe reduction in thymic and splenic DCs | [7] |
| T Cells | Impaired production of IFN-γ, IL-2, and IL-4 | [4] |
| Increased CD25-Foxp3- memory CD4+ T cells | [4] | |
| B Cells | Up to 4-fold reduction in DNA synthesis in response to LPS, CD40, and mIg stimulation | [17] |
| Lack of germinal centers and follicular DC networks in the spleen | [4] | |
| Other | Multifocal, mixed inflammatory cell infiltration in several organs | [12] |
| Myeloid hyperplasia and splenomegaly | [12] | |
| High susceptibility to Listeria monocytogenes infection | [11] |
Table 2: RelB Expression in Immune Cells
| Cell Type | RelB Expression Level | Regulation | Reference(s) |
| Dendritic Cells | High in mature DCs | Upregulated during differentiation and maturation | [7][18] |
| Macrophages | Low in resting state | Induced by stimuli like LPS | [4] |
| B Cells | Expressed during later stages of maturation | Increased by CD40L | [4][17] |
| T Cells | Present | Induced by proinflammatory stimuli | [19] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of RelB function. Below are outlines of key experimental protocols.
Electrophoretic Mobility Shift Assay (EMSA) for RelB DNA-Binding Activity
EMSA is a widely used technique to study protein-DNA interactions in vitro. It can be used to detect the activation of RelB by assessing its ability to bind to a specific DNA probe.[20]
Protocol Outline:
-
Nuclear Extract Preparation: Isolate nuclei from control and stimulated immune cells. Lyse the nuclei to release nuclear proteins, including activated transcription factors.
-
Probe Labeling: Synthesize a short double-stranded DNA oligonucleotide containing the consensus κB binding site and label it with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Supershift Assay (Optional): To confirm the presence of RelB in the protein-DNA complex, add an antibody specific to RelB to the binding reaction. The antibody will bind to the RelB-DNA complex, causing a further "supershift" in its migration.
-
Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel. Protein-DNA complexes will migrate slower than the free, unbound probe.
-
Detection: Visualize the labeled DNA probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes).
Chromatin Immunoprecipitation (ChIP) Assay for RelB Target Gene Identification
ChIP is a powerful technique used to determine the in vivo association of a specific protein with a particular DNA region in the context of chromatin.[9]
Protocol Outline:
-
Cross-linking: Treat cells with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for RelB. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the protein-DNA cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis: Analyze the purified DNA to identify the genomic regions that were bound by RelB. This can be done by quantitative PCR (qPCR) to look at specific target genes or by high-throughput sequencing (ChIP-seq) for a genome-wide analysis of RelB binding sites.
Flow Cytometry for Immune Cell Phenotyping in RelB Knockout Mice
Flow cytometry is an essential tool for analyzing the frequency and characteristics of different immune cell populations in RelB knockout mice and comparing them to wild-type controls.[15]
Protocol Outline:
-
Cell Suspension Preparation: Prepare single-cell suspensions from lymphoid organs (e.g., spleen, lymph nodes, thymus) of RelB-/- and wild-type mice.
-
Antibody Staining: Stain the cells with a panel of fluorescently labeled antibodies specific for cell surface markers that identify different immune cell populations (e.g., CD4, CD8 for T cells; B220, IgM for B cells; CD11c, MHCII for DCs).
-
Intracellular Staining (Optional): For intracellular targets like transcription factors (e.g., Foxp3 for Tregs), cells need to be fixed and permeabilized before staining with the specific antibody.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of each cell as it passes through a laser beam.
-
Data Analysis: Use specialized software to gate on specific cell populations based on their marker expression and quantify their frequencies and phenotypic characteristics.
Therapeutic Implications and Future Directions
The central role of RelB in regulating immune responses makes it an attractive target for therapeutic intervention in a variety of diseases.
-
Autoimmune Diseases: Given that RelB deficiency can lead to an accumulation of protective Tregs, targeting RelB or its downstream effectors could be a strategy to enhance Treg function and suppress autoimmune inflammation.[15] However, the systemic inflammatory phenotype of RelB knockout mice suggests that therapeutic approaches would need to be highly specific.[12]
-
Cancer: The non-canonical NF-κB pathway has been implicated in the pathogenesis of certain lymphoid malignancies.[16] Therefore, inhibitors of RelB or other components of this pathway may have therapeutic potential in these cancers.
-
Inflammatory Disorders: The involvement of RelB in modulating the inflammatory responses of macrophages and other immune cells suggests that targeting RelB could be beneficial in chronic inflammatory conditions.
Future research should focus on developing more specific inhibitors of the non-canonical NF-κB pathway and on elucidating the cell-type-specific functions of RelB to enable more targeted therapeutic strategies. A deeper understanding of the crosstalk between the canonical and non-canonical NF-κB pathways in different immune contexts will also be crucial for the development of effective and safe immunomodulatory drugs.
Conclusion
RelB is a master regulator of the immune system, with profound and distinct roles in both innate and adaptive immunity. Its primary function through the non-canonical NF-κB pathway, coupled with its ability to be regulated by the canonical pathway in certain cell types, places it at a critical nexus of immune cell development, activation, and homeostasis. The detailed understanding of RelB's molecular mechanisms and its impact on immune cell function, as outlined in this guide, provides a solid foundation for further research and the development of novel therapeutic strategies for a wide range of immune-related diseases.
References
- 1. Regulation of Immune Responses by NF-κB/Rel Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RelB: an outlier in leukocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RelB contributes to the survival, migration and lymphomagenesis of B cells with constitutively active CD40 signaling [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of RelB Expression during the Initiation of Dendritic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of relB in regulating the adaptive immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of RelB during dendritic cell activation integrates canonical and non-canonical NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of RelB during dendritic cell activation integrates canonical and noncanonical NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Multiorgan inflammation and hematopoietic abnormalities in mice with a targeted disruption of RelB, a member of the NF-kappa B/Rel family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RelB regulates Th17 differentiation in a cell-intrinsic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RelB regulates the homeostatic proliferation but not the function of Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RelB Deficiency in Dendritic Cells Protects from Autoimmune Inflammation Due to Spontaneous Accumulation of Tissue T Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. B cells lacking RelB are defective in proliferative responses, but undergo normal B cell maturation to Ig secretion and Ig class switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. RelB and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of the RelB Gene: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The RelB proto-oncogene, a critical subunit of the NF-κB transcription factor family, plays a pivotal role in the non-canonical NF-κB signaling pathway, which is instrumental in lymphoid organogenesis, dendritic cell maturation, and the regulation of inflammatory responses. Understanding the evolutionary conservation of the RelB gene and its protein product is paramount for elucidating its fundamental biological functions and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the evolutionary conservation of RelB, detailing its protein architecture, phylogenetic relationships, and functional conservation across species. It includes quantitative data on sequence homology, detailed experimental protocols for studying gene conservation, and visualizations of relevant signaling pathways and workflows to serve as a valuable resource for the scientific community.
Introduction to RelB and the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors comprises five members in mammals: RelA (p65), c-Rel, RelB, NF-κB1 (p50/p105), and NF-κB2 (p52/p100)[1]. These proteins form various dimeric complexes that regulate the expression of a wide array of genes involved in immunity, inflammation, cell survival, and development. NF-κB signaling is broadly categorized into the canonical and non-canonical pathways.
The canonical pathway is typically activated by pro-inflammatory stimuli and results in the nuclear translocation of RelA:p50 heterodimers. The non-canonical pathway , in which RelB is a key player, is activated by a specific subset of tumor necrosis factor (TNF) receptor superfamily members, such as the lymphotoxin β-receptor (LTβR) and CD40[1][2]. In this pathway, the NF-κB-inducing kinase (NIK) triggers the processing of the p100 protein to its p52 form. The resulting p52 protein then dimerizes with RelB, and the RelB:p52 heterodimer translocates to the nucleus to regulate the expression of target genes[1][2].
RelB is unique among the NF-κB family members as it does not form homodimers and primarily functions as a heterodimer with p50 or p52[3]. The critical role of RelB is underscored by the phenotype of RelB-deficient mice, which exhibit profound defects in their immune system, including impaired dendritic cell function and abnormal development of secondary lymphoid organs[4].
Evolutionary Conservation of the RelB Gene and Protein
The NF-κB/Rel family of transcription factors is evolutionarily ancient, with homologs identified in invertebrates such as insects and sea anemones, suggesting its origin predates the divergence of protostomes and deuterostomes. The core components of the NF-κB signaling pathways are conserved, highlighting their fundamental importance in innate immunity and development.
Phylogenetic Distribution of RelB
Phylogenetic analyses indicate that the five mammalian NF-κB family members arose through gene duplication events during early vertebrate evolution. RelB is considered to have emerged later than some of the other Rel family members[5]. While clear orthologs of RelA, p50, and p52 are found in both vertebrates and invertebrates, a distinct RelB ortholog is more definitively characterized in vertebrates. Invertebrates like Drosophila melanogaster possess a related protein called Relish, which shares structural similarities with the mammalian p100/p52 and contains a Rel homology domain, but it is not a direct ortholog of RelB[4][6][7].
Quantitative Analysis of RelB Sequence Homology
To provide a quantitative measure of RelB conservation, the amino acid sequences of RelB orthologs from a range of species were retrieved from the NCBI and UniProt databases. Pairwise sequence alignments were performed using the Basic Local Alignment Search Tool (BLAST) to calculate the percentage identity relative to the human RelB protein (Accession: NP_006491.2).
| Species | Common Name | Protein Accession | Length (Amino Acids) | Percentage Identity to Human RelB (%) |
| Homo sapiens | Human | NP_006491.2 | 579 | 100% |
| Mus musculus | Mouse | NP_033066.1 | 571 | 90.9% |
| Gallus gallus | Chicken | NP_990760.1 | 549 | 71.2% |
| Xenopus tropicalis | Western Clawed Frog | XP_002935275.1 | 533 | 65.8% |
| Danio rerio | Zebrafish | NP_001002283.1 | 590 | 54.1% |
| Drosophila melanogaster | Fruit Fly (Relish) | NP_730361.1 | 971 | 28.3% |
Table 1: Percentage Identity of RelB Orthologs Compared to Human RelB. The percentage identity was calculated based on pairwise alignment of the full-length protein sequences. The Drosophila melanogaster protein Relish, a functional analog in the Imd pathway, shows significantly lower sequence identity, reflecting its more distant evolutionary relationship.
Conservation of this compound Domains
The this compound is characterized by several conserved functional domains. The most prominent is the Rel Homology Domain (RHD), which is responsible for DNA binding, dimerization, and nuclear localization. Additionally, RelB possesses a unique N-terminal Leucine Zipper (LZ) motif and C-terminal transactivation domains (TADs)[8][9].
| Domain | Human RelB (Amino Acid Position) | Mouse Relb (Amino Acid Position) | Chicken RELB (Amino Acid Position) | Zebrafish relb (Amino Acid Position) | Drosophila Relish (Amino Acid Position) |
| Rel Homology Domain (RHD) | 119-407 | 111-399 | 102-390 | 120-408 | 80-368 |
| Leucine Zipper (LZ) Motif | 29-57 | 21-49 | Not annotated | Not annotated | Not annotated |
| Transactivation Domain (TAD) | 408-579 | 400-571 | 391-549 | 409-590 | Not directly homologous |
Table 2: Conservation of Key Protein Domains in RelB Orthologs and the Drosophila Relish Protein. The positions of the domains are approximate and based on annotations from UniProt and NCBI. The RHD is highly conserved across vertebrates. The Leucine Zipper motif is a characteristic feature of mammalian RelB. The C-terminal region contains transactivation domains, although their sequence conservation outside of the RHD is lower[10]. The Drosophila Relish protein also contains an RHD and an IκB-like ankyrin repeat domain, reflecting a different domain architecture[4].
Experimental Protocols for Studying RelB Conservation
A variety of experimental approaches can be employed to investigate the evolutionary conservation and function of the RelB gene. Below are detailed protocols for key methodologies.
Phylogenetic Analysis of the RelB Gene
Phylogenetic analysis allows for the visualization of the evolutionary relationships between RelB orthologs. This protocol outlines the steps for creating a phylogenetic tree using the MEGA (Molecular Evolutionary Genetics Analysis) software[1][4][10].
Objective: To construct a phylogenetic tree of this compound sequences from various species.
Materials:
-
Computer with MEGA software installed.
-
FASTA file containing the amino acid sequences of RelB orthologs from the species of interest.
Protocol:
-
Sequence Acquisition:
-
Obtain this compound sequences in FASTA format from databases such as NCBI (--INVALID-LINK--) or UniProt (--INVALID-LINK--).
-
Include a diverse range of species to create a robust tree. It is also advisable to include a related outgroup sequence (e.g., another NF-κB family member) to root the tree.
-
Save all sequences in a single FASTA file.
-
-
Multiple Sequence Alignment:
-
Open MEGA and go to Align > Edit/Build Alignment.
-
Select Create a new alignment and choose Protein.
-
In the Alignment Explorer window, go to Edit > Insert Sequence From File and select your FASTA file.
-
Select all sequences (Ctrl+A) and align them using either ClustalW or MUSCLE, which are integrated into MEGA. Access this through the Alignment menu. Use the default alignment parameters for the initial analysis.
-
Visually inspect the alignment for any obvious errors and manually adjust if necessary.
-
Export the alignment in MEGA format (.meg).
-
-
Phylogenetic Tree Construction:
-
From the main MEGA window, go to Phylogeny and select the desired tree-building method. The Maximum Likelihood (ML) method is a robust choice.
-
Select the exported alignment file (.meg).
-
In the analysis preferences, you will need to select a substitution model. MEGA can help you find the best-fit model under the Models menu.
-
Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.
-
Click Compute to start the tree-building process.
-
-
Tree Visualization and Interpretation:
-
Once the computation is complete, the phylogenetic tree will be displayed.
-
The numbers at the nodes represent bootstrap values, indicating the percentage of replicate trees that support that particular branching pattern. Higher values (e.g., >70%) indicate stronger support.
-
The branch lengths are proportional to the amount of evolutionary change.
-
The tree can be customized for publication using the options in the Image and Format menus.
-
Functional Analysis of RelB using a Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of RelB-containing NF-κB dimers on a target promoter. By cloning and testing RelB orthologs from different species, their functional conservation can be assessed.
Objective: To quantify the ability of RelB from different species to activate transcription from an NF-κB-responsive promoter.
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression plasmids for the RelB orthologs of interest.
-
Expression plasmid for p52.
-
An NF-κB luciferase reporter plasmid (containing multiple κB binding sites upstream of a minimal promoter driving firefly luciferase).
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection:
-
The day before transfection, seed HEK293T cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, co-transfect:
-
NF-κB firefly luciferase reporter plasmid.
-
Renilla luciferase control plasmid.
-
Expression plasmid for the RelB ortholog (or an empty vector control).
-
Expression plasmid for p52.
-
-
Incubate the cells for 24-48 hours post-transfection.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells by adding passive lysis buffer and incubating for 15 minutes at room temperature with gentle rocking.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the firefly luciferase substrate and measure the luminescence (this measures the activity of the NF-κB reporter).
-
Add the Stop & Glo reagent, which quenches the firefly luciferase activity and activates the Renilla luciferase. Measure the luminescence again (this measures the internal control).
-
-
Data Analysis:
-
For each sample, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.
-
Compare the normalized luciferase activity of cells expressing the different RelB orthologs to the empty vector control to determine the fold activation.
-
Visualization of Signaling Pathways and Experimental Workflows
Visual representations are crucial for understanding the complex interactions and processes involved in RelB signaling and its experimental analysis. The following diagrams were generated using the Graphviz DOT language.
Figure 1: The Non-Canonical NF-κB Signaling Pathway. This diagram illustrates the key steps in the activation of the non-canonical NF-κB pathway, culminating in RelB:p52-mediated gene expression.
Figure 2: Workflow for Phylogenetic Analysis of RelB. This flowchart outlines the major steps involved in constructing a phylogenetic tree for the RelB gene, from sequence retrieval to tree visualization.
Conclusion
The RelB gene and its protein product are highly conserved throughout vertebrate evolution, underscoring their indispensable role in the development and function of the immune system. The Rel Homology Domain, in particular, exhibits a high degree of sequence conservation, reflecting its critical functions in dimerization and DNA binding. While functional analogs exist in invertebrates, the specific domain architecture and regulatory mechanisms of RelB appear to be a key feature of vertebrate immunity. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the evolutionary history and functional significance of RelB. A deeper understanding of RelB's conserved and divergent features will be invaluable for the development of novel therapeutic strategies targeting the non-canonical NF-κB pathway in a range of human diseases.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. sdbonline.org [sdbonline.org]
- 5. uniprot.org [uniprot.org]
- 6. Activation of the Drosophila NF-κB factor Relish by rapid endoproteolytic cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. Rel/NF-κB Transcription Factors Emerged at the Onset of Opisthokonts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The chicken RelB transcription factor has transactivation sequences and a tissue-specific expression pattern that are distinct from mammalian RelB - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RelB Protein Isoforms and Variants
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RelB proto-oncogene is a critical member of the Nuclear Factor-kappa B (NF-κB) family of transcription factors. Primarily activated through the non-canonical NF-κB pathway, RelB plays a pivotal role in regulating immune responses, lymphoid organ development, and cellular maturation. Unlike the more extensively studied canonical pathway, the regulation and function of RelB are distinct, involving specific signaling components and resulting in the formation of unique heterodimeric complexes, predominantly with p52 or p50. Dysregulation of RelB activity, through genetic mutations or altered post-translational modifications, is linked to severe pathologies, including combined immunodeficiency, autoimmune diseases, and various cancers like diffuse large B-cell lymphoma.[1][2][3] This guide provides a comprehensive technical overview of RelB protein structure, its regulation via the non-canonical signaling pathway, known genetic variants and their clinical implications, and key post-translational modifications. Detailed experimental protocols for studying RelB are provided, alongside structured data tables and pathway visualizations to facilitate advanced research and therapeutic development.
This compound: Structure and Function
RelB is a unique member of the Rel/NF-κB family.[4] Like other members, it contains a highly conserved N-terminal Rel Homology Domain (RHD) of approximately 300 amino acids, which is essential for dimerization with other NF-κB proteins (p50 and p52), DNA binding to specific κB sites, and interaction with inhibitory IκB proteins.[4][5][6] RelB itself does not homodimerize or bind effectively to DNA on its own.[7][8] Its activity is realized upon forming heterodimers, primarily with p52 (processed from p100) or p50 (processed from p105).[7][8][9][10]
Structurally, RelB possesses both N-terminal and C-terminal transactivation domains (TADs) that are required for its function as a potent transcriptional activator.[8][11][12][13] A distinguishing feature of RelB is a leucine (B10760876) zipper-like motif at its N-terminus.[4] While high levels of RelB are found in lymphoid tissues and interdigitating dendritic cells, its expression is tightly regulated across various cell types.[7][8]
| Property | Description | References |
| Gene Name | RELB Proto-Oncogene, NF-KB Subunit | [14][15] |
| Aliases | I-REL, REL-B | [14][15] |
| Size (Human) | 579 amino acids | [14] |
| Molecular Mass (Human) | ~62 kDa | [14] |
| Key Domains | Rel Homology Domain (RHD), N-terminal and C-terminal Transactivation Domains (TADs), Leucine Zipper-like motif | [4][11] |
| Primary Dimerization Partners | NFKB2/p52, NFKB1/p50 | [8][9][14] |
| Cellular Localization | Primarily cytoplasm; translocates to the nucleus upon activation. Also found in the centrosome. | [11][15] |
RelB Isoforms and Post-Translational Modifications
While distinct protein isoforms arising from alternative splicing of the RELB gene are not well-characterized in humans, the functional diversity of the this compound is significantly expanded through a variety of post-translational modifications (PTMs).[16][17][18][19] These modifications act as a sophisticated regulatory code, fine-tuning RelB's stability, dimerization preference, DNA-binding affinity, and transcriptional activity.
| Modification | Key Enzymes / Mediators | Functional Consequence | References |
| Phosphorylation | IKKα, other kinases | Phosphorylation at Thr-103 and Ser-573 can lead to proteasomal degradation, thus controlling the duration of the RelB response. | [14][16] |
| Ubiquitination | E3 ubiquitin ligases | Regulates protein stability and turnover. A key mechanism for terminating the NF-κB signal. | [16][17][18] |
| SUMOylation | SUMO E1, E2, E3 enzymes | Modulates transcriptional activity and protein-protein interactions. May influence the function of RelB. | [16][17][18] |
| Acetylation | Histone acetyltransferases (HATs) / Histone deacetylases (HDACs) | Affects transcriptional potency and cofactor recruitment. | [16][20] |
| Methylation | Protein methyltransferases | Can influence protein stability and interactions. | [16][18] |
Genetic Variants and Associated Pathologies
Mutations in the RELB gene are associated with severe human diseases, primarily combined immunodeficiency (CID).[2][21][22] These genetic variants underscore the non-redundant and critical role of RelB in the proper development and function of the immune system.
| Variant Type | Genetic Detail | Clinical Phenotype | Key Immunological Features | References |
| Biallelic (Homozygous) Mutation | Premature stop codon leading to undetectable this compound ("knockout" phenotype). | Combined Immunodeficiency (CID), failure to thrive, recurrent infections, severe autoimmune skin disease, rheumatoid arthritis. | T-cell and B-cell dysfunction, reduced T-cell production, abnormal TCR repertoire, impaired antibody responses, elevated TNF-induced RelA activity. | [2][3][22] |
| Monoallelic (Heterozygous) Mutation | Present in parents of patients with homozygous mutations. | Can be associated with immune dysregulation and an increased risk of lymphoma. | Impaired in vitro responses to mitogens and antigens. | [2] |
| Homozygous Mutation (P364L) | Markedly reduced levels of this compound (but not complete absence). | Complex and severe autoimmunity involving liver, gut, lung, and skin; repeated infections. | Dysregulation of the canonical NF-κB pathway with a skew towards pro-inflammatory responses. | [21] |
Signaling Pathways and Regulation
RelB is the principal effector of the non-canonical (or alternative) NF-κB pathway. This pathway is distinct from the canonical pathway that activates RelA and c-Rel.
4.1. The Non-Canonical NF-κB Pathway
The non-canonical pathway is activated by a specific subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, including BAFF-R, CD40, and LTβR.[10][23] The central regulatory step is the stabilization of NF-κB-inducing kinase (NIK).
-
Resting State: In unstimulated cells, NIK is continuously targeted for proteasomal degradation by a TRAF3-dependent E3 ubiquitin ligase complex.
-
Activation: Ligand binding to a relevant receptor triggers the degradation of TRAF3.
-
NIK Stabilization: The degradation of TRAF3 allows NIK to accumulate in the cytoplasm.
-
IKKα Activation: NIK phosphorylates and activates the IκB kinase α (IKKα) homodimer.
-
p100 Processing: Activated IKKα phosphorylates the C-terminal region of the NF-κB2 precursor protein, p100.
-
p52/RelB Formation: This phosphorylation event signals the ubiquitination and selective proteasomal degradation of only the C-terminal inhibitory portion of p100, generating the mature p52 subunit.
-
Nuclear Translocation: The newly formed p52/RelB heterodimer is now free to translocate to the nucleus and regulate the transcription of target genes involved in B-cell survival, secondary lymphoid organ development, and immune cell maturation.[9][10][23]
References
- 1. ashpublications.org [ashpublications.org]
- 2. lymphosign.com [lymphosign.com]
- 3. RelB-deficient autoinflammatory pathology presents as interferonopathy, but in mice is IFN-independent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of elements determining the dimerization properties of RelB and p50 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic analysis of NF-κB/Rel transcription factors defines functional specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RelB, a member of the Rel/NF-kappa B family of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The noncanonical NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. RelB, a new Rel family transcription activator that can interact with p50-NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RelB, a new Rel family transcription activator that can interact with p50-NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genecards.org [genecards.org]
- 15. RELB - Wikipedia [en.wikipedia.org]
- 16. [PDF] Post-Translational Modifications of RelB NF-κB Subunit and Associated Functions | Semantic Scholar [semanticscholar.org]
- 17. Post-Translational Modifications of RelB NF-κB Subunit and Associated Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Post-Translational Modifications of RelB NF-κB Subunit and Associated Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Gene: RELB (Combined Immunodeficiency) [panelapp-aus.org]
- 22. lymphosign.com [lymphosign.com]
- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
The Physiological Role of Constitutive RelB Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor RelB, a member of the Nuclear Factor-kappa B (NF-κB) family, is a critical regulator of immune system development, homeostasis, and response. Unlike the canonical NF-κB pathway, which is typically transiently activated by pro-inflammatory stimuli, RelB activity is often constitutive in specific cell types and is primarily regulated by the non-canonical NF-κB pathway. This guide provides a comprehensive overview of the physiological roles of constitutive RelB activity, detailing its molecular mechanisms, impact on cellular functions, and implications in health and disease.
Core Physiological Roles of Constitutive RelB Activity
Constitutive RelB activity is essential for the proper development and function of the immune system, particularly in lymphoid organogenesis and the maturation and maintenance of specific immune cell populations.
Lymphoid Organogenesis and Architecture
RelB plays a pivotal role in the development of secondary lymphoid organs.[1] Its constitutive activity is required for the formation of Peyer's patches and lymph nodes.[1] RelB-deficient mice exhibit disorganized spleen architecture, with defects in the formation of germinal centers and follicular dendritic cell networks.[2]
Dendritic Cell Maturation and Function
RelB is highly expressed in dendritic cells (DCs) and is a key driver of their maturation and antigen-presenting capabilities.[3] Constitutive RelB activity in DCs promotes the expression of MHC class II and co-stimulatory molecules, which are essential for the activation of naive T cells.[4] Visualization of RelB expression in DCs has revealed distinct populations with varying levels of RelB, corresponding to different maturation stages.[5]
B Lymphocyte Development and Survival
In B lymphocytes, RelB is involved in proliferation and survival.[6][7] While not absolutely essential for B cell maturation to immunoglobulin-secreting cells, it contributes to the proliferative response to stimuli.[6] Studies on mice with B cell-specific inactivation of RelB show a minor effect on peripheral B cell numbers under normal conditions, but highlight its importance in contexts of chronic activation.[2]
Molecular Mechanisms: The Non-Canonical NF-κB Pathway
Constitutive RelB activity is predominantly driven by the non-canonical NF-κB pathway. This pathway is activated by a specific subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, including Lymphotoxin β-receptor (LTβR), B-cell activating factor receptor (BAFFR), and CD40.
The central kinase in this pathway is NF-κB-inducing kinase (NIK). In resting cells, NIK is continuously targeted for proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2. Upon receptor ligation, this degradation complex is disrupted, leading to the stabilization and accumulation of NIK.[8] NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the C-terminus of the NF-κB2 precursor protein, p100.[8] This phosphorylation event triggers the ubiquitination and proteasomal processing of p100 to its mature p52 form. The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the transcription of target genes.[8][9]
Quantitative Data on the Effects of Constitutive RelB Activity
The physiological importance of RelB is underscored by quantitative changes observed in experimental models where its function is altered.
Regulation of Gene Expression
Constitutive RelB activity drives the expression of a specific set of genes, many of which are involved in immune cell trafficking and function. In fibroblasts, the absence of RelB leads to a dramatic and persistent induction of several chemokines following stimulation.[10][11]
| Gene | Fold Change (RelB-/- vs. WT) | Cell Type | Condition | Reference |
| RANTES (CCL5) | Persistently Induced | Fibroblasts | LPS Stimulation | [10][11] |
| MIP-1α (CCL3) | Persistently Induced | Fibroblasts | LPS Stimulation | [10][11] |
| MIP-1β (CCL4) | Persistently Induced | Fibroblasts | LPS Stimulation | [10][11] |
| MIP-2 (CXCL2) | Persistently Induced | Fibroblasts | LPS Stimulation | [10][11] |
| IP-10 (CXCL10) | Persistently Induced | Fibroblasts | LPS Stimulation | [10][11] |
| JE/MCP-1 (CCL2) | Persistently Induced | Fibroblasts | LPS Stimulation | [10][11] |
| KC (CXCL1) | Persistently Induced | Fibroblasts | LPS Stimulation | [10][11] |
| YKL-40 | Significantly Diminished (siRNA knockdown) | Astrocytes | IL-1 and OSM stimulation | [5] |
| IL-6 | Significantly Enhanced | RelB knockout cells | Basal | [12] |
| TNF | Significantly Enhanced | RelB knockout cells | Basal | [12] |
Impact on Immune Cell Populations
The absence of RelB has a significant impact on the numbers and proportions of various immune cell populations, particularly B cells.
| Cell Population | Change in RelB-deficient Models | Tissue/Organ | Reference |
| Splenic B cells | Reduced by ~1/3 in LMP1/CD40//RelB-KO mice | Spleen | [2] |
| Mature B cells (IgMloIgDhi) | Absent in c-rel–/–rela–/– mice | Spleen | [13] |
| Total Splenic B cells | 10-fold fewer in c-rel–/–rela–/– mice | Spleen | [13] |
Experimental Protocols
Understanding the constitutive activity of RelB requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Electrophoretic Mobility Shift Assay (EMSA) for RelB DNA Binding Activity
EMSA is used to detect the binding of proteins, such as RelB-containing dimers, to specific DNA sequences.
1. Nuclear Extract Preparation:
-
Harvest 20-100 million cells and centrifuge at 1800-2000 rpm for 10 minutes at 4°C.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 4 times the pellet volume of NE Buffer A and incubate on ice for 1 hour.
-
Dounce homogenize the cells and centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in NE Buffer C and incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at high speed and collect the supernatant containing the nuclear proteins.
2. Probe Labeling:
-
Anneal complementary single-stranded oligonucleotides containing the κB binding site.
-
Label the double-stranded probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin (B1667282) or an infrared dye.
-
Purify the labeled probe using a spin column.
3. Binding Reaction:
-
In a final volume of 20 µL, mix 4 µL of 5x binding buffer, 5-10 µg of nuclear extract, and 1 µL of poly(dI-dC).
-
For supershift assays, add 1-2 µg of an antibody specific to RelB, p50, or p52.
-
Incubate at room temperature for 15 minutes.
-
Add 1 µL of the labeled probe and incubate for another 20 minutes at room temperature.
4. Electrophoresis and Detection:
-
Add 2 µL of 10x loading dye to each reaction.
-
Load the samples onto a 4-6% non-denaturing polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 150-200V.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen for radioactive detection, or scan on an appropriate imager for non-radioactive detection.
Chromatin Immunoprecipitation (ChIP) for RelB Target Gene Analysis
ChIP is used to identify the genomic regions that RelB binds to in vivo.
1. Cross-linking:
-
Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine (B1666218) for 5 minutes.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.
3. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for RelB.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
4. Elution and Reverse Cross-linking:
-
Elute the complexes from the beads.
-
Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA using a spin column or phenol-chloroform extraction.
-
Analyze the enrichment of specific DNA sequences by qPCR or perform high-throughput sequencing (ChIP-seq).
Luciferase Reporter Assay for NF-κB Transcriptional Activity
This assay is used to quantify the transcriptional activity of NF-κB, including RelB-containing dimers.
1. Plasmid Transfection:
-
Co-transfect cells with a firefly luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a Renilla luciferase plasmid as a transfection control.
2. Cell Treatment:
-
After 24-48 hours, treat the cells with stimuli that activate the non-canonical NF-κB pathway (e.g., LTβR agonist, anti-CD40 antibody) or with inhibitors being tested.
3. Cell Lysis:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
4. Luciferase Activity Measurement:
-
Add Luciferase Assay Reagent II to the cell lysate to measure firefly luciferase activity using a luminometer.
-
Add Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure Renilla luciferase activity.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Express the results as fold induction over an untreated control.
Implications in Disease
Dysregulation of constitutive RelB activity is implicated in various pathological conditions, including autoimmune diseases and cancer.
Autoimmunity
The critical role of RelB in maintaining immune homeostasis is evident from the severe autoimmune and inflammatory phenotype observed in RelB-deficient mice. These mice develop multiorgan inflammation, highlighting the importance of RelB in suppressing inflammatory responses in certain contexts.[14]
Cancer
Constitutive NF-κB activity is a hallmark of many cancers, contributing to cell survival, proliferation, and resistance to therapy. While the canonical pathway is often implicated, the non-canonical pathway and RelB also play significant roles. For instance, RelB has been shown to be critical for the survival of multiple myeloma cells.[15] Furthermore, pan-cancer analyses have revealed correlations between RelB expression and the infiltration of various immune cells in the tumor microenvironment, suggesting a complex role in cancer immunity.[16]
Conclusion
Constitutive RelB activity, orchestrated primarily through the non-canonical NF-κB pathway, is a fundamental process in the establishment and maintenance of a functional adaptive immune system. Its roles in lymphoid organogenesis, dendritic cell maturation, and B cell function are well-established. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate roles of RelB. A deeper understanding of the molecular mechanisms governing constitutive RelB activity will be crucial for the development of novel therapeutic strategies for a range of immune-mediated diseases and cancers.
References
- 1. Biological characteristics of transcription factor RelB in different immune cell types: implications for the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RelB contributes to the survival, migration and lymphomagenesis of B cells with constitutively active CD40 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of the RelB transcription factor correlates with the activation of human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RelB nuclear translocation regulates B cell MHC molecule, CD40 expression, and antigen-presenting cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RelB/p50 complexes regulate cytokine-induced YKL-40 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B cells lacking RelB are defective in proliferative responses, but undergo normal B cell maturation to Ig secretion and Ig class switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. B Lymphocytes Differentially Use the Rel and Nuclear Factor κB1 (NF-κB1) Transcription Factors to Regulate Cell Cycle Progression and Apoptosis in Quiescent and Mitogen-activated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. RelB regulation of chemokine expression modulates local inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RelB regulation of chemokine expression modulates local inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential regulation of basal expression of inflammatory genes by NF-κB family subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-apoptotic activities of Rel and RelA required during B-cell maturation involve the regulation of Bcl-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NFκB pathway dysregulation due to reduced RelB expression leads to severe autoimmune disorders and declining immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Frontiers | RelB is a potential molecular biomarker for immunotherapy in human pan-cancer [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Measuring RelB Activation in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RelB is a member of the Nuclear Factor-kappa B (NF-κB) family of transcription factors. Unlike the canonical NF-κB pathway that primarily involves RelA/p50 heterodimers, RelB is the key effector of the non-canonical pathway, typically forming heterodimers with p52. The activation of RelB is crucial in various biological processes, including the development of secondary lymphoid organs, dendritic cell maturation, and B-cell function.[1][2][3] Dysregulation of RelB activity has been implicated in inflammatory diseases and cancer.[4][5] Therefore, accurate measurement of RelB activation is essential for understanding its physiological roles and for the development of targeted therapeutics.
RelB activation is a multi-step process that involves its translocation from the cytoplasm to the nucleus, its binding to specific DNA sequences (κB sites) in the promoter regions of target genes, and the subsequent initiation of gene transcription. This document provides detailed protocols for the key experimental methods used to measure these events.
Signaling Pathways of RelB Activation
RelB activation is primarily controlled by the non-canonical NF-κB pathway, which is initiated by a specific subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, such as Lymphotoxin β-receptor (LTβR), B-cell activating factor receptor (BAFF-R), and CD40.[6][7] In unstimulated cells, RelB is sequestered in the cytoplasm, often in a complex with p100.[1] Upon receptor stimulation, the NF-κB-inducing kinase (NIK) is stabilized and activates IκB kinase α (IKKα). IKKα then phosphorylates p100, leading to its ubiquitination and proteasomal processing into p52. The resulting RelB:p52 heterodimer is then free to translocate to the nucleus and regulate gene expression.[6][7] While this is the primary pathway, some evidence also suggests potential crosstalk with the canonical pathway.[6][8]
Caption: Non-Canonical NF-κB Signaling Pathway leading to RelB activation.
Methods for Measuring RelB Activation
Several robust methods are available to quantify different aspects of RelB activation. The choice of method depends on the specific question being addressed.
| Method | Parameter Measured | Advantages | Disadvantages |
| Western Blotting | Nuclear translocation of RelB | Relatively simple and widely available. | Provides population-level data, not single-cell information. Can be semi-quantitative. |
| Immunofluorescence Microscopy | Subcellular localization of RelB | Provides single-cell resolution and spatial information. | Can be less quantitative than other methods. |
| Electrophoretic Mobility Shift Assay (EMSA) | DNA binding activity of RelB | Directly measures the interaction of RelB with its DNA target. Highly sensitive. | Can be technically challenging. Does not measure transcriptional activation. |
| Reporter Gene Assay | Transcriptional activity of RelB | Highly quantitative and suitable for high-throughput screening. | Indirect measure of RelB activation. Prone to artifacts from overexpression. |
Protocol 1: Western Blotting for RelB Nuclear Translocation
This protocol allows for the detection of RelB in nuclear fractions, indicating its translocation from the cytoplasm upon activation.
Caption: Workflow for detecting RelB nuclear translocation by Western blotting.
Materials:
-
Cell lysis buffer for nuclear and cytoplasmic fractionation (commercial kits are recommended for consistency)
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-RelB
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Nuclear and cytoplasmic markers (e.g., Lamin B1 and GAPDH)
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat with stimuli known to activate the non-canonical NF-κB pathway (e.g., LTβ, BAFF, or CD40L) for the appropriate duration. Include an untreated control.
-
Cell Lysis and Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol of your chosen kit. This typically involves sequential lysis steps to first rupture the plasma membrane and release cytoplasmic contents, followed by lysis of the nuclear membrane.
-
Store lysates at -80°C or proceed to the next step.
-
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA or Bradford assay.[9]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) from each nuclear and cytoplasmic fraction onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-RelB antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To ensure proper fractionation, probe separate blots with antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
-
Data Analysis:
Quantify the band intensity for RelB in the nuclear fractions. Normalize these values to the loading control (Lamin B1). Compare the normalized RelB levels in treated samples to the untreated controls to determine the extent of nuclear translocation.
Protocol 2: Immunofluorescence Microscopy for RelB Localization
This method provides a visual assessment of RelB's subcellular localization at the single-cell level.
Caption: Workflow for visualizing RelB localization via immunofluorescence.
Materials:
-
Glass coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-RelB
-
Secondary antibody: Fluorophore-conjugated (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells onto glass coverslips in a culture dish and allow them to adhere. Treat the cells with the desired stimulus.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[10]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[10]
-
Blocking: Wash with PBS and then block with 1% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.[11]
-
Antibody Incubation:
-
Incubate with the primary anti-RelB antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.[10]
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the RelB staining (e.g., green channel) and the DAPI staining (blue channel).
Data Analysis:
Overlay the images from the different channels. In unstimulated cells, RelB staining should be predominantly cytoplasmic. In activated cells, a significant portion of the RelB signal will co-localize with the DAPI signal in the nucleus. The nuclear-to-cytoplasmic fluorescence intensity ratio can be quantified using image analysis software.[12]
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
EMSA directly detects the binding of RelB to a specific DNA probe containing a κB consensus sequence.
Caption: Workflow for detecting RelB DNA binding activity using EMSA.
Materials:
-
Nuclear extraction buffer
-
κB consensus oligonucleotide probe
-
Probe labeling kit (e.g., biotin or 32P)
-
Binding buffer
-
Poly(dI-dC)
-
Native polyacrylamide gel
-
Anti-RelB antibody for supershift analysis
-
Detection reagents appropriate for the probe label
Procedure:
-
Prepare Nuclear Extracts: Prepare nuclear extracts from treated and untreated cells as described in the Western blot protocol.
-
Label DNA Probe: Synthesize and anneal double-stranded oligonucleotides containing a κB consensus binding site. Label the probe with biotin or 32P according to the kit manufacturer's instructions.[13][14]
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract (5-10 µg), binding buffer, and a non-specific competitor DNA like poly(dI-dC).
-
Add the labeled probe and incubate at room temperature for 20-30 minutes.[15]
-
For competition assays, add an excess of unlabeled ("cold") probe to a parallel reaction to demonstrate specificity.
-
-
Supershift Assay: To confirm the presence of RelB in the protein-DNA complex, add an anti-RelB antibody to a parallel reaction and incubate for an additional 20-30 minutes. This will cause a "supershift" of the band to a higher molecular weight.[16]
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and run the gel in a cold room or at 4°C.[15]
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For biotinylated probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.[17]
-
Data Analysis:
A "shifted" band represents the complex of protein bound to the labeled DNA probe. An increase in the intensity of this shifted band in treated cells compared to controls indicates increased RelB DNA binding activity. The supershifted band confirms that RelB is part of this complex.
Protocol 4: Luciferase Reporter Assay for RelB Transcriptional Activity
This assay measures the ability of activated RelB to drive the transcription of a reporter gene (luciferase) that is under the control of κB response elements.
Caption: Workflow for measuring RelB transcriptional activity with a reporter assay.
Materials:
-
A reporter plasmid containing multiple κB binding sites upstream of a luciferase gene (e.g., pNFκB-Luc).
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells with the κB-luciferase reporter plasmid and the Renilla control plasmid using an appropriate transfection reagent.[16]
-
Cell Treatment: After 24-48 hours, treat the cells with the desired stimuli.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.[18]
-
Luciferase Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence (this is the experimental reading).
-
Add the Stop & Glo® reagent (which quenches the firefly signal and activates the Renilla luciferase) and measure the luminescence again (this is the control reading).[18][19]
-
-
Data Analysis:
-
For each sample, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.
-
Calculate the fold induction by dividing the normalized luciferase activity of the treated samples by that of the untreated control.
-
Quantitative Data Summary:
The following table provides a representative example of data that can be obtained from a luciferase reporter assay. Actual values will vary depending on the cell type, stimulus, and experimental conditions.
| Treatment | Normalized Luciferase Activity (RLU) | Fold Induction (vs. Untreated) |
| Untreated Control | 150 ± 25 | 1.0 |
| Stimulus (e.g., LTβ) | 1200 ± 150 | 8.0 |
| Stimulus + Inhibitor | 300 ± 40 | 2.0 |
References
- 1. NIK-dependent RelB Activation Defines a Unique Signaling Pathway for the Development of Vα14i NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of the RelB transcription factor correlates with the activation of human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. NFκB pathway dysregulation due to reduced RelB expression leads to severe autoimmune disorders and declining immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frequent Engagement of RelB Activation Is Critical for Cell Survival in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RelB: an outlier in leukocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RELB - Wikipedia [en.wikipedia.org]
- 8. RelB and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. learn.cellsignal.com [learn.cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Protocol to detect nucleotide-protein interaction in vitro using a non-radioactive competitive electrophoretic mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 16. NF-κB p52:RelB heterodimer recognizes two classes of κB sites with two distinct modes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. assaygenie.com [assaygenie.com]
Protocol for RelB Immunoprecipitation: A Detailed Guide for Researchers
This document provides a comprehensive protocol for the immunoprecipitation (IP) of the RelB protein, a key component of the non-canonical NF-κB signaling pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to isolate RelB and its interacting partners from cell lysates for subsequent analysis.
Introduction to RelB
RelB is a member of the Rel/NF-κB family of transcription factors, which are crucial regulators of inflammatory and immune responses.[1][2][3] Unlike the canonical NF-κB pathway that primarily involves RelA/p50 heterodimers, RelB is a central player in the non-canonical pathway, typically forming heterodimers with p52.[3][4] This pathway is activated by a specific subset of stimuli, including signals from receptors like LTβR and CD40, leading to the activation of the NF-κB-inducing kinase (NIK).[2][4] NIK, in turn, activates IKKα, which phosphorylates NF-κB2/p100, leading to its processing into p52. The resulting RelB:p52 heterodimers then translocate to the nucleus to regulate the expression of target genes involved in lymphoid organogenesis and B-cell development.[4][5]
Experimental Overview
The immunoprecipitation of RelB involves several key stages: cell lysis to release cellular proteins, incubation of the cell lysate with a specific anti-RelB antibody, capture of the antibody-protein complex using Protein A/G beads, washing to remove non-specific binders, and finally, elution of the purified this compound.
Below is a diagram illustrating the general workflow of the immunoprecipitation process.
Caption: A flowchart outlining the key steps in the RelB immunoprecipitation protocol.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a RelB immunoprecipitation experiment. These values may require optimization depending on the cell type and experimental conditions.
| Parameter | Recommended Range/Value | Notes |
| Starting Material | ||
| Cell Lysate Protein Concentration | 1 - 3 mg per IP | Higher concentration increases yield but may also increase background.[6] |
| Cell Lysate Volume | 200 - 1000 µL | Adjust volume to achieve the desired protein concentration. |
| Antibody | ||
| Anti-RelB Antibody | 1 - 10 µg per IP | The optimal amount should be determined empirically.[7][8] Polyclonal antibodies are often preferred for IP.[6] |
| Beads | ||
| Protein A/G Agarose/Magnetic Beads | 20 - 50 µL of 50% slurry per IP | The choice between Protein A and G depends on the antibody isotype.[9][10] |
| Incubation | ||
| Lysate-Antibody Incubation | 1 hour to overnight at 4°C | Longer incubation can increase yield but may also lead to protein degradation.[9][10] |
| Antibody-Bead Incubation | 1 - 3 hours at 4°C | [9] |
| Elution | ||
| Elution Buffer Volume | 20 - 50 µL | Use a volume sufficient to cover the beads. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing RelB immunoprecipitation.
Materials and Reagents
-
Cells: Cell line or primary cells expressing RelB.
-
Anti-RelB Antibody: A validated antibody for immunoprecipitation (e.g., from Cell Signaling Technology, Abcam, or Santa Cruz Biotechnology).[1][3][11][12]
-
Protein A/G Beads: Agarose or magnetic beads.
-
Lysis Buffer:
-
Protease and Phosphatase Inhibitor Cocktail: Add fresh to lysis buffer before use.
-
Wash Buffer: Lysis buffer or a modified version with lower detergent concentration.
-
Elution Buffer:
-
SDS-PAGE Sample Buffer (denaturing): 1X Laemmli buffer.
-
Glycine (B1666218) Buffer (non-denaturing): 0.1 M Glycine, pH 2.5-3.0.
-
-
Phosphate Buffered Saline (PBS): Ice-cold.
-
Microcentrifuge tubes.
-
Rotating platform or rocker.
-
Magnetic rack (if using magnetic beads).
Procedure
1. Cell Lysate Preparation
-
Culture cells to the desired confluency. For suspension cells, collect by centrifugation. For adherent cells, wash twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cell pellet or plate. A common recommendation is 1 mL of lysis buffer per 10^7 cells.
-
Incubate on ice for 30 minutes, with occasional vortexing or scraping for adherent cells.[13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13][14]
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
2. Pre-clearing the Lysate (Optional but Recommended)
This step helps to reduce non-specific binding of proteins to the beads.[15]
-
Add 20-30 µL of Protein A/G bead slurry to 500 µg - 1 mg of cell lysate.
-
Incubate on a rotator for 30-60 minutes at 4°C.[9]
-
Centrifuge at 1,000 x g for 1 minute at 4°C (or use a magnetic rack) to pellet the beads.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new pre-chilled tube.
3. Immunoprecipitation
-
Add the recommended amount of anti-RelB antibody (typically 1-10 µg) to the pre-cleared lysate.[8]
-
Incubate on a rotator for 1 hour to overnight at 4°C.[9][10]
-
Add 20-50 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture.[9]
-
Incubate on a rotator for 1-3 hours at 4°C.[9]
4. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack).
-
Carefully aspirate and discard the supernatant.
-
Add 500 µL - 1 mL of ice-cold wash buffer and gently resuspend the beads.
-
Repeat the pelleting and washing steps 3-5 times to remove non-specifically bound proteins.[8][10]
5. Elution
-
For Denaturing Elution (Western Blot Analysis):
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-50 µL of 1X SDS-PAGE sample buffer.
-
Boil the sample at 95-100°C for 5-10 minutes.[8]
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
For Non-denaturing Elution (Activity Assays):
-
After the final wash, resuspend the beads in 50-100 µL of glycine buffer.
-
Incubate for 5-10 minutes at room temperature with gentle mixing.
-
Centrifuge to pellet the beads and immediately transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1M Tris pH 8.5) to restore the neutral pH.
-
6. Downstream Analysis
The eluted sample is now ready for downstream applications such as Western blotting to confirm the presence of RelB or mass spectrometry to identify interacting proteins.
RelB Signaling Pathway
The diagram below illustrates the non-canonical NF-κB signaling pathway leading to the activation of RelB.
Caption: The non-canonical NF-κB pathway leading to RelB activation.
References
- 1. RelB Antibody | Cell Signaling Technology [cellsignal.com]
- 2. NIK-dependent RelB Activation Defines a Unique Signaling Pathway for the Development of Vα14i NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RelB (D7D7W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. RELB - Wikipedia [en.wikipedia.org]
- 6. 8 Top Tips For Immunoprecipitation | Proteintech Group [ptglab.com]
- 7. Cellular RelB interacts with the transactivator Tat and enhance HIV-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genetex.com [genetex.com]
- 9. ulab360.com [ulab360.com]
- 10. Immunoprecipitation Procedure [sigmaaldrich.com]
- 11. Anti-Rel B antibody (ab154957) | Abcam [abcam.com]
- 12. scbt.com [scbt.com]
- 13. usbio.net [usbio.net]
- 14. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for RelB Western Blotting in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the detection of RelB protein in cell lysates using Western blotting. RelB is a critical component of the non-canonical NF-κB signaling pathway, playing a pivotal role in immune responses, inflammation, and B-cell development.[1][2] Accurate and reliable detection of RelB is essential for research in these areas.
Introduction to RelB and the NF-κB Signaling Pathway
The NF-κB family of transcription factors consists of five members in mammals: RelA (p65), c-Rel, RelB, NF-κB1 (p105/p50), and NF-κB2 (p100/p52).[3] These proteins form homo- and heterodimers to regulate gene expression. There are two primary NF-κB signaling pathways: the canonical and the non-canonical (or alternative) pathway.[1][2]
The non-canonical pathway is specifically dependent on the activation of RelB. In this pathway, signaling through receptors like LTβR, CD40, and BR3 leads to the activation of NF-κB-inducing kinase (NIK).[2] NIK then phosphorylates and activates IKKα homodimers, which in turn phosphorylate the C-terminus of NF-κB2/p100.[2] This phosphorylation event triggers the ubiquitination and proteasomal processing of p100 into p52. The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the transcription of target genes.[2][4]
NF-κB Signaling Pathway Diagram
Caption: Non-canonical NF-κB signaling pathway leading to RelB activation.
Experimental Protocols
A. Cell Lysate Preparation
The choice of lysis buffer is critical for successful RelB detection. For whole-cell lysates, RIPA or NP-40 buffers are recommended. Since RelB translocates to the nucleus upon activation, performing nuclear and cytoplasmic fractionation can provide valuable insights into its activation state.
1. Whole-Cell Lysate Preparation
This protocol is suitable for general screening of RelB expression.
-
Reagents and Buffers:
| Reagent | Stock Concentration | Final Concentration |
| RIPA Buffer | ||
| Tris-HCl, pH 8.0 | 1 M | 50 mM |
| NaCl | 5 M | 150 mM |
| NP-40 or Triton X-100 | 10% | 1% |
| Sodium deoxycholate | 10% | 0.5% |
| SDS | 10% | 0.1% |
| Protease Inhibitor Cocktail | 100x | 1x |
| Phosphatase Inhibitor Cocktail | 100x | 1x |
-
Protocol:
-
Wash cultured cells with ice-cold PBS.
-
For adherent cells, scrape them in ice-cold PBS and centrifuge at 500 x g for 5 minutes.[5] For suspension cells, pellet them directly.
-
Resuspend the cell pellet in ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mL per 10^7 cells).
-
Incubate the mixture on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Transfer the supernatant (protein lysate) to a pre-chilled tube.
-
Determine the protein concentration using a standard method like the BCA assay.
-
Store the lysates at -80°C for long-term use.[6]
-
2. Nuclear and Cytoplasmic Fractionation
This protocol allows for the separate analysis of cytoplasmic and nuclear RelB.
-
Reagents and Buffers:
| Reagent | Stock Concentration | Final Concentration |
| Cytoplasmic Extraction (CE) Buffer | ||
| HEPES, pH 7.6 | 1 M | 10 mM |
| KCl | 1 M | 60 mM |
| EDTA | 0.5 M | 1 mM |
| NP-40 | 10% | 0.075% (v/v) |
| DTT | 1 M | 1 mM |
| Protease Inhibitor Cocktail | 100x | 1x |
| Nuclear Extraction (NE) Buffer | ||
| Tris-HCl, pH 8.0 | 1 M | 20 mM |
| NaCl | 5 M | 420 mM |
| MgCl2 | 1 M | 1.5 mM |
| EDTA | 0.5 M | 0.2 mM |
| Glycerol | 100% | 25% (v/v) |
| Protease Inhibitor Cocktail | 100x | 1x |
-
Protocol:
-
Harvest and wash approximately 4 x 10^7 cells with PBS.[7]
-
Resuspend the cell pellet in 5 pellet volumes of ice-cold CE buffer.[7]
-
Incubate on ice for 3 minutes to lyse the cell membrane.[7]
-
Centrifuge at 1,000-1,500 rpm for 4 minutes at 4°C.[7]
-
Collect the supernatant, which contains the cytoplasmic extract.[7]
-
Wash the remaining nuclear pellet gently with CE buffer without detergent.[7]
-
Resuspend the nuclear pellet in 1 pellet volume of NE buffer and adjust the salt concentration to 400 mM with 5 M NaCl.[7]
-
Incubate on ice for 10 minutes with periodic vortexing.[7]
-
Centrifuge at maximum speed for 10 minutes at 4°C.[7]
-
Collect the supernatant, which contains the nuclear extract.[7]
-
Determine the protein concentration of both fractions.
-
B. Western Blot Protocol
1. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Thaw the cell lysates on ice.
-
Mix an appropriate amount of protein (typically 10-50 µg per lane) with an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]
-
-
Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For PVDF membranes, pre-soak in methanol.[5]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
2. Immunodetection
-
Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Expected Results: The expected molecular weight of human RelB is approximately 62-70 kDa.[3] A band at this size should be observed in positive control lysates and in experimental samples expressing RelB.
Western Blot Workflow Diagram
Caption: A streamlined workflow for RelB Western blotting.
Data Presentation and Interpretation
Quantitative data from the Western blot analysis should be summarized in a clear and structured format. This includes protein concentrations, antibody dilutions, and densitometry readings of the RelB band relative to a loading control (e.g., β-actin or GAPDH).
| Sample ID | Total Protein (µg) | RelB Band Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized RelB Expression |
| Control 1 | 30 | |||
| Control 2 | 30 | |||
| Treatment A | 30 | |||
| Treatment B | 30 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No Signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein per lane. | |
| Inefficient transfer | Check transfer efficiency with Ponceau S staining. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; consider affinity-purified antibodies. |
| Protein degradation | Ensure fresh protease inhibitors are used during lysis. |
By following these detailed protocols and guidelines, researchers can achieve reliable and reproducible detection of RelB in cell lysates, facilitating a deeper understanding of its role in cellular processes and disease.
References
- 1. NFκB pathway dysregulation due to reduced RelB expression leads to severe autoimmune disorders and declining immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. RelB Antibody | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 6. origene.com [origene.com]
- 7. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 8. RelB (D7D7W) Rabbit Monoclonal Antibody (#10544) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for ChIP-seq of the RelB Transcription Factor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for performing Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to identify the genomic binding sites of the RelB transcription factor. RelB, a member of the NF-κB family, plays a crucial role in the non-canonical NF-κB signaling pathway, which is involved in lymphoid organ development, B-cell maturation, and immune responses. Understanding the genome-wide targets of RelB is essential for elucidating its function in health and disease.
RelB Signaling Pathway
RelB is primarily activated through the non-canonical NF-κB pathway. This pathway is initiated by a specific subset of tumor necrosis factor (TNF) receptor superfamily members, such as Lymphotoxin β-receptor (LTβR) and CD40.[1][2] Upon ligand binding, the downstream kinase NIK (NF-κB-inducing kinase) becomes stabilized and activates IKKα (IκB kinase α).[1] IKKα then phosphorylates the C-terminus of the p100 protein (NFKB2), leading to its ubiquitination and proteasomal processing into the p52 subunit.[1] The newly formed p52/RelB heterodimer then translocates to the nucleus to regulate the expression of target genes.[1][3]
Caption: Non-canonical NF-κB signaling pathway leading to RelB activation.
Quantitative Data Summary for RelB ChIP-seq
The following tables provide a summary of typical quantitative parameters used in RelB ChIP-seq experiments. These values can serve as a starting point and should be optimized for specific cell types and experimental conditions.
Table 1: Cell and Antibody Parameters
| Parameter | Recommended Range | Notes |
| Cell Number per IP | 1 x 107 - 5 x 107 cells | The optimal number depends on RelB expression levels in the chosen cell type.[4][5] |
| Antibody Amount per IP | 5 - 10 µg | This should be titrated for each new antibody lot and cell type.[6][7] |
| Negative Control | Normal Rabbit/Mouse IgG | Use the same concentration as the primary antibody to control for non-specific binding.[8] |
| Positive Control Locus (qPCR) | Promoter of a known RelB target gene (e.g., NFKBIA) | To validate the efficiency of the immunoprecipitation before sequencing. |
Table 2: Chromatin Preparation and Sequencing Parameters
| Parameter | Recommended Value/Range | Notes |
| Cross-linking Agent | 1% Formaldehyde (B43269) | A final concentration of 1% is standard for cross-linking transcription factors. |
| Cross-linking Time | 8 - 10 minutes at Room Temperature | Over-cross-linking can mask epitopes and reduce sonication efficiency.[8] |
| Chromatin Fragment Size | 150 - 500 bp | Optimal for achieving high resolution in mapping binding sites.[4] |
| Sequencing Read Length | 50 bp single-end | A minimum of 50 bp is recommended for accurate mapping to the reference genome.[9] |
| Sequencing Depth | >20 million reads per sample | A higher depth may be necessary for detecting weak binding sites.[9] |
Detailed Experimental Protocol for RelB ChIP-seq
This protocol outlines the major steps for performing ChIP-seq for the RelB transcription factor.
I. Cell Fixation and Chromatin Preparation
-
Cell Culture and Cross-linking:
-
Culture cells to approximately 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 8-10 minutes at room temperature with gentle swirling.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Nuclear Isolation:
-
Harvest the cells and resuspend them in a cell lysis buffer containing protease inhibitors.
-
Incubate on ice to allow for cell swelling.
-
Disrupt the cell membrane using a dounce homogenizer or by passing the suspension through a fine-gauge needle.
-
Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer.
-
-
Chromatin Shearing:
-
Shear the chromatin to an average size of 150-500 bp using sonication.
-
Sonication conditions (power, duration, and number of cycles) must be optimized for each cell type and sonicator.
-
Verify the chromatin fragment size by running an aliquot on an agarose (B213101) gel.
-
II. Immunoprecipitation
-
Antibody-Bead Conjugation:
-
Pre-incubate Protein A/G magnetic beads with a blocking solution (e.g., BSA and sheared salmon sperm DNA) to reduce non-specific binding.
-
Add the RelB-specific antibody (and IgG for the negative control) to the blocked beads and incubate for at least 4 hours at 4°C with rotation.
-
-
Immunoprecipitation Reaction:
-
Add the sheared chromatin to the antibody-conjugated beads.
-
Incubate overnight at 4°C with rotation to allow for the formation of the antibody-protein-DNA complex.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Perform a final wash with TE buffer.
-
III. Elution, Cross-link Reversal, and DNA Purification
-
Elution:
-
Elute the chromatin from the beads by adding an elution buffer and incubating at 65°C.
-
-
Reverse Cross-linking:
-
Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using phenol-chloroform extraction followed by ethanol (B145695) precipitation or by using a column-based purification kit.
-
IV. Library Preparation and Sequencing
-
Library Construction:
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the purified ChIP DNA.
-
Amplify the library using PCR with a minimal number of cycles to avoid amplification bias.
-
-
Size Selection:
-
Select the desired fragment size for the library (typically 200-600 bp) using gel electrophoresis or magnetic beads.
-
-
Sequencing:
-
Quantify the final library and sequence it on a high-throughput sequencing platform.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the RelB ChIP-seq protocol.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. RELB - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
Detecting RelB Nuclear Translocation: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals focused on the detection and quantification of RelB nuclear translocation, a key event in the non-canonical NF-κB signaling pathway. Understanding the dynamics of RelB localization is crucial for elucidating its role in various physiological and pathological processes, including immune responses, inflammation, and cancer.[1][2]
The following sections detail three primary methodologies for monitoring RelB nuclear translocation: Immunofluorescence Microscopy, Western Blotting of Nuclear Fractions, and Reporter Gene Assays. Each section includes an overview of the technique, detailed experimental protocols, and data presentation guidelines.
Immunofluorescence Microscopy
Immunofluorescence (IF) microscopy is a powerful technique for visualizing the subcellular localization of proteins.[3][4] This method allows for the direct observation and quantification of RelB translocation from the cytoplasm to the nucleus in response to specific stimuli. High-content imaging (HCI) platforms can be utilized for automated and quantitative analysis of this process, making it suitable for high-throughput screening.[5][6][7][8]
Signaling Pathway for RelB Nuclear Translocation
The following diagram illustrates the non-canonical NF-κB signaling pathway leading to RelB nuclear translocation.
Caption: Non-canonical NF-κB signaling pathway.
Experimental Workflow for Immunofluorescence
The diagram below outlines the key steps in an immunofluorescence experiment to detect RelB nuclear translocation.
Caption: Immunofluorescence workflow for RelB detection.
Detailed Protocol for Immunofluorescence
This protocol is adapted for adherent cells grown on coverslips.[9]
Materials:
-
Cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-RelB antibody
-
Secondary antibody: Fluorophore-conjugated anti-species IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Glass slides and coverslips
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Treat cells with the desired stimulus to induce RelB translocation for the appropriate duration. Include untreated control wells.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add fixation solution and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add permeabilization buffer and incubate for 10 minutes at room temperature.[9]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer and incubate for 30-60 minutes at room temperature to minimize non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with a nuclear counterstain solution (e.g., DAPI) for 5 minutes.[9]
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope or a high-content imaging system.[3]
-
Quantitative Data Presentation
The nuclear translocation of RelB can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.[4][10] The ratio of nuclear to cytoplasmic fluorescence is a common metric.
| Treatment Group | Nuclear:Cytoplasmic Fluorescence Ratio (Mean ± SD) | Fold Change vs. Control |
| Control (Untreated) | 1.2 ± 0.3 | 1.0 |
| Stimulus A (1 hour) | 3.5 ± 0.6 | 2.9 |
| Stimulus A + Inhibitor B | 1.5 ± 0.4 | 1.3 |
Western Blotting of Nuclear Fractions
Western blotting of subcellular fractions is a semi-quantitative method to assess the amount of RelB in the nucleus.[1] This technique involves separating cytoplasmic and nuclear proteins before performing SDS-PAGE and immunoblotting.
Experimental Workflow for Nuclear Fractionation and Western Blotting
The following diagram illustrates the workflow for detecting nuclear RelB via Western blotting.
Caption: Nuclear fractionation and Western blot workflow.
Detailed Protocol for Nuclear Fractionation and Western Blotting
This protocol provides a method for separating nuclear and cytoplasmic fractions from cultured cells.[11]
Materials:
-
Cultured cells
-
PBS
-
Cytoplasmic Lysis Buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, with protease and phosphatase inhibitors)
-
Nuclear Lysis Buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Harvest:
-
Treat cells as required.
-
Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet with ice-cold PBS.
-
-
Cytoplasmic Lysis:
-
Resuspend the cell pellet in ice-cold cytoplasmic lysis buffer.
-
Incubate on ice for 10-15 minutes.[11]
-
Lyse the cells by passing the suspension through a 27-gauge needle 10 times or using a Dounce homogenizer.
-
-
Isolation of Nuclei:
-
Centrifuge the lysate at a low speed (e.g., 720 x g) for 5 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
-
Nuclear Lysis:
-
Wash the nuclear pellet with cytoplasmic lysis buffer to remove residual cytoplasmic proteins.
-
Resuspend the nuclear pellet in ice-cold nuclear lysis buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which is the nuclear fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay.
-
-
Western Blotting:
-
Perform SDS-PAGE, protein transfer, and immunodetection according to standard Western blotting protocols.
-
Probe the membrane with a primary antibody against RelB.
-
Use antibodies against marker proteins for the cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) fractions to assess the purity of the fractionation.
-
Quantitative Data Presentation
Densitometry can be used to quantify the relative abundance of RelB in the nuclear and cytoplasmic fractions.
| Treatment Group | Nuclear RelB / Nuclear Loading Control (Relative Density) | Cytoplasmic RelB / Cytoplasmic Loading Control (Relative Density) |
| Control (Untreated) | 0.2 ± 0.05 | 1.5 ± 0.2 |
| Stimulus A (1 hour) | 1.8 ± 0.3 | 0.5 ± 0.1 |
Reporter Gene Assays
Reporter gene assays indirectly measure the transcriptional activity of RelB-containing NF-κB dimers.[12] These assays utilize a plasmid containing a reporter gene (e.g., luciferase or GFP) under the control of a promoter with NF-κB binding sites. Upon RelB translocation and binding to these sites, the reporter gene is expressed, and its product can be quantified.
Logical Relationship in Reporter Gene Assays
The following diagram illustrates the principle of a RelB-responsive reporter gene assay.
Caption: Principle of a RelB reporter gene assay.
Detailed Protocol for a Luciferase-Based Reporter Gene Assay
This protocol is a general guideline for a dual-luciferase reporter assay.[13][14]
Materials:
-
Host cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter (for normalization)
-
Transfection reagent
-
Cell culture medium
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Treatment:
-
Approximately 24-48 hours post-transfection, treat the cells with the desired stimuli.
-
-
Cell Lysis:
-
After the treatment period, wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a luminometer, following the assay kit's protocol.[13]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity by comparing the normalized luciferase activity of treated samples to that of untreated controls.
-
Quantitative Data Presentation
The results of a reporter gene assay are typically presented as fold induction of reporter activity over a control.
| Treatment Group | Normalized Luciferase Activity (Relative Light Units) | Fold Induction vs. Control |
| Control (Untreated) | 1500 ± 200 | 1.0 |
| Stimulus A (6 hours) | 12000 ± 1500 | 8.0 |
| Stimulus A + Inhibitor B | 3000 ± 400 | 2.0 |
These detailed application notes and protocols provide a comprehensive guide for researchers to effectively detect and quantify RelB nuclear translocation, a critical step in understanding the non-canonical NF-κB pathway's role in health and disease.
References
- 1. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RelB nuclear translocation regulates B cell MHC molecule, CD40 expression, and antigen-presenting cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. High content, high-throughput screening for small molecule inducers of NF-κB translocation | PLOS One [journals.plos.org]
- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. p52:RelB heterodimer Reporter Lentivirus | LipExoGen Biotech [lipexogen.com]
- 13. Dual-Luciferase® Reporter Assay System Protocol [promega.sg]
- 14. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating RelB Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to generating and characterizing RelB knockout mouse models. This document includes detailed protocols for two common gene-editing strategies, data on the expected phenotype, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to RelB
RelB is a member of the nuclear factor-kappa B (NF-κB) family of transcription factors. It plays a crucial role in the non-canonical NF-κB signaling pathway, which is involved in the development and function of the immune system. Specifically, RelB is essential for dendritic cell maturation, lymphoid organogenesis, and the differentiation of T cells.[1] Dysregulation of the RelB-associated non-canonical pathway has been implicated in inflammatory and autoimmune diseases.[1] RelB knockout mice exhibit a complex phenotype, including defects in the hematopoietic and immune systems, making them a valuable model for studying the in vivo functions of RelB.[2]
Phenotypic Characterization of RelB Knockout Mice
RelB-deficient mice display a range of immunological abnormalities. Below is a summary of quantitative data on immune cell populations and serum cytokine levels observed in these mice.
Immune Cell Populations in Spleen and Thymus
The absence of RelB leads to significant alterations in the cellular composition of primary and secondary lymphoid organs.
| Cell Population | Organ | Genotype | Change Compared to Wild-Type | Reference |
| CD19+ B cells | Spleen | RelB-KO | Slightly Reduced | |
| Marginal Zone B (MZB) cells | Spleen | RelB-KO | Reduced | |
| Follicular B (FoB) cells | Spleen | RelB-KO | Reduced | |
| Transitional B cells (B220+AA4.1+) | Spleen | RelB-KO | Increased Percentage, No change in total number | |
| CD4+ T cells | Thymus | RelB-/- | Reduced | [3] |
| Foxp3+CD4+ Treg cells | Thymus | RelB-/- | Reduced | [3] |
| CD4+CD8+ Double Positive (DP) Thymocytes | Thymus | p50-/-relB-/- | Dramatically Reduced | [4] |
| CD4+ Single Positive (SP) Thymocytes | Thymus | p50-/-relB-/- | Relatively Increased | [4] |
| B220+IgM+ B cells | Spleen | p50-/-relB-/- | Markedly Reduced | [4] |
| Myeloid cells (Mac-1+, Gr-1+) | Spleen | p50-/-relB-/- | Dramatically Increased | [4] |
| B220+IgM- and B220+IgM+ B cells | Bone Marrow | p50-/-relB-/- | Markedly Reduced | [4] |
Serum Cytokine and Chemokine Levels
RelB deficiency can lead to a dysregulated cytokine and chemokine profile, contributing to the observed inflammatory phenotype.
| Cytokine/Chemokine | Genotype | Change Compared to Wild-Type | Reference |
| CXCL10 | RelB-/- | Elevated | [5] |
| IL-6 | RelB-/- | Elevated | [5] |
| TNF-α | RelB-deficient macrophages (in vitro) | Impaired production in response to LPS and IFN-γ | [6] |
| IFN-γ | RelB-deficient T cells (in vitro) | Reduction in response to stimuli | [7] |
| IL-2 | RelB-deficient T cells (in vitro) | Reduction in response to stimuli | [7] |
| IL-4 | RelB-deficient T cells (in vitro) | Reduction in response to stimuli | [7] |
Signaling Pathways Involving RelB
RelB is a key component of the non-canonical NF-κB signaling pathway. The following diagram illustrates the activation of RelB and its downstream effects.
Caption: Non-canonical NF-κB signaling pathway leading to RelB activation.
Experimental Protocols
This section provides detailed protocols for generating RelB knockout mice using two powerful gene-editing technologies: CRISPR-Cas9 and homologous recombination in embryonic stem (ES) cells.
Protocol 1: CRISPR-Cas9 Mediated Generation of RelB Knockout Mice
This protocol outlines the steps for generating RelB knockout mice using the CRISPR-Cas9 system, a rapid and efficient method for gene editing.
-
Objective: To design and synthesize single guide RNAs (sgRNAs) that specifically target the mouse Relb gene for knockout.
-
Procedure:
-
Identify the genomic sequence of the mouse Relb gene from a database such as the NCBI or Ensembl.
-
Use an online sgRNA design tool (e.g., CHOPCHOP, Synthego Design Tool) to identify potential sgRNA sequences targeting an early exon of the Relb gene to ensure a frameshift mutation and subsequent gene knockout.
-
Select 2-3 sgRNAs with high on-target scores and low off-target predictions.
-
Example sgRNA Target Sequence (targeting Exon 1 of mouse Relb): 5'-GTCGTCAGGATCTGCTTCGG-3' (PAM: AGG)
-
-
Synthesize the selected sgRNAs and the Cas9 nuclease. Chemically modified synthetic sgRNAs are recommended for higher efficiency and reduced off-target effects.
-
-
Objective: To deliver the CRISPR-Cas9 components into mouse zygotes.
-
Materials:
-
Superovulated female mice (e.g., C57BL/6J)
-
Stud male mice
-
Cas9 nuclease
-
Synthesized sgRNAs
-
Microinjection buffer
-
M2 and KSOM media
-
-
Procedure:
-
Harvest zygotes from superovulated female mice after mating.
-
Prepare the microinjection mix containing Cas9 protein and sgRNA(s) in microinjection buffer.
-
Microinject the CRISPR-Cas9 ribonucleoprotein (RNP) complex into the cytoplasm or pronucleus of the collected zygotes.
-
Culture the microinjected zygotes in KSOM medium overnight to the 2-cell stage.
-
-
Objective: To produce live mice from the microinjected embryos.
-
Procedure:
-
Transfer the 2-cell stage embryos into the oviducts of pseudopregnant female mice.
-
Allow the surrogate mothers to carry the embryos to term.
-
The resulting pups are the founder (F0) generation.
-
-
Objective: To identify founder mice carrying the desired mutation in the Relb gene.
-
Procedure:
-
At 2-3 weeks of age, collect a small tail or ear biopsy from each F0 pup.
-
Extract genomic DNA from the biopsies.
-
Perform PCR amplification of the targeted region of the Relb gene using primers flanking the sgRNA target site.
-
Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Caption: Experimental workflow for CRISPR-Cas9 mediated generation of RelB knockout mice.
Protocol 2: Generation of RelB Knockout Mice via Homologous Recombination in Embryonic Stem Cells
This protocol describes the traditional method of generating knockout mice by targeting the Relb gene in mouse embryonic stem (ES) cells.
-
Objective: To construct a targeting vector that will replace a critical exon of the Relb gene with a selection cassette.
-
Procedure:
-
Isolate a genomic DNA clone containing the mouse Relb gene from a BAC library.
-
Design a targeting vector with two homology arms (a 5' arm and a 3' arm) of several kilobases each, homologous to the regions flanking the exon(s) to be deleted (e.g., Exon 1).
-
Insert a positive selection cassette (e.g., a neomycin resistance gene, neo) between the homology arms.
-
Insert a negative selection cassette (e.g., a thymidine (B127349) kinase gene, tk) outside of the homology arms.
-
-
Objective: To introduce the targeting vector into ES cells and select for homologous recombination events.
-
Procedure:
-
Culture mouse ES cells on a feeder layer of mouse embryonic fibroblasts (MEFs).
-
Linearize the targeting vector and introduce it into the ES cells via electroporation.
-
Culture the electroporated ES cells in the presence of G418 (for positive selection) and ganciclovir (B1264) (for negative selection). Only cells that have undergone homologous recombination will survive this double selection.
-
-
Objective: To identify and expand ES cell clones with the correct gene targeting event.
-
Procedure:
-
Pick individual drug-resistant ES cell colonies and expand them.
-
Extract genomic DNA from each clone.
-
Screen the clones by PCR and Southern blot analysis to confirm the correct integration of the targeting vector at the Relb locus.
-
-
Objective: To generate chimeric mice from the targeted ES cells.
-
Procedure:
-
Inject the correctly targeted ES cells into blastocysts from a donor mouse strain (e.g., C57BL/6J).
-
Transfer the injected blastocysts into the uteri of pseudopregnant female mice.
-
The resulting pups will be chimeras, composed of cells from both the host blastocyst and the injected ES cells.
-
-
Objective: To obtain heterozygous and homozygous RelB knockout mice.
-
Procedure:
-
Breed the chimeric mice with wild-type mice.
-
Genotype the offspring to identify those that have inherited the targeted Relb allele from the ES cells (germline transmission).
-
Intercross the heterozygous (RelB+/-) offspring to generate homozygous (RelB-/-) knockout mice.
-
Caption: Experimental workflow for generating RelB knockout mice via homologous recombination.
Protocol 3: Genotyping of RelB Knockout Mice by PCR
This protocol describes a PCR-based method to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) RelB knockout mice.
-
Objective: To determine the genotype of mice generated from the knockout strategies.
-
Primer Design:
-
Forward Primer (WT & KO): Binds to a region upstream of the targeted exon.
-
Reverse Primer (WT): Binds within the deleted exon.
-
Reverse Primer (KO): Binds within the selection cassette (for homologous recombination) or a region that would be altered by the indel (for CRISPR).
-
-
Example Primer Sequences:
-
PCR Reaction Mix:
Component Volume (µL) 2x PCR Master Mix 10 Forward Primer (10 µM) 1 WT Reverse Primer (10 µM) 1 KO Reverse Primer (10 µM) 1 Genomic DNA (20-50 ng) 2 | Nuclease-free Water | to 20 |
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 5 minutes
-
-
Expected Results on Agarose Gel:
-
Wild-type (+/+): A single band corresponding to the WT allele.
-
Heterozygous (+/-): Two bands, one for the WT allele and one for the KO allele.
-
Homozygous (-/-): A single band corresponding to the KO allele.
-
References
- 1. Biological characteristics of transcription factor RelB in different immune cell types: implications for the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiorgan inflammation and hematopoietic abnormalities in mice with a targeted disruption of RelB, a member of the NF-kappa B/Rel family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p50–NF-κB Complexes Partially Compensate for the Absence of RelB: Severely Increased Pathology in p50− /− relB− /−Double-knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RelB-deficient autoinflammatory pathology presents as interferonopathy, but in mice is IFN-independent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifocal defects in immune responses in RelB-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RelB: an outlier in leukocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: RelB siRNA Knockdown for Functional Genomic Studies
Introduction
RelB is a critical protein subunit of the Nuclear Factor-kappa B (NF-κB) family of transcription factors. It primarily functions as part of the non-canonical (or alternative) NF-κB signaling pathway, which is distinct from the canonical pathway.[1][2] The non-canonical pathway, involving the activation of RelB/p52 heterodimers, plays a crucial role in lymphoid organogenesis, B-cell maturation, and immune responses.[1][2] Dysregulation of the RelB pathway has been implicated in various human malignancies, where it can influence cell proliferation, apoptosis, and chemo-resistance.[2][3][4] Small interfering RNA (siRNA) mediated knockdown is a powerful technique to specifically silence RelB gene expression, enabling researchers to investigate its function in various cellular processes and to validate it as a potential therapeutic target.
These application notes provide a comprehensive experimental design and detailed protocols for performing RelB siRNA knockdown, from initial cell culture to downstream functional analysis.
RelB Signaling Pathway
RelB is a central component of the non-canonical NF-κB pathway. This pathway is typically activated by a specific subset of tumor necrosis factor (TNF) receptor superfamily members, such as CD40L, BAFF, and LTβR.[1][5] Activation leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn phosphorylates and activates IκB kinase α (IKKα). IKKα then phosphorylates the p100 subunit, leading to its ubiquitination and partial degradation by the proteasome into p52. The newly generated p52 subunit forms a heterodimer with RelB. This RelB/p52 complex then translocates to the nucleus to regulate the transcription of target genes involved in cellular development and immune responses.[2][6][7]
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RelB plays an oncogenic role and conveys chemo-resistance to DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RelB inhibits cell proliferation and tumor growth through p53 transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. NF-kB pathway overview | Abcam [abcam.com]
Application Notes and Protocols for Electrophoretic Mobility Shift Assay (EMSA) of RelB-DNA Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a widely used technique to study protein-DNA interactions.[1][2] This document provides detailed application notes and protocols specifically for investigating the DNA binding activity of the transcription factor RelB, a key component of the non-canonical NF-κB signaling pathway.[3][4] RelB typically forms heterodimers with p52 (processed from p100) to regulate the expression of genes involved in lymphoid organogenesis and immune responses.[4][5][6] Understanding RelB's DNA binding characteristics is crucial for research in immunology, oncology, and inflammatory diseases.
Signaling Pathway Overview
RelB is primarily activated through the non-canonical NF-κB pathway. This pathway is initiated by a specific subset of ligands from the TNF receptor superfamily, such as B-cell activating factor (BAFF), CD40 ligand (CD40L), and lymphotoxin-β (LTβ).[4] Activation leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn phosphorylates and activates IKKα homodimers.[3][7][4] Activated IKKα then phosphorylates the NF-κB2 precursor protein, p100, triggering its ubiquitination and partial proteasomal processing into the mature p52 subunit.[7][4] The newly formed p52 protein then dimerizes with RelB, and the p52/RelB heterodimer translocates to the nucleus to bind to specific DNA sequences (κB sites) and regulate target gene expression.[7][4]
Caption: Non-canonical NF-κB signaling pathway leading to RelB activation.
Quantitative Data for RelB EMSA
The following table summarizes key quantitative parameters for RelB-DNA binding analysis. It is important to note that optimal conditions can vary between cell types and experimental setups, requiring empirical validation.
| Parameter | Value | Target DNA Sequence | Dimer | Comments | Reference |
| Dissociation Constant (KD) | 46.5 nM | Cyclin D1-κB | p52:RelB | Determined by fluorescence polarization assay, as EMSA showed weak shifted complexes for this particular sequence. | [5] |
| Consensus DNA Binding Sequence | 5′-RGGAGAYTTR-3′ (where R=A or G, Y=C or T) | Promoters of chemokines like SDF1, BLC, ELC, and SLC | p52:RelB | These sequences are recognized by p52:RelB heterodimers and are involved in lymphoid development. | [5] |
| Commonly Used EMSA Probe | HIV long terminal repeat (LTR) tandem κB oligonucleotide | Contains κB binding sites | NF-κB dimers | A widely used probe for assessing general and specific NF-κB DNA-binding activity, including RelB-containing complexes. | [8] |
| Antibody for Supershift | 1-2 µg per reaction | N/A | RelB-containing dimers | Incubation with an anti-RelB antibody prior to adding the labeled probe confirms the presence of RelB in the DNA-protein complex. | [5][8] |
| Non-specific Competitor DNA | 1-2 µg poly(dI-dC) per reaction | N/A | N/A | Added to the binding reaction to minimize non-specific binding of proteins to the labeled probe. | [9][10] |
| Labeled Probe Concentration | 20-50 fmol per reaction | N/A | N/A | Optimal concentration should be determined empirically but should be in vast molar excess to the protein. | [11] |
| Nuclear Extract Protein | 2-10 µg per reaction | N/A | N/A | The amount of nuclear extract should be titrated to obtain a clear, specific shifted band. | [12] |
Detailed Experimental Protocols
Protocol 1: Preparation of Nuclear Extracts
This protocol is designed for the extraction of nuclear proteins from cultured cells.
-
Cell Harvesting: Collect 2-10 x 107 cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in 400 µL of ice-cold Buffer A (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail).
-
Incubation: Incubate on ice for 15 minutes to allow cells to swell.
-
Cytoplasmic Lysis: Add 25 µL of 10% IGEPAL CA-630 (or NP-40) and vortex vigorously for 10 seconds.
-
Nuclei Isolation: Centrifuge the homogenate at 14,000 x g for 30 seconds at 4°C. The supernatant contains the cytoplasmic fraction.
-
Nuclear Lysis: Resuspend the nuclear pellet in 50-100 µL of ice-cold Buffer C (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail).
-
Extraction: Rock the suspension vigorously at 4°C for 30 minutes.
-
Clarification: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Storage: Collect the supernatant (nuclear extract), determine protein concentration using a Bradford or BCA assay, aliquot, and store at -80°C.
Protocol 2: EMSA for RelB DNA Binding
This protocol outlines the binding reaction, electrophoresis, and detection steps.
-
Probe Labeling: The DNA oligonucleotide probe containing the RelB binding site (e.g., 5′-RGGAGAYTTR-3′) can be end-labeled with [γ-32P]ATP using T4 Polynucleotide Kinase or with non-radioactive methods such as biotin (B1667282) or infrared dyes.[11][13] Purify the labeled probe to remove unincorporated label.
-
Binding Reaction Setup: In a microcentrifuge tube, assemble the following components on ice:
-
5x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 250 mM KCl, 5 mM DTT, 25% glycerol): 4 µL
-
Non-specific competitor DNA (e.g., 1 µg/µL poly(dI-dC)): 1-2 µL
-
Nuclear Extract (2-10 µg): X µL
-
Nuclease-free water: to a final volume of 19 µL
-
-
Pre-incubation: Gently mix and incubate for 10 minutes on ice.
-
Supershift Assay (Optional): For supershift analysis, add 1-2 µg of anti-RelB antibody to the reaction and incubate for an additional 20-30 minutes on ice.[8]
-
Probe Binding: Add 1 µL of the labeled probe (e.g., 20-50 fmol) to the reaction mixture.
-
Incubation: Incubate at room temperature for 20-30 minutes.
-
Loading: Add 2 µL of 10x non-denaturing loading dye (e.g., 250 mM Tris-HCl pH 7.5, 0.2% bromophenol blue, 40% glycerol).
-
Electrophoresis: Load the samples onto a pre-run 4-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer. Run the gel at 100-150 V at 4°C until the dye front is near the bottom.
-
Detection:
-
Radiolabeled Probes: Dry the gel and expose it to a phosphor screen or X-ray film.
-
Biotin-labeled Probes: Transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.[14]
-
Infrared Dye-labeled Probes: Scan the gel directly using an infrared imaging system.[11]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Electrophoretic Mobility Shift Assay.
Caption: General workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Shifted Band | Inactive protein; insufficient protein. | Use fresh nuclear extracts. Titrate a higher concentration of extract.[14] |
| Problems with the DNA probe. | Verify probe integrity on a denaturing gel. Optimize labeling efficiency. | |
| Incorrect binding or gel conditions. | Optimize binding buffer components (e.g., salt, glycerol (B35011) concentration). Ensure the pH of the gel and running buffer is appropriate (typically 7.5-8.3).[15][16] | |
| Smeared Bands | Protein-DNA complex dissociation during electrophoresis. | Run the gel at a lower voltage and/or for a shorter time at 4°C. Increase glycerol concentration in the gel and loading dye (to 5-10%).[17] |
| Protein degradation. | Use fresh extracts and always include protease inhibitors. | |
| Bands Stuck in Wells | Protein aggregation or very large complexes. | Reduce protein concentration. Try different non-specific competitors. Lower the acrylamide (B121943) percentage of the gel.[18] |
| High Background/Non-specific Bands | Too much labeled probe or insufficient competitor DNA. | Titrate lower amounts of probe. Increase the concentration of poly(dI-dC).[9] |
| Contaminated nuclear extract. | Ensure the purity of the nuclear extract. |
References
- 1. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. NF-κB p52:RelB heterodimer recognizes two classes of κB sites with two distinct modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RELB - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DIG Gel Mobility Shift Assay Troubleshooting [sigmaaldrich.com]
- 11. licorbio.com [licorbio.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative analysis of protein-RNA interactions by gel mobility shift - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of RelB Localization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunofluorescence staining of the transcription factor RelB, a key component of the non-canonical NF-κB signaling pathway. Accurate determination of RelB's subcellular localization is crucial for understanding its role in immune regulation, inflammation, and oncogenesis.
Introduction
RelB is a member of the Rel/NF-κB family of transcription factors.[1] In unstimulated cells, RelB is typically sequestered in the cytoplasm through its association with p100 (NF-κB2).[2] Upon activation of the non-canonical pathway by stimuli such as CD40 ligand (CD40L), B-cell activating factor (BAFF), or lymphotoxin-β (LTβ), the NF-κB-inducing kinase (NIK) triggers the processing of p100 to p52. This processing event liberates the RelB:p52 heterodimer, which then translocates to the nucleus to regulate the expression of target genes.[2][3] This nuclear translocation is a critical event in the activation of the non-canonical NF-κB pathway.[2]
Immunofluorescence microscopy is a powerful technique to visualize and quantify the subcellular localization of RelB, providing insights into its activation state. This document offers detailed protocols for immunofluorescence staining of RelB in both adherent and suspension cells, a method for subcellular fractionation to biochemically validate RelB localization, and a guide for data interpretation and troubleshooting.
Signaling Pathway for RelB Nuclear Translocation
The non-canonical NF-κB signaling pathway leading to RelB nuclear translocation is initiated by specific members of the tumor necrosis factor (TNF) receptor superfamily. The diagram below illustrates the key molecular events.
Experimental Workflow for Immunofluorescence Staining
The following diagram outlines the general workflow for immunofluorescence staining of RelB.
Quantitative Data on RelB Nuclear Translocation
The following tables summarize quantitative data on RelB nuclear translocation from published studies. This data can be used as a reference for expected results.
Table 1: RelB Nuclear Localization in DG75 Cells upon sCD40L Stimulation
| Treatment | Duration | Strong Nuclear RelB Staining | Weak Nuclear RelB Staining |
| Untreated Control | - | Predominantly cytoplasmic | - |
| sCD40L | 4 hours | ~20% of cells | ~50% of cells |
| sCD40L | 24 hours | Predominantly cytoplasmic | ~30% of cells |
| Data is derived from a study on DG75 Burkitt lymphoma cells.[1] |
Table 2: Fold Increase in Nuclear RelB in U937 Cells upon IL-1β Stimulation
| Treatment | Duration | Fold Increase in Nuclear RelB (Mean ± SEM) |
| IL-1β | 60 minutes | 3.08 ± 0.5 |
| IL-1β | 240 minutes | 6.76 ± 0.6 |
| Data is derived from a study on U937 promonocytic cells, where nuclear extracts were analyzed by immunoblotting.[4] |
Detailed Experimental Protocols
Protocol 1: Immunofluorescence Staining of RelB in Adherent Cells
Materials:
-
Adherent cells grown on sterile glass coverslips in a multi-well plate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) in PBS with 0.1% Triton X-100
-
Primary Antibody: Anti-RelB antibody (use at manufacturer's recommended dilution)
-
Secondary Antibody: Fluorophore-conjugated goat anti-rabbit (or other appropriate species) IgG (use at manufacturer's recommended dilution)
-
Nuclear Counterstain: DAPI (1 µg/mL) or Hoechst 33342
-
Antifade Mounting Medium
-
Glass microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Treat cells with the desired stimulus (e.g., 50 ng/mL sCD40L for 4 hours) to induce RelB nuclear translocation.[1] Include an untreated control.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well, ensuring the coverslips are fully submerged.
-
Incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Aspirate the buffer and wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-RelB primary antibody in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody to each coverslip.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Add the DAPI or Hoechst solution and incubate for 5-10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images and quantify the nuclear to cytoplasmic fluorescence intensity ratio using image analysis software like ImageJ or CellProfiler.
-
Protocol 2: Immunofluorescence Staining of RelB in Suspension Cells
Materials:
-
Suspension cells
-
Poly-L-lysine coated slides or cytocentrifuge
-
All other reagents are the same as in Protocol 1.
Procedure:
-
Cell Preparation and Treatment:
-
Culture suspension cells to the desired density and treat with stimuli as required.
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with PBS.
-
-
Adhering Cells to Slides:
-
Method A (Poly-L-lysine coated slides): Resuspend the cell pellet in PBS and add a drop of the cell suspension to a poly-L-lysine coated slide. Allow the cells to adhere for 30-60 minutes in a humidified chamber.
-
Method B (Cytocentrifuge): Use a cytocentrifuge to spin the cells onto a glass slide according to the manufacturer's instructions.
-
-
Staining:
-
Proceed with the Fixation, Permeabilization, Blocking, Antibody Incubation, and Mounting steps as described in Protocol 1, performing all incubations and washes directly on the slide.
-
Protocol 3: Nuclear and Cytoplasmic Fractionation for Western Blotting
This protocol allows for the biochemical separation of nuclear and cytoplasmic proteins to confirm the results obtained by immunofluorescence.
Materials:
-
Cultured cells
-
PBS, ice-cold
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.
-
10% NP-40 (Igepal CA-630)
-
Microcentrifuge and tubes
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in CEB and incubate on ice for 15 minutes.
-
Add 10% NP-40 to a final concentration of 0.5% and vortex briefly.
-
-
Cytoplasmic Fraction Isolation:
-
Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
-
Nuclear Fraction Isolation:
-
Wash the remaining nuclear pellet once with CEB.
-
Resuspend the nuclear pellet in NEB.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which is the nuclear extract.
-
-
Western Blotting:
-
Determine the protein concentration of both fractions.
-
Analyze the cytoplasmic and nuclear extracts by SDS-PAGE and Western blotting using an anti-RelB antibody. Use cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers to verify the purity of the fractions.
-
Troubleshooting
Table 3: Common Problems and Solutions in RelB Immunofluorescence
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Inactive primary or secondary antibody. | Use a new batch of antibodies and ensure proper storage. |
| Low expression of RelB. | Use a positive control cell line known to express RelB. Consider using a signal amplification method. | |
| Inefficient permeabilization. | Increase the concentration of Triton X-100 or the incubation time. | |
| High Background | Primary or secondary antibody concentration is too high. | Titrate the antibodies to determine the optimal concentration. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA). | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a secondary antibody that has been pre-adsorbed against the species of the sample. |
| Presence of endogenous peroxidases (if using HRP-conjugated antibodies). | Include a peroxidase quenching step in the protocol. |
For more detailed troubleshooting, refer to general immunofluorescence guides.[5][6][7]
References
- 1. RelB nuclear translocation regulates B cell MHC molecule, CD40 expression, and antigen-presenting cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Identifying RelB-Interacting Proteins via Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of RelB and Its Interactions
RelB is a critical component of the non-canonical NF-κB signaling pathway, a key regulator of various physiological processes including immune responses, lymphoid organ development, and cell differentiation.[1] Unlike the canonical pathway that responds to a wide array of stimuli, the non-canonical pathway is activated by a specific subset of tumor necrosis factor (TNF) receptor superfamily members. This activation leads to the processing of p100 to p52, which then forms a heterodimer with RelB. The p52/RelB complex translocates to the nucleus to regulate the expression of target genes.
Given its central role, identifying the full spectrum of proteins that interact with RelB is crucial for a comprehensive understanding of its function in both normal physiology and disease states, such as autoimmune disorders and cancer. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) has emerged as a powerful technique to elucidate these protein-protein interaction networks.[2][3] This document provides detailed application notes and protocols for the successful identification of RelB-interacting proteins.
Application Notes
Co-immunoprecipitation is a robust method for isolating a protein of interest and its binding partners from a cell lysate.[3] The technique relies on an antibody specific to the "bait" protein (in this case, RelB) to pull down the entire protein complex. Subsequent analysis, typically by mass spectrometry, allows for the identification of the "prey" proteins that have co-precipitated with RelB.
Key Applications in RelB Research:
-
Discovery of Novel Interactors: Identification of previously unknown binding partners can reveal new functions and regulatory mechanisms of RelB.
-
Validation of Predicted Interactions: Co-IP can be used to confirm interactions suggested by other methods, such as yeast two-hybrid screens or computational modeling.
-
Understanding Complex Assembly: The technique helps to elucidate the composition and stoichiometry of protein complexes involving RelB.
-
Drug Target Identification: Mapping the RelB interactome can uncover novel therapeutic targets for diseases driven by aberrant non-canonical NF-κB signaling.
Data Presentation: Known and Potential RelB Interactors
The following table summarizes known and potential interactors of RelB, compiled from literature and protein interaction databases. A comprehensive Co-IP-MS experiment would aim to confirm these interactions and identify novel binding partners.
| Protein | Function/Role in Relation to RelB | Confidence of Interaction |
| NFKB2 (p100/p52) | Forms the primary heterodimeric partner for RelB in the non-canonical NF-κB pathway.[1][4] | High (Well-established) |
| NFKB1 (p105/p50) | Can also form heterodimers with RelB, though p52 is the preferential partner.[4][5] | High (Established) |
| RELA (p65) | While primarily in the canonical pathway, some crosstalk and interaction may occur. | Medium (Context-dependent) |
| c-Rel | Another NF-κB family member; potential for heterodimerization. | Medium (Predicted) |
| IKBKB (IKKβ) | A key kinase in the canonical pathway; potential for regulatory interaction. | Low (Predicted) |
| CHUK (IKKα) | The primary kinase responsible for p100 processing in the non-canonical pathway. | High (Functional Interaction) |
| HDAC1/2 | Histone deacetylases that may be recruited by RelB to regulate gene expression. | Medium (Reported in some contexts) |
| CREBBP (CBP)/EP300 | Histone acetyltransferases that can act as transcriptional co-activators for NF-κB complexes. | Medium (Predicted) |
Quantitative Analysis of a RelB Co-IP-MS Experiment
The following table is a template demonstrating how quantitative data from a RelB Co-IP-MS experiment can be presented. The values are hypothetical and serve as an illustration. The "Log2 Fold Change" represents the enrichment of a protein in the RelB IP compared to a control IP (e.g., using a non-specific IgG antibody), and the "q-value" indicates the statistical significance.
| Identified Protein | Gene Name | Log2 Fold Change (RelB-IP/Control-IP) | q-value | Known/Novel Interactor |
| Nuclear factor NF-kappa-B p100 subunit | NFKB2 | 8.5 | <0.001 | Known |
| Transcription factor RelB | RELB | 10.2 | <0.001 | Bait |
| Nuclear factor of kappa light polypeptide gene enhancer in B-cells 1 | NFKB1 | 4.1 | 0.005 | Known |
| Histone deacetylase 1 | HDAC1 | 3.5 | 0.01 | Potential |
| Bromodomain-containing protein 4 | BRD4 | 2.8 | 0.02 | Novel |
| Protein arginine methyltransferase 5 | PRMT5 | 2.5 | 0.03 | Novel |
| TATA-box binding protein | TBP | 2.1 | 0.04 | Potential |
Experimental Protocols
This section provides a detailed protocol for the co-immunoprecipitation of endogenous RelB followed by mass spectrometry analysis.
Part 1: Cell Lysis and Protein Extraction
-
Cell Culture: Grow cells of interest (e.g., human B-lymphocytes or a relevant cell line) to approximately 80-90% confluency. For a standard experiment, a 15 cm dish should yield sufficient protein.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 1 ml of ice-cold Co-IP Lysis Buffer to the plate.
-
Co-IP Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100
-
Protease Inhibitor Cocktail (add fresh before use)
-
Phosphatase Inhibitor Cocktail (optional, but recommended)
-
-
-
Scraping and Incubation: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on a rotator for 30 minutes at 4°C.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is your protein extract.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay.
Part 2: Co-immunoprecipitation of RelB
-
Pre-clearing the Lysate:
-
To 1-2 mg of total protein, add 20-30 µl of Protein A/G magnetic beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and carefully collect the supernatant.
-
-
Antibody Incubation:
-
To the pre-cleared lysate, add 2-5 µg of a high-quality anti-RelB antibody.
-
As a negative control, prepare a parallel sample with a non-specific IgG antibody of the same isotype.
-
Incubate on a rotator overnight at 4°C.
-
-
Immunocomplex Capture:
-
Add 30-40 µl of fresh Protein A/G magnetic beads to each sample.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 ml of ice-cold Co-IP Wash Buffer (same composition as Lysis Buffer, but with a lower detergent concentration, e.g., 0.1-0.5% Triton X-100).
-
For the final wash, use a buffer without detergent to remove any residual detergent that might interfere with mass spectrometry.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 50 µl of 0.1 M glycine-HCl, pH 2.5-3.0. Incubate for 5-10 minutes at room temperature.
-
Alternatively, for SDS-PAGE analysis, add 2X Laemmli sample buffer and boil for 5-10 minutes.
-
Neutralize the glycine (B1666218) elution with 5 µl of 1 M Tris-HCl, pH 8.5.
-
Part 3: Sample Preparation for Mass Spectrometry
-
Protein Digestion: The eluted proteins are typically digested into peptides using trypsin. This can be done either in-solution or after running the eluate on an SDS-PAGE gel and excising the protein bands (in-gel digestion).
-
Desalting: The resulting peptide mixture is desalted using C18 spin columns or tips to remove contaminants that can interfere with the mass spectrometry analysis.
-
LC-MS/MS Analysis: The purified peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins present in the sample. The data from the RelB-IP is compared to the control-IP to identify specific interactors.
Mandatory Visualizations
Caption: Non-canonical NF-κB signaling pathway leading to RelB activation.
Caption: Workflow for Co-IP coupled with Mass Spectrometry (Co-IP-MS).
References
- 1. Global Interactome Mapping Reveals Pro-tumorigenic Interactions of NF-κB in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complementary Proteomic Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Stabilization of RelB requires multidomain interactions with p100/p52 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RelB, a new Rel family transcription activator that can interact with p50-NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR Analysis of RelB Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
RelB, a member of the Rel/NF-κB family of transcription factors, plays a pivotal role in regulating gene expression essential for immune responses, inflammation, and cellular differentiation and survival.[1] Unlike the canonical NF-κB pathway, RelB is primarily activated through the non-canonical pathway, which is initiated by a specific subset of tumor necrosis factor (TNF) receptor superfamily members, including LTβR, CD40, and BAFF-R.[2][3] In this pathway, NF-κB-inducing kinase (NIK) activation leads to the processing of p100 to p52, which then forms a heterodimer with RelB.[2][3] This RelB:p52 complex translocates to the nucleus to regulate the expression of target genes.[2][3]
Given its significant role in various biological processes and its implication in diseases such as cancer and autoimmune disorders, the accurate quantification of RelB and its target gene expression is crucial for both basic research and therapeutic development.[4][5] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for measuring gene expression levels, making it an indispensable tool in drug development and molecular biology research.[6][7][8]
These application notes provide a detailed protocol for the quantification of RelB target gene expression using qPCR, guidance on data analysis and presentation, and an overview of the RelB signaling pathway.
RelB Signaling Pathway
The non-canonical NF-κB pathway leading to RelB activation is a critical signaling cascade in various cellular processes. A simplified representation of this pathway is illustrated below.
Caption: Non-canonical NF-κB signaling pathway leading to RelB activation.
Experimental Protocols
This section provides a detailed methodology for the quantification of RelB and its target gene expression using two-step RT-qPCR.
Experimental Workflow Overview
The overall workflow for quantifying RelB target gene expression is depicted below.
References
- 1. NIK-dependent RelB Activation Defines a Unique Signaling Pathway for the Development of Vα14i NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RELB - Wikipedia [en.wikipedia.org]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | RelB is a potential molecular biomarker for immunotherapy in human pan-cancer [frontiersin.org]
- 6. Quantitative real time polymerase chain reaction in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Applications of PCR in Drug Development - KCAS Bio [kcasbio.com]
Application Notes and Protocols for CRISPR/Cas9-Mediated RelB Gene Editing
Introduction
RelB is a member of the Rel/NF-κB family of transcription factors, which are crucial regulators of gene expression in processes such as immunity, inflammation, cell differentiation, and survival.[1] Unlike other NF-κB members, RelB is primarily associated with the non-canonical (or alternative) signaling pathway.[2] This pathway is essential for the development of lymphoid organs and the maturation of dendritic cells (DCs).[1][3] Given its central role in the immune system, RelB is a significant target for research in autoimmune diseases, cancer, and inflammatory disorders.[4][5] The CRISPR/Cas9 system provides a powerful and precise tool for editing the RelB gene, enabling researchers to create knockout cell lines or animal models to study its function in detail.[6][7]
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in utilizing CRISPR/Cas9 technology to edit the RelB gene.
RelB Signaling Pathways
RelB activity is regulated by two interconnected NF-κB signaling pathways: the non-canonical and the canonical pathways. The cellular context often determines which pathway is dominant.[8]
The non-canonical pathway is activated by a specific subset of receptors from the TNF receptor superfamily, such as LTβR and CD40.[2][3] This activation leads to the stabilization of the NF-κB-inducing kinase (NIK), which in turn activates IKKα complexes.[2] IKKα then phosphorylates the C-terminus of the NF-κB2 precursor protein, p100, leading to its ubiquitination and proteasomal processing into p52.[2] The resulting p52/RelB heterodimer translocates to the nucleus to regulate the expression of target genes.[2][3]
In certain cell types, like dendritic cells, RelB can also be controlled by the canonical pathway .[8] In this context, RelB forms heterodimers with p50. These RelB:p50 complexes are held inactive in the cytoplasm by IκB proteins.[8] Proinflammatory signals activate the IKK complex, which phosphorylates IκB, leading to its degradation and the subsequent release and nuclear translocation of the RelB:p50 dimer.[2][8]
Caption: Canonical and non-canonical NF-κB pathways regulating RelB activity.
Application Note: CRISPR/Cas9 Experimental Workflow
Editing the RelB gene using CRISPR/Cas9 involves a multi-step process that begins with the design of specific single guide RNAs (sgRNAs) and culminates in the functional analysis of the resulting knockout cells. The general workflow is outlined below.
Caption: Workflow for CRISPR/Cas9-mediated knockout of the RelB gene.
Data Presentation: Expected Outcomes
CRISPR/Cas9-mediated knockout of RelB is expected to result in the loss of RelB protein expression. Functional consequences can be quantified by measuring changes in the expression of downstream target genes. The tables below summarize potential reagents and expected changes in gene expression based on published data.
Table 1: Key Reagents and Components for RelB Gene Editing
| Component | Description | Common Options |
|---|---|---|
| Cas Nuclease | The enzyme that creates the double-strand break. | Streptococcus pyogenes (S.p.) Cas9 is most common.[9] High-fidelity versions are available to reduce off-target effects.[10] |
| Guide RNA (gRNA) | A synthetic RNA that directs the Cas nuclease to the RelB gene target site.[7] | Delivered as a synthetic sgRNA or expressed from a plasmid vector (e.g., pX458, lentiCRISPRv2).[11] |
| Delivery Method | The means of introducing CRISPR components into the target cells. | Electroporation, lipofection-based transfection, or viral transduction (AAV, Lentivirus).[12][13][14] |
| Target Cell Line | The biological system for the experiment. | Mouse Embryonic Fibroblasts (MEFs)[15], Dendritic Cells (DCs)[8], or other relevant cell lines (e.g., HeLa).[6] |
| Validation Tools | Methods to confirm successful gene editing and protein knockout. | PCR primers for the target region, Sanger sequencing, and anti-RelB antibodies for Western Blot.[16][17] |
Table 2: Summary of Quantitative Changes in Gene Expression Post-RelB Knockout Data derived from studies on TNF-α-stimulated Mouse Embryonic Fibroblasts (MEFs).[15]
| Target Gene | Function | Observed Change in mRNA Expression |
|---|---|---|
| CCL2 | Chemokine (C-C motif) ligand 2 | Significantly Decreased |
| CCL7 | Chemokine (C-C motif) ligand 7 | Decreased |
| IP-10 (CXCL10) | Chemokine (C-X-C motif) ligand 10 | Decreased |
| CXCL1 | Chemokine (C-X-C motif) ligand 1 | No Significant Change |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in RelB gene editing.
Protocol 1: sgRNA Design and Vector Construction
This protocol describes the design of sgRNAs targeting the RelB gene and their cloning into an appropriate expression vector.
1.1. sgRNA Design:
-
Obtain the reference sequence for the RelB gene (e.g., from NCBI Gene). For human RELB, the RefSeq accession is NM_006509.[18]
-
Use online sgRNA design tools (e.g., IDT Custom Alt-R® Guide RNA Design Tool, Broad Institute GPP sgRNA Designer) to identify potential target sequences.[19]
-
Select 2-3 sgRNAs that target early exons of the RelB gene to maximize the chance of creating a frameshift mutation leading to a functional knockout.[16]
-
Ensure the target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for S.p. Cas9.[7][19]
-
Perform a BLAST search or use the design tool's built-in functionality to check for potential off-target sites in the genome. Prioritize sgRNAs with high on-target scores and minimal off-target potential.[7]
1.2. sgRNA Oligo Preparation and Cloning:
-
Synthesize two complementary DNA oligonucleotides for each selected sgRNA sequence. Add appropriate overhangs compatible with the chosen expression vector's restriction site (e.g., BsmBI for lentiCRISPRv2).
-
Anneal the complementary oligos:
-
Mix 1 µL of each oligo (100 µM) with 1 µL of 10x T4 DNA Ligase Buffer and 7 µL of nuclease-free water.
-
Incubate at 95°C for 5 minutes, then ramp down the temperature to 25°C at a rate of 5°C/minute.
-
-
Digest the sgRNA expression vector (e.g., pX458) with the appropriate restriction enzyme (e.g., BsmBI).
-
Ligate the annealed oligo duplex into the digested vector using T4 DNA Ligase.
-
Transform the ligation product into competent E. coli.
-
Select positive colonies, perform plasmid minipreps, and verify the correct insertion of the sgRNA sequence via Sanger sequencing.
Protocol 2: Delivery of CRISPR/Cas9 Components into Mammalian Cells
This protocol outlines the delivery of the Cas9/sgRNA ribonucleoprotein (RNP) complex via electroporation, a common and efficient method.[13][14]
2.1. RNP Complex Formation:
-
Synthetically order the designed crRNA targeting RelB and a universal tracrRNA, or a single sgRNA.
-
Resuspend the RNAs in nuclease-free duplex buffer to a concentration of 100 µM.
-
To form the gRNA duplex (if using crRNA:tracrRNA), mix equal molar amounts of crRNA and tracrRNA, heat at 95°C for 5 min, and cool to room temperature.
-
To form the RNP complex, combine the gRNA (or sgRNA) with S.p. Cas9 nuclease protein at a 1.2:1 molar ratio.
-
Incubate the mixture at room temperature for 10-20 minutes to allow the complex to form.
2.2. Electroporation:
-
Culture the target cells (e.g., HeLa, MEFs) to ~80% confluency.
-
Harvest and count the cells. For a standard electroporation cuvette, 2 x 10^5 to 1 x 10^6 cells are typically used.
-
Wash the cells with PBS and resuspend them in the appropriate electroporation buffer (e.g., Neon® Resuspension Buffer R).
-
Gently mix the resuspended cells with the pre-formed RNP complex.
-
Transfer the cell/RNP mixture to an electroporation cuvette or tip.
-
Use an electroporation system (e.g., Neon® Transfection System, Bio-Rad Gene Pulser®) to deliver the electrical pulse. Optimize pulse voltage, width, and number according to the manufacturer's guidelines for your specific cell type.
-
Immediately transfer the electroporated cells to a pre-warmed culture plate containing complete growth medium.
-
Incubate the cells for 48-72 hours before proceeding with validation or clonal selection.
Protocol 3: Validation of RelB Knockout
This protocol describes how to confirm successful gene editing at both the genomic and protein levels.[16][17]
3.1. Genomic DNA Analysis (Mismatch Cleavage Assay or Sequencing):
-
After 48-72 hours post-transfection, harvest a portion of the cells.
-
Extract genomic DNA using a commercial kit.
-
Design PCR primers to amplify a 400-800 bp region surrounding the sgRNA target site in the RelB gene.
-
Perform PCR on the extracted genomic DNA.
-
For initial screening (T7E1 Assay):
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.
-
Digest the re-annealed products with a mismatch-specific endonuclease like T7 Endonuclease I (T7E1).
-
Analyze the digested products on an agarose (B213101) gel. The presence of cleaved fragments indicates successful editing (indels).[20]
-
-
For confirmation (Sanger Sequencing):
-
Purify the PCR product and send it for Sanger sequencing. The presence of overlapping peaks in the chromatogram downstream of the cut site indicates a mixed population of indels.
-
For clonal cell lines, sequence the PCR product directly. A clean sequence with an insertion or deletion that causes a frameshift confirms the knockout.
-
3.2. Protein Level Confirmation (Western Blot):
-
Lyse the remaining cell population or clonal isolates to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for RelB overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Confirm the absence of the this compound band in knockout samples compared to wild-type controls. Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.[15][17]
Protocol 4: Functional Analysis of RelB Knockout Cells
This protocol provides a method to assess the functional consequences of RelB knockout by analyzing target gene expression.
4.1. RNA Extraction and cDNA Synthesis:
-
Culture wild-type (WT) and RelB knockout (KO) cells under desired conditions (e.g., with or without TNF-α stimulation).
-
Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA purification kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
4.2. Quantitative PCR (qPCR):
-
Design and validate qPCR primers for target genes of interest (e.g., CCL2, CCL7) and a housekeeping gene for normalization (e.g., GAPDH, L32).[15][21]
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in KO cells compared to WT controls. A significant decrease in the expression of known RelB target genes provides functional validation of the knockout.[15]
References
- 1. NIK-dependent RelB Activation Defines a Unique Signaling Pathway for the Development of Vα14i NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. RELB - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. RelB Deficiency in Dendritic Cells Protects from Autoimmune Inflammation Due to Spontaneous Accumulation of Tissue T Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RELB Gene Knockout Strategy | Red Cotton [rc-crispr.com]
- 7. addgene.org [addgene.org]
- 8. Control of RelB during dendritic cell activation integrates canonical and non-canonical NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synthego.com [synthego.com]
- 13. idtdna.com [idtdna.com]
- 14. Advances in CRISPR Delivery Methods: Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB c-Rel Dictates the Inflammatory Threshold by Acting as a Transcriptional Repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cyagen.com [cyagen.com]
- 17. How to Validate a CRISPR Knockout [biognosys.com]
- 18. cdn.origene.com [cdn.origene.com]
- 19. idtdna.com [idtdna.com]
- 20. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 21. Genetic analysis of NF-κB/Rel transcription factors defines functional specificities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of RelB Expression in Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
RelB, a member of the Nuclear Factor-kappa B (NF-κB) family of transcription factors, plays a critical role in the regulation of immune responses, particularly in the development, function, and survival of lymphocytes.[1] Unlike the canonical NF-κB pathway that primarily involves RelA/p50 heterodimers, RelB is a key component of the non-canonical pathway, which is activated by a specific subset of tumor necrosis factor receptor (TNFR) superfamily members, including CD40 and B-cell activating factor receptor (BAFF-R).[1] The non-canonical pathway culminates in the processing of p100 to p52, which then forms a heterodimer with RelB and translocates to the nucleus to regulate gene expression.[1]
This application note provides a detailed protocol for the analysis of intracellular RelB expression in human T and B lymphocytes by flow cytometry. This method allows for the quantitative assessment of RelB levels in different lymphocyte subsets and in response to various stimuli, providing valuable insights into the activation state and functional potential of these immune cells.
Signaling Pathways
The expression and activation of RelB in lymphocytes are predominantly regulated by the non-canonical NF-κB signaling pathway. However, there is also crosstalk with the canonical pathway.
Non-Canonical NF-κB Pathway
The non-canonical pathway is initiated by the binding of ligands such as CD40L or BAFF to their respective receptors on the lymphocyte surface. This leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn phosphorylates and activates IκB kinase α (IKKα). IKKα then phosphorylates the C-terminus of p100 (NF-κB2), triggering its ubiquitination and partial proteasomal degradation to p52. The resulting p52/RelB heterodimer translocates to the nucleus to regulate the transcription of target genes involved in lymphocyte survival, proliferation, and differentiation.
Experimental Workflow
The overall workflow for the analysis of RelB expression in lymphocytes involves lymphocyte isolation, optional in vitro stimulation, cell surface and intracellular staining, and subsequent acquisition and analysis by flow cytometry.
Data Presentation
The following tables provide illustrative examples of the quantitative data that can be obtained using the described protocols. Note: The specific Mean Fluorescence Intensity (MFI) values and percentages are examples and will vary depending on the experimental conditions, reagents, and instrument settings. Researchers should establish their own baseline and stimulated values.
Table 1: Basal RelB Expression in Human Lymphocyte Subsets
| Lymphocyte Subset | Surface Markers | % RelB Positive (Illustrative) | RelB MFI (Illustrative) |
| T Helper Cells | CD3+ CD4+ | 65% | 1500 |
| Cytotoxic T Cells | CD3+ CD8+ | 50% | 1200 |
| B Cells | CD19+ | 80% | 2500 |
| Naive T Cells | CD3+ CD45RA+ | 55% | 1000 |
| Memory T Cells | CD3+ CD45RO+ | 75% | 2000 |
Table 2: RelB Expression in Lymphocytes Following In Vitro Stimulation (24 hours)
| Cell Type | Stimulus (Concentration) | % RelB Positive (Illustrative) | Fold Change in RelB MFI (Illustrative) |
| B Cells | CD40L (1 µg/mL) | 95% | 3.5 |
| B Cells | BAFF (100 ng/mL) | 90% | 2.8 |
| T Cells | CD40L (1 µg/mL) | 75% | 1.8 |
| B Cells | LPS (1 µg/mL) | 85% | 2.2 |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ficoll-Paque™ PLUS
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Method:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.
-
Collect the buffy coat, which contains the PBMCs, and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer for cell counting and subsequent experiments.
Protocol 2: In Vitro Stimulation of Lymphocytes
This protocol provides a general guideline for stimulating lymphocytes to induce RelB expression.
Materials:
-
Isolated PBMCs or purified lymphocytes
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Stimulants: Recombinant human CD40L, BAFF, or Lipopolysaccharide (LPS)
-
Cell culture plates (96-well or 24-well)
-
CO2 incubator (37°C, 5% CO2)
Method:
-
Resuspend the isolated lymphocytes in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate the cells in a cell culture plate.
-
Add the desired stimulant to the appropriate wells. Suggested final concentrations are:
-
CD40L: 1 µg/mL
-
BAFF: 100 ng/mL
-
LPS: 1 µg/mL
-
-
Include an unstimulated control for each cell type.
-
Incubate the cells for 24-48 hours in a humidified CO2 incubator at 37°C.
Protocol 3: Intracellular Staining of RelB for Flow Cytometry
This protocol details the steps for cell surface and intracellular staining of lymphocytes for RelB analysis.
Materials:
-
Stimulated and unstimulated lymphocytes
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19)
-
Fixation/Permeabilization Buffer Kit (e.g., from eBioscience™ or BD Biosciences™)
-
Fluorochrome-conjugated anti-human RelB antibody (or a purified primary anti-RelB antibody and a fluorochrome-conjugated secondary antibody)
-
Isotype control antibody corresponding to the anti-RelB antibody
-
FACS tubes or 96-well V-bottom plates
-
Centrifuge
Method:
-
Cell Surface Staining: a. Aliquot approximately 1 x 10^6 cells per FACS tube. b. Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. c. Discard the supernatant and resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated concentrations of cell surface antibodies. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with 2 mL of FACS buffer.
-
Fixation and Permeabilization: a. After the final wash from the surface staining, discard the supernatant and resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer. b. Incubate for 30-60 minutes at 4°C in the dark. c. Wash the cells once with 2 mL of Permeabilization Buffer (provided in the kit) and centrifuge at 500 x g for 5 minutes.
-
Intracellular Staining: a. Discard the supernatant and resuspend the permeabilized cells in 100 µL of Permeabilization Buffer containing the pre-titrated concentration of the anti-RelB antibody or its corresponding isotype control. b. Incubate for 30-60 minutes at 4°C in the dark. c. Wash the cells twice with 2 mL of Permeabilization Buffer.
-
Acquisition: a. Resuspend the final cell pellet in 300-500 µL of FACS buffer. b. Acquire the samples on a flow cytometer as soon as possible.
Data Analysis
-
Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC) properties.
-
Exclude doublets using FSC-A versus FSC-H.
-
Identify specific lymphocyte subsets based on their surface marker expression (e.g., CD3+CD4+ for T helper cells, CD19+ for B cells).
-
Within each lymphocyte subset, analyze the histogram of RelB fluorescence intensity.
-
Determine the percentage of RelB-positive cells and the Mean Fluorescence Intensity (MFI) of RelB expression using the isotype control to set the negative gate.
By following these detailed protocols and data analysis guidelines, researchers can reliably quantify RelB expression in various lymphocyte populations, providing a powerful tool for investigating the role of the non-canonical NF-κB pathway in health and disease.
References
Application Notes and Protocols for In Vitro Transcription/Translation of RelB Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
RelB is a critical component of the non-canonical (or alternative) Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5] Unlike the canonical pathway that primarily involves RelA/p50 heterodimers, the non-canonical pathway leads to the nuclear translocation of RelB/p52 heterodimers, which regulate the expression of genes involved in lymphoid organogenesis, B-cell survival, and dendritic cell maturation.[1][2][3][4][5] Dysregulation of the RelB pathway has been implicated in various inflammatory and autoimmune diseases.[3] The in vitro synthesis of RelB protein provides a powerful tool for studying its function, interactions with other proteins, and for screening potential therapeutic inhibitors.
These application notes provide a comprehensive overview and detailed protocols for the in vitro transcription and translation of the this compound, its subsequent purification, and functional characterization.
Data Presentation
Table 1: Representative Quantitative Data for In Vitro this compound Synthesis
| Parameter | Expected Range | Method of Analysis | Notes |
| Protein Yield | 10 - 50 µg/mL | SDS-PAGE with Coomassie or Silver Staining, Western Blot | Yields are highly dependent on the in vitro translation system used and optimization of reaction conditions. The provided range is based on typical yields for other proteins in similar systems.[6] |
| Purity | > 80% | Densitometry analysis of SDS-PAGE | Purity can be significantly increased with affinity purification steps. |
| Specific Activity (DNA Binding) | To be determined empirically | Electrophoretic Mobility Shift Assay (EMSA) | Activity will depend on the proper folding of the in vitro translated protein and the presence of its binding partner, p52. |
| Transcriptional Activation | To be determined empirically | Luciferase Reporter Assay | Fold activation will be relative to a negative control and is dependent on the cell line and reporter construct used. |
Experimental Protocols
Protocol 1: In Vitro Transcription and Translation of Human RelB
This protocol describes a coupled in vitro transcription and translation reaction using a commercially available rabbit reticulocyte lysate system.
Materials:
-
Plasmid DNA containing the full-length human RelB cDNA downstream of a T7, SP6, or T3 promoter.
-
Coupled In Vitro Transcription/Translation Kit (e.g., TnT® Coupled Reticulocyte Lysate System, Promega)
-
Nuclease-free water
-
Amino acid mixture (minus methionine, if radiolabeling)
-
[³⁵S]-methionine (for radiolabeling and autoradiographic detection)
-
SDS-PAGE loading buffer
Procedure:
-
Template DNA Preparation:
-
Linearize the plasmid DNA containing the RelB template downstream of the promoter using a suitable restriction enzyme.
-
Purify the linearized DNA using a PCR purification kit and resuspend in nuclease-free water. The final concentration should be between 0.5-1.0 µg/µL.
-
-
Reaction Assembly:
-
On ice, combine the following components in a nuclease-free microcentrifuge tube in the order listed:
-
| Component | Volume | Final Concentration |
| Rabbit Reticulocyte Lysate | 25 µL | - |
| TnT® Reaction Buffer | 2 µL | 1X |
| Amino Acid Mixture (-Met) | 1 µL | 1 mM |
| [³⁵S]-methionine (>1000 Ci/mmol) | 4 µL | - |
| RNasin® Ribonuclease Inhibitor | 1 µL | 40 U |
| Linearized RelB DNA Template | 1 µg | 20 ng/µL |
| Nuclease-free Water | to 50 µL | - |
-
Incubation:
-
Incubate the reaction mixture at 30°C for 90 minutes. For larger proteins, the incubation time can be extended to 2 hours.
-
-
Analysis of Translation Products:
-
To analyze the synthesized this compound, take a 5 µL aliquot of the reaction mixture and add it to 20 µL of SDS-PAGE loading buffer.
-
Boil the sample at 95-100°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the radiolabeled this compound by autoradiography or phosphorimaging. A band corresponding to the expected molecular weight of RelB (approximately 62 kDa) should be observed.
-
Protocol 2: Purification of In Vitro Translated His-tagged RelB
This protocol is for the purification of His-tagged this compound synthesized in vitro.
Materials:
-
In vitro translation reaction mixture containing His-tagged RelB.
-
Ni-NTA Agarose (B213101) beads (e.g., Qiagen)
-
Binding Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Microcentrifuge tubes
Procedure:
-
Binding:
-
Equilibrate the Ni-NTA agarose beads with Binding Buffer according to the manufacturer's instructions.
-
Add the in vitro translation reaction mixture to the equilibrated beads.
-
Incubate on a rotator at 4°C for 1 hour to allow the His-tagged RelB to bind to the beads.
-
-
Washing:
-
Centrifuge the mixture at 500 x g for 1 minute and discard the supernatant.
-
Wash the beads twice with 500 µL of Wash Buffer. After each wash, centrifuge and discard the supernatant.
-
-
Elution:
-
Add 100 µL of Elution Buffer to the beads and incubate for 10 minutes at room temperature with gentle agitation.
-
Centrifuge at 500 x g for 1 minute and collect the supernatant containing the purified His-tagged RelB.
-
Repeat the elution step for a second fraction.
-
-
Analysis:
-
Analyze the purified fractions by SDS-PAGE and Western blot using an anti-His-tag or anti-RelB antibody to confirm the presence and purity of the protein.
-
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for RelB:p52 DNA Binding Activity
This protocol assesses the ability of in vitro translated RelB to form a heterodimer with p52 and bind to a specific DNA consensus sequence.
Materials:
-
Purified in vitro translated RelB.
-
Purified p52 protein (can be co-translated with RelB or added separately).
-
Double-stranded oligonucleotide probe containing the κB consensus sequence (e.g., 5'-GGGAATTCCC-3'), end-labeled with [γ-³²P]ATP or a non-radioactive label (e.g., biotin).
-
10X EMSA Binding Buffer (100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 10 mM EDTA, 50% glycerol).
-
Poly(dI-dC) non-specific competitor DNA.
-
Unlabeled specific competitor DNA (the same sequence as the probe).
-
Native polyacrylamide gel (4-6%).
-
1X TBE Buffer.
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, assemble the following reaction on ice:
-
| Component | Volume | Final Concentration |
| 10X EMSA Binding Buffer | 2 µL | 1X |
| Poly(dI-dC) | 1 µL | 50 ng/µL |
| Purified RelB and p52 | X µL | Varies |
| Nuclease-free Water | to 18 µL | - |
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 1X TBE buffer at 100-150V at 4°C until the loading dye has migrated approximately two-thirds of the way down the gel.
-
-
Detection:
-
Dry the gel and expose it to X-ray film for autoradiography or use an appropriate detection method for non-radioactive probes. A shifted band indicates the formation of the RelB:p52:DNA complex.
-
Protocol 4: Luciferase Reporter Assay for RelB Transcriptional Activity
This protocol measures the ability of in vitro synthesized RelB to activate transcription from a reporter gene under the control of a κB-responsive promoter.
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Luciferase reporter plasmid containing multiple κB binding sites upstream of the luciferase gene.
-
Renilla luciferase plasmid (for transfection normalization).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
In vitro translated RelB and p52.
-
Dual-Luciferase Reporter Assay System (e.g., Promega).
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate to be 70-80% confluent at the time of transfection.
-
Co-transfect the cells with the κB-luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent.
-
-
Introduction of In Vitro Translated Protein:
-
After 24 hours, introduce the in vitro translated RelB and p52 proteins into the transfected cells. This can be achieved through various protein delivery methods, such as electroporation or using commercially available protein transfection reagents.
-
-
Cell Lysis and Luciferase Assay:
-
After 18-24 hours of incubation, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.[4][7][8][9][10]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold activation relative to control cells that did not receive the in vitro translated proteins.
-
Mandatory Visualizations
Non-Canonical NF-κB Signaling Pathway
Caption: The non-canonical NF-κB signaling pathway.
Experimental Workflow for In Vitro RelB Synthesis and Analysis
Caption: Workflow for RelB synthesis and functional analysis.
References
- 1. Purification of the RelB and RelE Proteins of Escherichia coli: RelE Binds to RelB and to Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of the RelB and RelE proteins of Escherichia coli: RelE binds to RelB and to ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Star Republic: Guide for Biologists [sciencegateway.org]
- 4. assaygenie.com [assaygenie.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. A highly optimized human in vitro translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting weak or no signal in RelB western blot
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to weak or no signal in RelB western blot experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any RelB signal in my western blot. What are the possible reasons?
A weak or absent RelB signal can stem from several factors throughout the western blot workflow. These can be broadly categorized into issues with the protein sample, antibody performance, and technical aspects of the blotting procedure. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2][3]
Q2: How can I ensure my protein sample is suitable for RelB detection?
The quality and nature of your protein lysate are critical. Consider the following:
-
Low RelB Expression: RelB expression levels can be low in certain cell types or under basal conditions.[4] It may be necessary to stimulate the cells to induce RelB expression or to enrich for your protein of interest.[2][3]
-
Subcellular Localization: RelB is a transcription factor that translocates from the cytoplasm to the nucleus upon activation of the non-canonical NF-κB pathway.[5][6][7] If you are expecting to see a signal, ensure you have prepared extracts from the correct subcellular fraction (cytoplasmic, nuclear, or whole-cell lysate).[8][9] Using a whole-cell lysate might dilute the protein, making it harder to detect.
-
Protein Degradation: Ensure that your lysis buffer contains a sufficient concentration of protease inhibitors to prevent the degradation of RelB.[2][10] Samples should always be kept on ice or at 4°C during preparation.[10][11]
-
Insufficient Protein Load: The amount of protein loaded onto the gel may be insufficient for detection. It is recommended to perform a protein concentration assay and load an adequate amount of total protein per lane.[2][3]
Q3: My primary antibody for RelB isn't working. What should I check?
Antibody performance is a common culprit for weak or no signal. Here are some key points to verify:
-
Antibody Validation and Specificity: Confirm that the primary antibody has been validated for use in western blotting.[12][13]
-
Incorrect Antibody Dilution: The concentration of the primary antibody is crucial. An overly diluted antibody will result in a weak signal. Conversely, a concentration that is too high can lead to high background. It's advisable to perform a titration experiment to determine the optimal antibody concentration.[14][15]
-
Antibody Storage and Handling: Improper storage can lead to a loss of antibody activity. Always store antibodies according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.[1][16]
Q4: What technical aspects of the western blot protocol should I review for a weak RelB signal?
Several steps in the western blotting process can impact signal intensity:
-
Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane will result in a weak signal. This can be particularly problematic for larger proteins. You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.[2][17]
-
Blocking Conditions: While blocking is necessary to prevent non-specific antibody binding, over-blocking can mask the epitope and lead to a weaker signal.[1][18] The type of blocking agent and the blocking duration may need to be optimized.[17][18]
-
Washing Steps: Excessive washing can elute the primary and/or secondary antibodies, leading to a reduced signal.[3][16]
-
Detection Reagent Issues: Ensure that your detection reagents (e.g., ECL substrate) have not expired and are used according to the manufacturer's instructions. The signal may also be too faint for the detection method used.[3]
Troubleshooting Guide: Weak or No RelB Signal
This guide provides a structured approach to diagnosing and resolving issues with your RelB western blot.
Issues Related to the Protein Sample
| Potential Problem | Possible Cause | Recommended Solution |
| No or Low RelB Expression | The cell type or tissue may have very low endogenous levels of RelB.[4] | - Use a positive control cell lysate known to express RelB.- Stimulate cells with an appropriate agonist (e.g., LTβR agonist) to induce the non-canonical NF-κB pathway and RelB activation.[7][19] |
| Incorrect Subcellular Fraction | RelB translocates to the nucleus upon activation.[6][20] A cytoplasmic extract may not contain RelB if the pathway is activated. | - Prepare both cytoplasmic and nuclear extracts to assess RelB localization.[8][9][21]- Use a whole-cell lysate if unsure about the activation state. |
| Protein Degradation | Inadequate protease inhibition during sample preparation. | - Add a fresh protease inhibitor cocktail to your lysis buffer immediately before use.[2][10]- Keep samples on ice at all times.[10][11] |
| Insufficient Protein Loaded | The concentration of RelB in the lysate is below the detection limit of the assay. | - Quantify the total protein concentration of your lysates using a BCA or Bradford assay.- Increase the amount of protein loaded per lane.[2][3] |
Issues Related to Antibodies and Reagents
| Potential Problem | Possible Cause | Recommended Solution |
| Suboptimal Primary Antibody Concentration | The antibody dilution is too high. | - Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations.[14][15] |
| Inactive Primary or Secondary Antibody | Improper storage or handling has led to a loss of antibody activity. | - Check the expiration date and storage conditions of your antibodies.[1]- Aliquot antibodies upon receipt to avoid repeated freeze-thaw cycles. |
| Incorrect Secondary Antibody | The secondary antibody does not recognize the primary antibody's host species. | - Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[16] |
Issues Related to the Western Blotting Technique
| Potential Problem | Possible Cause | Recommended Solution |
| Poor Protein Transfer | Inefficient transfer of proteins from the gel to the membrane. | - Confirm successful transfer by staining the membrane with Ponceau S.[2]- Optimize transfer time and voltage, especially for high molecular weight proteins.[10] |
| Over-Blocking | The blocking agent is masking the epitope recognized by the antibody. | - Reduce the concentration of the blocking agent or the blocking time.[1][18]- Try a different blocking agent (e.g., BSA instead of non-fat dry milk). |
| Excessive Washing | Washing steps are too stringent or too long, removing the bound antibodies. | - Reduce the number or duration of wash steps.[3]- Decrease the detergent concentration in the wash buffer. |
| Substrate/Detection Issues | The detection reagent has expired or is not sensitive enough. | - Use fresh detection reagents.- Increase the exposure time to the film or digital imager.[1] |
Experimental Protocols
Nuclear and Cytoplasmic Extraction Protocol
This protocol is essential for studying the subcellular localization of RelB.
-
Cell Harvesting: Harvest cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer containing protease inhibitors. Incubate on ice to allow the cells to swell.
-
Cytoplasmic Fraction Isolation: Disrupt the cell membrane using a Dounce homogenizer or by passing the cells through a narrow-gauge needle. Centrifuge the lysate at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.[9][22]
-
Nuclear Fraction Isolation: Wash the nuclear pellet with the cytoplasmic extraction buffer.
-
Nuclear Lysis: Resuspend the nuclear pellet in a high-salt nuclear extraction buffer containing protease inhibitors. Incubate on ice with intermittent vortexing to lyse the nuclei and release nuclear proteins.
-
Final Centrifugation: Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear extract.[9][22]
RelB Western Blot Protocol
-
Sample Preparation: Prepare whole-cell, cytoplasmic, or nuclear extracts as described above. Determine the protein concentration of each sample.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with the primary RelB antibody at the optimized dilution overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove the unbound secondary antibody.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using X-ray film or a digital imaging system.
Visualizations
Caption: Non-canonical NF-κB signaling pathway leading to RelB activation.
Caption: General workflow for RelB western blotting.
Caption: Troubleshooting flowchart for weak or no RelB signal.
References
- 1. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. sinobiological.com [sinobiological.com]
- 4. RelB: an outlier in leukocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIK-dependent RelB Activation Defines a Unique Signaling Pathway for the Development of Vα14i NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RELB - Wikipedia [en.wikipedia.org]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. abinscience.com [abinscience.com]
- 12. RelB Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 13. Anti-RelB Antibodies | Invitrogen [thermofisher.com]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Canonical NF-κB Pathway as a Central Regulator of Obesity-Associated Inflammation: A Narrative Review | MDPI [mdpi.com]
- 20. Nuclear localization of RelB is associated with effective antigen-presenting cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for separation of the nuclear and the cytoplasmic fractions of Xenopus laevis embryonic cells for studying protein shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biocompare.com [biocompare.com]
- 23. Anti-Rel B Antibody (A11158) | Antibodies.com [antibodies.com]
optimizing RelB antibody concentration for immunoprecipitation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers optimizing RelB antibody concentration for immunoprecipitation (IP).
Frequently Asked Questions (FAQs)
Q1: What is the optimal antibody concentration for RelB immunoprecipitation?
A1: The optimal antibody concentration for RelB IP is highly dependent on the specific antibody used, the expression level of RelB in your cell or tissue lysate, and the total protein concentration of the lysate. It is crucial to perform an antibody titration experiment to determine the ideal concentration for your specific experimental conditions. However, as a starting point, many protocols suggest a range of 1-10 µg of antibody per 500-1000 µg of total protein lysate.[1][2] For specific antibodies, datasheets often provide recommended dilutions, such as 1:100.[3][4][5]
Q2: How do I perform an antibody titration for RelB IP?
A2: To perform an antibody titration, set up a series of IP reactions with a constant amount of cell lysate and varying amounts of the RelB antibody. For example, you could test 0.5 µg, 1 µg, 2 µg, 5 µg, and 10 µg of antibody. After performing the IP and subsequent Western blot analysis for RelB, the optimal antibody concentration is the one that gives the strongest signal for RelB with the lowest background.
Q3: What are the common causes of low or no signal in a RelB IP experiment?
A3: Several factors can contribute to a weak or absent RelB signal after immunoprecipitation. These include:
-
Suboptimal antibody concentration: Using too little antibody will result in inefficient capture of the RelB protein. Conversely, using too much antibody can sometimes lead to increased non-specific binding and background.
-
Low expression of RelB: The cell or tissue type you are using may have low endogenous levels of RelB.
-
Inefficient cell lysis: The lysis buffer used may not be effective in solubilizing RelB, particularly if it is localized in the nucleus.
-
Antibody not suitable for IP: Not all antibodies that work for Western blotting are effective in immunoprecipitation, as the epitope may be masked in the native protein conformation.
-
Improper bead selection or preparation: Ensure you are using the correct type of beads (e.g., Protein A or Protein G) for your antibody's isotype and that they are properly washed and blocked.
Q4: How can I reduce high background in my RelB IP?
A4: High background in an IP experiment can obscure the specific signal. To reduce it, consider the following:
-
Pre-clearing the lysate: Incubate your cell lysate with beads alone before adding the primary antibody to remove proteins that non-specifically bind to the beads.[6]
-
Optimizing antibody concentration: As mentioned, using an excessive amount of antibody can increase background.
-
Increasing the stringency of washes: Use a wash buffer with a higher salt concentration or a different detergent to disrupt non-specific interactions.
-
Using a high-quality, specific antibody: Ensure your RelB antibody is validated for immunoprecipitation and has high specificity.
-
Including appropriate controls: Always include a negative control, such as an isotype-matched IgG, to assess the level of non-specific binding.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No RelB Signal | Insufficient antibody | Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution if available, and test a range of concentrations. |
| Low abundance of RelB | Increase the amount of starting cell lysate. Consider using a cell line known to express higher levels of RelB as a positive control. | |
| Inefficient protein extraction | Use a lysis buffer appropriate for nuclear proteins, as RelB can translocate to the nucleus. Sonication may be required to ensure complete lysis. | |
| Antibody cannot recognize native protein | Use an antibody that has been validated for immunoprecipitation. Check the antibody datasheet for application-specific validation. | |
| High Background | Non-specific binding to beads | Pre-clear the lysate by incubating it with beads before adding the RelB antibody. |
| Too much primary antibody | Titrate the antibody to find the lowest concentration that still provides a strong signal for RelB. | |
| Insufficient washing | Increase the number of washes or the stringency of the wash buffer (e.g., higher salt or detergent concentration). | |
| RelB is detected in the input but not in the IP fraction | Epitope masking | The antibody's binding site on RelB may be blocked by interacting proteins. Try a different RelB antibody that recognizes a different epitope. |
| Incompatible beads | Ensure the Protein A or Protein G beads have a high affinity for the isotype of your RelB antibody. |
Quantitative Data Summary
The following table summarizes recommended starting concentrations for RelB immunoprecipitation based on various antibody datasheets. It is important to note that these are starting points, and optimization is highly recommended.
| Antibody Product | Recommended Dilution for IP | Recommended Amount for ChIP | Total Lysate Amount/Cell Number |
| RelB (D7D7W) Rabbit mAb #10544 | 1:100 | 10 µl per 10 µg of chromatin (~4 x 10^6 cells) | Not specified |
| Anti-Rel B antibody (ab154957) | Not specified | 5 µg per ChIP | Not specified |
| RelB Monoclonal Antibody (17.3) | Assay-dependent | Not applicable | Not specified |
| RelB Monoclonal Antibody (clone C1E4), Rabbit | 1:100 | Not applicable | Not specified |
| Aviva Systems Biology IP Protocol | 2 µg | Not applicable | 1000 µg |
Experimental Protocols
Detailed Protocol: Antibody Titration for RelB Immunoprecipitation
This protocol outlines a typical antibody titration experiment to determine the optimal concentration of a RelB antibody for immunoprecipitation.
1. Cell Lysis: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). The choice of lysis buffer may need to be optimized depending on the subcellular localization of RelB. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. f. Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford).
2. Pre-clearing the Lysate (Optional but Recommended): a. To a sufficient volume of lysate for all your IP reactions, add Protein A/G beads (the type depends on the antibody isotype). Use approximately 20 µl of bead slurry per 1 mg of protein. b. Incubate with gentle rotation for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new tube. This is your pre-cleared lysate.
3. Immunoprecipitation with Varying Antibody Concentrations: a. Aliquot equal amounts of pre-cleared lysate into several microcentrifuge tubes (e.g., 500 µg of total protein per tube). b. To each tube, add a different amount of your RelB antibody. A good starting range is 0.5 µg, 1 µg, 2 µg, 5 µg, and 10 µg. c. Include a negative control tube with an equivalent amount of a non-specific IgG of the same isotype. d. Incubate with gentle rotation overnight at 4°C.
4. Capture of Immune Complexes: a. Add an appropriate amount of pre-washed Protein A/G beads to each tube (e.g., 20-30 µl of bead slurry). b. Incubate with gentle rotation for 1-2 hours at 4°C.
5. Washing: a. Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C). b. Carefully remove the supernatant. c. Wash the beads three to five times with 1 ml of cold lysis buffer or a designated wash buffer. After the final wash, remove all supernatant.
6. Elution: a. Resuspend the beads in 20-40 µl of 1X SDS-PAGE sample buffer. b. Boil the samples for 5-10 minutes to elute the proteins and denature them. c. Centrifuge to pellet the beads, and carefully transfer the supernatant (your eluate) to a new tube.
7. Western Blot Analysis: a. Run the eluates on an SDS-PAGE gel, along with a sample of the input lysate. b. Transfer the proteins to a membrane and probe with a RelB antibody (it can be the same one used for IP or a different one that recognizes a distinct epitope). c. Develop the blot and analyze the signal intensity for RelB at each antibody concentration to determine the optimal amount.
Visualizations
References
- 1. Immunoprecipitation (IP) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 3. RelB (D7D7W) Rabbit Monoclonal Antibody (#10544) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. RelB Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 6. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
high background issues in RelB immunofluorescence
Welcome to the technical support center for RelB immunofluorescence. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly high background, encountered during RelB immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high background fluorescence across my entire sample in my RelB staining?
High background can originate from several sources. The most common culprits include:
-
Non-specific antibody binding : Either the primary or secondary antibody may be binding to unintended targets.
-
Autofluorescence : Some cells and tissues naturally fluoresce, which can obscure the specific signal.[1] This is particularly common in tissues containing collagen, elastin, or red blood cells. Aldehyde-based fixatives like formaldehyde (B43269) can also induce autofluorescence.[1]
-
Inadequate blocking : If non-specific binding sites are not sufficiently blocked, antibodies can adhere to various components in the sample.
-
Problems with fixation and permeabilization : Over-fixation can expose non-specific epitopes, while harsh permeabilization can damage cell structures, leading to increased background.[2][3]
Q2: How can I determine if the background is from my secondary antibody?
To check for non-specific binding of the secondary antibody, you should run a "secondary antibody only" control. This involves performing the entire staining protocol but omitting the primary RelB antibody. If you still observe fluorescence, it indicates that the secondary antibody is binding non-specifically.
Q3: What is the optimal concentration for my primary RelB antibody?
The optimal concentration is one that provides a strong specific signal with minimal background, maximizing the signal-to-noise ratio.[4] This must be determined empirically through titration. Start with the manufacturer's recommended dilution and perform a series of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000) to find the best balance.[4]
Q4: My RelB signal is weak or absent. What could be the cause?
Weak or no signal can be due to several factors:
-
Low RelB expression : The target protein may not be present or may be expressed at very low levels in your sample.
-
Inactive primary antibody : Improper storage or repeated freeze-thaw cycles can degrade the antibody.
-
Inadequate fixation/permeabilization : The fixation process might be masking the epitope, or the permeabilization might be insufficient for the antibody to reach the nuclear RelB protein.
-
Incorrect secondary antibody : Ensure the secondary antibody is raised against the host species of your primary RelB antibody (e.g., use an anti-rabbit secondary for a rabbit primary).
Troubleshooting High Background in RelB Staining
High background is a common challenge in immunofluorescence. Follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Identify the Source of Background
First, determine the origin of the unwanted fluorescence by using proper controls.
| Control Sample | Purpose | Interpretation of Positive Signal |
| Unstained Sample | To check for autofluorescence. | The tissue or cells have endogenous fluorescence. |
| Secondary Only | To check for non-specific binding of the secondary antibody. | The secondary antibody is binding non-specifically. |
| Isotype Control | To check for non-specific binding of the primary antibody. | The primary antibody is binding non-specifically to cellular components. |
Step 2: Optimize Your Protocol
Based on your control results, use the following troubleshooting workflow to address the specific issue.
References
RelB ChIP-seq Technical Support Center: Improving Signal-to-Noise Ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of a low signal-to-noise ratio in RelB Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful RelB ChIP-seq experiment?
A successful RelB ChIP-seq experiment hinges on three primary factors: a high-quality, ChIP-validated antibody specific to RelB; optimized chromatin preparation, including cross-linking and shearing; and stringent immunoprecipitation and washing conditions to minimize background.[1][2]
Q2: How do I choose and validate an antibody for RelB ChIP-seq?
It is crucial to use an antibody that has been specifically validated for ChIP-seq.[1][3] Look for manufacturer data or publications demonstrating successful RelB immunoprecipitation. Before starting a full ChIP-seq experiment, it is best practice to validate the antibody's specificity in-house. This can be done by performing a Western blot on nuclear extracts to ensure it recognizes a band of the correct size for RelB and does not show significant cross-reactivity with other proteins.[3][4] An immunoprecipitation followed by Western blot can also confirm the antibody's ability to pull down the target protein.[3]
Q3: What is the optimal DNA fragment size for RelB ChIP-seq?
For transcription factors like RelB, the ideal chromatin fragment size is between 200 and 500 base pairs.[5][6] Fragments that are too large can lead to lower resolution, while fragments that are too small may result in a loss of signal.[5] It is essential to optimize your shearing method, whether sonication or enzymatic digestion, for your specific cell type and experimental conditions.
Q4: How can I minimize background in my RelB ChIP-seq experiment?
High background can be a significant issue, obscuring true binding signals.[7] To minimize background, consider the following:
-
Pre-clearing: Before adding your primary antibody, incubate the chromatin with Protein A/G beads to remove proteins that non-specifically bind to the beads.[5]
-
Blocking: Use blocking agents like BSA and salmon sperm DNA to reduce non-specific binding to the beads.[6]
-
Washing: Increase the number and stringency of your wash steps after immunoprecipitation. However, be cautious, as overly stringent washes can also remove specific binding.[5]
-
Bead Quality: Use high-quality magnetic beads and ensure they are properly washed and handled to avoid aggregation and non-specific binding.[3][5]
Q5: What are the appropriate controls for a RelB ChIP-seq experiment?
Several controls are essential for a reliable ChIP-seq experiment:
-
Input DNA: This is a sample of the cross-linked and sheared chromatin taken before the immunoprecipitation step. It represents the genomic background and is the most recommended negative control for peak calling.[8]
-
Negative Control IgG: A non-specific IgG antibody of the same isotype as your primary antibody should be used in a parallel immunoprecipitation. This control helps to identify background signal due to non-specific binding to the antibody or beads.
-
Positive Control Locus: Perform ChIP-qPCR on a known RelB target gene to confirm that your immunoprecipitation is working before proceeding to sequencing.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting a low signal-to-noise ratio in your RelB ChIP-seq experiments, organized by experimental stage.
| Problem | Potential Cause | Recommended Solution |
| Low Signal | Inefficient Cross-linking | Optimize formaldehyde (B43269) concentration (typically 0.5-2.0%) and incubation time (10-15 minutes).[9] Over-cross-linking can mask the epitope, while under-cross-linking will not efficiently capture the protein-DNA interaction.[5] |
| Suboptimal Chromatin Shearing | Verify fragment size on an agarose (B213101) gel or Bioanalyzer. Optimize sonication power and duration or enzymatic digestion conditions to achieve fragments in the 200-500 bp range.[5][10] | |
| Insufficient Starting Material | For transcription factors like RelB, it is recommended to start with at least 10-25 µg of chromatin per immunoprecipitation, which may require upwards of 10 million cells.[5][11] | |
| Poor Antibody Performance | Ensure you are using a ChIP-validated RelB antibody.[3][12] Titrate the antibody concentration to find the optimal amount (typically 1-10 µg per IP).[5] | |
| Inefficient Immunoprecipitation | Extend the antibody-chromatin incubation time, often overnight at 4°C is effective.[3] Ensure you are using the correct type of Protein A/G beads for your antibody's isotype.[3] | |
| High Background | Non-specific Antibody Binding | Validate antibody specificity.[3] Perform a pre-clearing step with Protein A/G beads before adding the primary antibody.[5] |
| Contaminated Reagents | Use freshly prepared, sterile buffers and solutions.[5] | |
| Insufficient Washing | Increase the number of wash steps after immunoprecipitation. You can also try incrementally increasing the salt concentration in your wash buffers, but be careful not to be too stringent.[5] | |
| Too Much Antibody | An excess of antibody can lead to non-specific binding.[3] Perform an antibody titration to determine the optimal concentration. | |
| Problems with Library Preparation | Low DNA Input | For transcription factor ChIP, starting with at least 5 ng of DNA for library preparation is recommended.[8] If you have less, you may need to increase the number of PCR cycles, but be mindful of introducing PCR duplicates.[8] |
| PCR Amplification Bias | Minimize the number of PCR cycles to avoid over-amplification and the introduction of duplicate reads.[13] |
Key Experimental Parameters
The following table provides a summary of recommended starting points for key quantitative parameters in a RelB ChIP-seq experiment. Note that these may need to be optimized for your specific cell type and conditions.
| Parameter | Recommended Range | Notes |
| Starting Cell Number | 1 x 107 - 5 x 107 cells | For transcription factors, more starting material is often better.[11] |
| Formaldehyde Cross-linking | 1% final concentration for 10-15 min | Optimization may be required.[6] |
| Chromatin per IP | 10 - 25 µg | Recommended for robust signal.[5] |
| RelB Antibody | 1 - 10 µg per IP | Titration is necessary to find the optimal concentration.[5] |
| Chromatin Fragment Size | 200 - 500 bp | Optimal for transcription factor binding resolution.[5][6] |
| Input for Library Prep | >5 ng | Recommended for transcription factor ChIP-seq.[8][14] |
| PCR Cycles for Library Amp | 10-14 cycles (for ~5 ng input) | Adjust based on starting DNA amount to minimize duplicates.[8] |
Experimental Protocols
Detailed X-ChIP-seq Protocol
This protocol outlines the key steps for a standard cross-linking ChIP-seq (X-ChIP-seq) experiment for the transcription factor RelB.
-
Cell Cross-linking:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in fresh culture medium and add formaldehyde to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.[6]
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.[6]
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Nuclear Isolation:
-
Chromatin Shearing:
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.[6]
-
Take an aliquot of the pre-cleared chromatin to serve as the "input" control.[6]
-
Add the ChIP-grade RelB antibody to the remaining chromatin and incubate overnight at 4°C with rotation.[3][6]
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluted chromatin and the input sample and incubate at 65°C for several hours to reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Quantify the purified DNA.
-
Prepare the sequencing library according to the manufacturer's protocol, including end-repair, A-tailing, adapter ligation, and PCR amplification.[14]
-
Perform size selection of the final library.
-
Sequence the library on a next-generation sequencing platform.
-
Visual Guides
Caption: General workflow for a RelB ChIP-seq experiment.
Caption: Troubleshooting decision tree for low signal-to-noise.
Caption: Simplified non-canonical NF-κB pathway involving RelB.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting tips for ChIP | Abcam [abcam.com]
- 8. learn.cellsignal.com [learn.cellsignal.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. Anti-RelB Antibodies | Invitrogen [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. sopachem.com [sopachem.com]
solving non-specific bands in RelB western blotting
<
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with non-specific bands in RelB Western blotting experiments.
Troubleshooting Guide
This section addresses specific issues that can lead to non-specific bands and high background during RelB Western blotting.
Question: Why am I seeing multiple bands or a high background on my RelB Western blot?
Answer:
High background and non-specific bands are common issues in Western blotting and can arise from several factors.[1][2] The problem generally falls into two categories: a uniform dark haze across the membrane or the appearance of distinct, non-specific bands.[2] A uniform background often points to issues with blocking, washing, or antibody concentrations, while distinct non-specific bands might indicate problems with the sample itself, antibody cross-reactivity, or protein degradation.[2][3]
To systematically troubleshoot this, it's crucial to evaluate each step of the Western blotting protocol.[4] Key areas to focus on include sample preparation, antibody concentrations, blocking efficiency, and washing procedures.[1][5][6]
Question: How can I determine if the extra bands are related to RelB or are just non-specific binding?
Answer:
Distinguishing between RelB-related isoforms or modifications and true non-specific binding is a critical diagnostic step.
-
Check for Known Isoforms and Modifications: RelB is part of the NF-κB family of transcription factors.[7][8] While the canonical human RelB protein has a predicted molecular weight of around 65-70 kDa, it's important to check resources like UniProt and NCBI Gene for reported isoforms or post-translational modifications (PTMs) that could lead to shifts in band size.[9][10] PTMs like phosphorylation or ubiquitination can alter the protein's migration on the gel.[3][11]
-
Sample Quality: Protein degradation can produce lower molecular weight bands.[12] Always prepare fresh lysates with protease inhibitors and keep samples on ice to minimize degradation.[3]
-
Antibody Specificity: Polyclonal antibodies, while often having a strong signal, may recognize multiple epitopes and lead to more non-specific bands.[12] If using a polyclonal antibody, consider switching to a highly specific monoclonal antibody.
-
Negative Controls: Run a control lane with a lysate from cells known not to express RelB. Any bands that appear in this lane are likely due to non-specific binding of the primary or secondary antibodies.
Question: What are the most effective ways to optimize my protocol to eliminate these non-specific bands?
Answer:
Optimizing your protocol is a step-by-step process. The following areas are the most common sources of non-specific bands and high background.
1. Antibody Concentration
Using an excessive concentration of the primary or secondary antibody is a primary cause of non-specific binding.[2][13]
-
Primary Antibody: If the manufacturer provides a recommended dilution (e.g., 1:1000), it's best to test a range around this starting point (e.g., 1:250, 1:500, 1:1000, 1:2000).[4][14]
-
Secondary Antibody: This can also be a source of non-specific signal.[1] A control experiment incubating the blot with only the secondary antibody can help determine if it's binding non-specifically.[1] Typical dilutions for secondary antibodies range from 1:5000 to 1:20,000.[15]
2. Blocking and Washing Steps
Inefficient blocking and inadequate washing are major contributors to high background.[2][16]
-
Blocking: This step is critical to prevent antibodies from binding directly to the membrane.[17][18]
-
Increase blocking time to 1-2 hours at room temperature.[5]
-
Try switching your blocking agent. The two most common are non-fat dry milk and Bovine Serum Albumin (BSA).[2] For detecting phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins like casein that can cause interference.[1][15][17]
-
-
Washing: Insufficient washing will not remove all unbound antibodies.[1]
-
Increase the number and duration of your washes (e.g., 3 washes of 10 minutes each or 5 washes of 5 minutes each).[5]
-
Ensure the wash buffer volume is sufficient to fully submerge the membrane.[12]
-
Adding a mild detergent like Tween-20 (typically 0.1%) to the wash buffer helps reduce background.[5][19]
-
3. Sample Preparation and Loading
Issues with your protein sample can also lead to artifacts.
-
Protein Overload: Loading too much protein per lane can cause "ghost" bands and streaking.[1][12] Aim for 20-30 µg of cell lysate per lane.[4][12]
-
Sample Degradation: As mentioned, use fresh lysates with protease inhibitors to prevent the appearance of smaller, non-specific bands.[3][12]
Caption: A troubleshooting workflow for diagnosing and solving non-specific bands.
Experimental Protocols
Protocol 1: Optimizing Antibody Concentration using Dot Blot
A dot blot is a quick and efficient method to determine the optimal antibody concentration without running multiple full Western blots.[15][20]
Methodology:
-
Prepare Protein Dilutions: Create a series of dilutions of your protein lysate.
-
Spot Membrane: Cut a small strip of nitrocellulose or PVDF membrane.[20] Using a pencil, mark spots for each dilution. Carefully apply a small volume (1-2 µL) of each lysate dilution onto the membrane.[20] Allow the spots to dry completely.[20]
-
Blocking: Block the membrane strip in your chosen blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Prepare several different dilutions of your primary RelB antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000).[14] Incubate the membrane with the primary antibody dilution for 1 hour at room temperature.[20]
-
Washing: Wash the membrane thoroughly with wash buffer (e.g., TBST) four times for 5 minutes each.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the secondary antibody at its recommended dilution for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again as in step 5. Prepare your chemiluminescent substrate and incubate with the membrane.[20] Image the blot. The optimal concentration will produce a strong signal on the protein spot with minimal background on the surrounding membrane.[20]
Data Presentation
Table 1: Comparison of Common Western Blot Blocking Buffers
The choice of blocking buffer can significantly impact the signal-to-noise ratio.[18][21]
| Blocking Agent | Concentration | Advantages | Disadvantages | Best For |
| Non-fat Dry Milk | 3-5% in TBST | Inexpensive, widely available, effective for many antigens.[17] | Can mask some epitopes; contains phosphoproteins (e.g., casein) that interfere with phospho-antibody detection.[1][17] | General purpose Western blotting. |
| Bovine Serum Albumin (BSA) | 3-5% in TBST | Single-protein agent, reduces cross-reactivity with certain antibodies. | More expensive than milk. | Phosphorylated protein detection, biotin-based systems.[15][17] |
| Normal Serum | 5-10% | Can be very effective, especially if the serum is from the same species as the secondary antibody. | Expensive; can have cross-reactivity with other proteins. | When other blockers fail. |
| Protein-Free Blockers | Varies | Avoids cross-reactivity with protein-based agents. | Can be less effective for some antibody-antigen pairs. | Fluorescent Westerns, phospho-antibodies.[17] |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of RelB? The human this compound has a predicted molecular weight of approximately 65-70 kDa.[10] However, this can vary slightly between species and can be affected by post-translational modifications.
Q2: Could post-translational modifications (PTMs) of RelB be causing the extra bands? Yes. RelB, like other transcription factors, can undergo PTMs such as phosphorylation and ubiquitination.[11] These modifications can cause the protein to migrate differently on an SDS-PAGE gel, resulting in bands that appear higher than the predicted molecular weight.[3]
Q3: My non-specific bands are still present after optimizing antibodies and blocking. What else can I try? If problems persist, consider these additional steps:
-
Improve Gel Electrophoresis: Ensure your SDS-PAGE gel is cast and run properly. Running the gel at a lower voltage can improve band separation.[4][6]
-
Check Transfer Efficiency: Confirm that your protein has transferred evenly from the gel to the membrane. Air bubbles between the gel and membrane can disrupt transfer.[22]
-
Use a Different Membrane: PVDF membranes generally have a higher binding capacity which can lead to more background compared to nitrocellulose.[13] If your protein is abundant, switching to nitrocellulose might help.[1][13]
-
Ensure Buffer Freshness: Always use freshly made buffers, as contamination or precipitation in old buffers (especially Tween-20) can cause issues.[5][13]
Q4: What is the role of RelB in signaling pathways? RelB is a key component of the non-canonical (or alternative) NF-κB signaling pathway.[7][8][11] In this pathway, signaling through specific receptors leads to the processing of the p100 protein to p52, which then forms a heterodimer with RelB.[8][11] This RelB:p52 complex translocates to the nucleus to regulate the expression of genes involved in processes like lymphoid organ development and immune responses.[11][23]
Caption: The non-canonical NF-κB signaling pathway involving RelB.
References
- 1. sinobiological.com [sinobiological.com]
- 2. clyte.tech [clyte.tech]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 5. researchgate.net [researchgate.net]
- 6. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 7. NFκB pathway dysregulation due to reduced RelB expression leads to severe autoimmune disorders and declining immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-kB pathway overview | Abcam [abcam.com]
- 9. genecards.org [genecards.org]
- 10. RelB Antibody | Cell Signaling Technology [cellsignal.com]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. arp1.com [arp1.com]
- 13. biossusa.com [biossusa.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Western Blot Automation: Increasing Signal to Noise Ratio and Intensity [precisionbiosystems.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting RelB siRNA Knockdown
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low-efficiency knockdown of the RelB protein using siRNA. It includes frequently asked questions, detailed experimental protocols, and visual workflows to diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Category 1: Initial Checks & Basic Troubleshooting
Q: My RelB knockdown is inefficient. Where should I start troubleshooting?
-
Check Reagents and Consumables: Ensure you are working in an RNase-free environment to prevent siRNA degradation.[4][7] Clean your workspace and use RNase-free tips and tubes.[4]
Q: How do I confirm if the transfection itself is working?
A: The most reliable way to confirm successful transfection (i.e., delivery of the siRNA into the cytoplasm) is by using appropriate controls.
-
Fluorescently Labeled siRNA: Use a fluorescently labeled, non-targeting siRNA to visually confirm uptake via fluorescence microscopy.[4][5] This provides a quick visual check that the siRNA is entering the cells.
Category 2: Optimizing Transfection Protocol
Q: What are the key parameters to optimize for a successful RelB siRNA transfection?
A: Several factors influence transfection success and must be optimized for each new cell line or experiment.[4][11] The most critical parameters, in order of importance, are:
Q: Which transfection reagent should I use, especially for difficult cell lines?
Q: What is the optimal concentration of RelB siRNA to use?
Q: How does cell density affect knockdown efficiency?
Q: Should I use serum or antibiotics in my media during transfection?
-
Serum: Many reagents require serum-free or reduced-serum media for the initial formation of the siRNA-lipid complex.[4][17] However, some newer reagents work efficiently in the presence of serum.[5]
Category 3: Issues with siRNA and Target Gene
Q: My positive control works, but my RelB siRNA doesn't. What could be the issue?
A: If the delivery system is working, the problem likely lies with the siRNA sequence or the target gene's biology.
-
Target Accessibility: The target region on the RelB mRNA may be inaccessible due to secondary structure or protein binding.
Q: I see RelB mRNA knockdown, but protein levels are unchanged. Why?
A: This is a common issue, often related to protein stability.
-
Antibody Issues: The antibody used for Western blotting may be non-specific.[18] Validate your antibody's specificity using a positive and negative control cell line or by observing the loss of the band in your positive control knockdown.[19]
Category 4: Validation and Controls
Q: How should I properly validate my RelB knockdown?
A: Robust validation requires measuring knockdown at both the mRNA and protein levels.
-
Protein Level (Functional Validation): Western blotting is the standard method to confirm a reduction in this compound. This demonstrates a functional outcome of the mRNA knockdown.[7]
Q: What experimental controls are essential for a RelB siRNA experiment?
A: Proper controls are critical to correctly interpret your results and rule out non-specific effects.[4][17]
| Control Type | Purpose | Rationale |
| Untreated Cells | Baseline | Measures normal RelB expression levels and assesses overall cell health.[4] |
| Mock Transfection | Transfection Reagent Toxicity | Cells treated with the transfection reagent only (no siRNA).[4] Identifies phenotypic changes or toxicity caused by the delivery agent itself. |
| Negative Control siRNA | Non-specific Effects | A scrambled or non-targeting siRNA sequence.[4][19] Differentiates between the specific effect of RelB silencing and general effects of the RNAi machinery activation. |
| Positive Control siRNA | Transfection Efficiency | An siRNA targeting an abundant housekeeping gene (e.g., GAPDH, Lamin A).[1][4] Confirms that the transfection protocol and reagents are working effectively in your cells. |
| Second RelB siRNA | Specificity | A second, distinct siRNA targeting a different region of the RelB mRNA.[4][14] Obtaining the same result with two different siRNAs strengthens the conclusion that the phenotype is due to RelB knockdown and not an off-target effect. |
Category 5: Off-Target Effects
Q: I'm observing unexpected phenotypes or cell death. Could these be off-target effects?
A: Yes. Off-target effects occur when your siRNA unintentionally downregulates other genes besides RelB, often due to partial sequence complementarity.[21][22][23] These effects can lead to misleading results, false positives in screens, or toxicity.[21][22]
Q: How can I minimize off-target effects?
A: Several strategies can reduce the risk of off-target effects:
-
Use Modified siRNAs: Chemical modifications, particularly in the "seed region" (positions 2-7) of the siRNA, can dramatically reduce off-target binding without affecting on-target silencing.[21][22]
-
Pool Multiple siRNAs: Using a pool of 3-4 siRNAs targeting different regions of the RelB mRNA can reduce the concentration of any single siRNA, thereby diluting its specific off-target effects.[24][25]
Visual Troubleshooting and Pathway Diagrams
Troubleshooting Workflow for Low Knockdown Efficiency
References
- 1. researchgate.net [researchgate.net]
- 2. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 3. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. 10 tips on how to best optimize siRNA transfection | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 7. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 8. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Optimization of transfection conditions and analysis of siRNA potency using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Best siRNA Transfection Reagents for Difficult Cell Lines [synapse.patsnap.com]
- 14. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - IE [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of RelB-targeting small-molecule inhibitors of non-canonical NF-κB signaling with antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 20. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 22. horizondiscovery.com [horizondiscovery.com]
- 23. Guidelines for transfection of siRNA [qiagen.com]
- 24. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
how to reduce non-specific binding in RelB pull-down assays
Welcome to the technical support center for RelB pull-down assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help minimize non-specific binding and ensure high-quality, reliable results in their experiments.
Troubleshooting Guide: Reducing Non-specific Binding
High background or non-specific binding is a common issue in pull-down assays, leading to the identification of false-positive interactions. This guide addresses specific problems you may encounter and provides targeted solutions.
Question: I am observing a high background signal in my negative control lane (e.g., beads alone or isotype control antibody). What are the likely causes and how can I fix this?
Answer: High background in a negative control indicates that proteins are binding non-specifically to the beads or the antibody. Here are the common causes and solutions:
-
Inadequate Blocking: The blocking step is crucial to prevent non-specific adsorption of proteins to the bead surface.
-
Solution: Ensure you are using an appropriate blocking agent. Bovine Serum Albumin (BSA) or non-fat dry milk are commonly used.[1][2] Incubate the beads with the blocking buffer for a sufficient amount of time (e.g., 1-2 hours at 4°C) before adding the cell lysate.[3] It is important to optimize the concentration of the blocker and the incubation time for each specific assay.[1]
-
-
Insufficient Washing: Inadequate washing will fail to remove loosely bound, non-specific proteins.
-
Solution: Increase the number of wash steps (e.g., from 3 to 5 washes).[4] You can also increase the stringency of the wash buffer by adding detergents (e.g., up to 1% Tween-20 or 0.2% SDS) or increasing the salt concentration (e.g., up to 1 M NaCl).[4] Alternating high-stringency washes with a milder buffer like PBS can also be effective.[4]
-
-
Hydrophobic or Ionic Interactions: Proteins can non-specifically bind to the beads through hydrophobic or electrostatic interactions.
-
Protein Aggregates: Aggregated proteins in the lysate can be "sticky" and bind non-specifically.
-
Solution: Centrifuge your cell lysate at high speed (e.g., 100,000 x g for 30 minutes) to pellet protein aggregates before starting the pull-down assay.[4]
-
Question: My prey protein is present in the pull-down fraction even when the bait protein (RelB) is absent. How can I troubleshoot this?
Answer: This indicates that your prey protein is binding non-specifically to the affinity matrix (beads) or the antibody.
-
Pre-clearing the Lysate: This is a critical step to remove proteins that non-specifically bind to the beads.
-
Solution: Before incubating the lysate with your RelB antibody-coupled beads, incubate the lysate with beads alone (e.g., Protein A/G beads) for about an hour at 4°C.[3][4] Then, centrifuge to pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube for the actual pull-down experiment.[8]
-
-
Optimizing Antibody Concentration: Using too much primary antibody can lead to non-specific binding.[3][5]
-
Choice of Antibody: The specificity of your antibody is paramount.
Question: I am seeing many bands on my gel after the pull-down, making it difficult to identify specific interactors of RelB. How can I increase the specificity of my pull-down?
Answer: Observing multiple bands suggests that either the washing is not stringent enough or the binding conditions are promoting non-specific interactions.
-
Stringency of Lysis and Wash Buffers: The composition of your buffers plays a key role in specificity.
-
Solution: Gradually increase the stringency of your lysis and wash buffers by increasing the concentration of salt (e.g., NaCl from 150 mM up to 500 mM) and/or non-ionic detergents (e.g., Tween-20 from 0.05% up to 0.1%).[11] Be cautious, as overly harsh conditions can disrupt true protein-protein interactions.[8]
-
-
Competitive Elution: Eluting with a generic denaturing buffer can release non-specifically bound proteins.
-
Solution: If using a tagged RelB protein, consider a competitive elution strategy. For example, if using a GST-tagged RelB, elute with a high concentration of free glutathione. This is a more specific method of elution that is less likely to release non-specifically bound proteins.[12]
-
-
Nuclease Treatment: Contaminating nucleic acids (DNA or RNA) can mediate indirect protein interactions, leading to false positives.[13] This is particularly relevant for transcription factors like RelB.
-
Solution: Treat your cell lysate with a nuclease, such as DNase or RNase, prior to the pull-down to eliminate nucleic acid-mediated interactions.[13]
-
Quantitative Data Summary
For optimal results, the concentrations of various buffer components should be empirically determined. The following table provides common starting ranges for key reagents used to reduce non-specific binding.
| Reagent | Function | Typical Concentration Range |
| Blocking Agents | ||
| Bovine Serum Albumin (BSA) | Blocks non-specific binding sites on beads.[6] | 1-5% (w/v) |
| Non-fat Dry Milk | Cost-effective blocking agent.[2] | 3-5% (w/v) |
| Detergents | ||
| Tween-20 | Non-ionic detergent to reduce hydrophobic interactions.[4] | 0.05-1% (v/v) |
| NP-40 / Triton X-100 | Non-ionic detergents for cell lysis and washing.[5] | 0.1-1% (v/v) |
| SDS | Anionic detergent for stringent washing.[4] | up to 0.2% (v/v) |
| Salts | ||
| Sodium Chloride (NaCl) | Reduces ionic interactions.[6][7] | 150-1000 mM |
| Other Additives | ||
| Protease Inhibitors | Prevent protein degradation.[5] | As recommended by manufacturer |
| Nuclease (DNase/RNase) | Removes contaminating nucleic acids.[13] | As recommended by manufacturer |
Experimental Protocol: RelB Pull-Down Assay
This protocol provides a detailed methodology for performing a RelB pull-down assay with steps optimized to minimize non-specific binding.
1. Cell Lysis a. Harvest cells and wash once with ice-cold PBS. b. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate a. Add 20-30 µL of Protein A/G magnetic beads to the cell lysate. b. Incubate with gentle rotation for 1 hour at 4°C. c. Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
3. Antibody Incubation a. Add the optimal concentration of anti-RelB antibody to the pre-cleared lysate. b. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
4. Immunoprecipitation a. Add 30-50 µL of pre-blocked Protein A/G magnetic beads to the lysate-antibody mixture. b. Incubate with gentle rotation for 1-2 hours at 4°C.
5. Washing a. Place the tube on a magnetic rack and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with adjusted salt or detergent concentration). c. For the final wash, transfer the beads to a new tube to avoid carryover of contaminants.[4]
6. Elution a. Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes. b. Alternatively, use a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) for functional assays.[14]
7. Analysis a. Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the expected interacting protein.
Visualizations
RelB Signaling Pathway
The following diagram illustrates the non-canonical NF-κB signaling pathway involving RelB.
Caption: Non-canonical NF-κB signaling pathway leading to RelB activation.
Experimental Workflow for RelB Pull-Down Assay
This diagram outlines the key steps in a RelB pull-down experiment designed to minimize non-specific binding.
Caption: Workflow for a RelB pull-down assay with optimization steps.
Frequently Asked Questions (FAQs)
Q1: What are the best negative controls for a RelB pull-down assay? A1: Appropriate negative controls are essential for interpreting your results.[15] Key controls include:
-
Isotype Control: Using a non-specific antibody of the same isotype as your anti-RelB antibody to ensure that the observed interaction is not due to non-specific antibody binding.
-
Beads Alone: Incubating the cell lysate with beads that have not been coupled to any antibody to check for proteins that bind directly to the beads.
-
Knockout/Knockdown Cells: If available, using lysate from cells where RelB has been knocked out or knocked down is the gold standard negative control.
Q2: Should I use magnetic beads or agarose (B213101) beads for my pull-down? A2: Both magnetic and agarose beads can be effective. Magnetic beads are often preferred as they can reduce background because the risk of losing beads during wash steps is minimized, and it is easier to completely remove the supernatant without disturbing the pellet.[14]
Q3: How can I be sure that the interaction I am seeing is direct and not mediated by other proteins? A3: A pull-down assay from a cell lysate identifies proteins in a complex, but does not necessarily prove a direct interaction. To test for direct interaction, you would need to perform a pull-down using purified recombinant RelB and the purified potential interacting protein.
Q4: My bait protein (RelB) is not being pulled down efficiently. What could be the problem? A4: Several factors could lead to poor pull-down of the bait protein:
-
Antibody Affinity: The antibody may have a low affinity for the native this compound. Ensure you are using an antibody validated for immunoprecipitation.
-
Protein Expression: The expression level of RelB in your cells may be low. You might need to increase the amount of starting cell lysate.[3]
-
Epitope Masking: The antibody's epitope on RelB might be masked by other interacting proteins. Try using a different antibody that targets a different region of RelB.
Q5: Can I use frozen cell pellets for my RelB pull-down assay? A5: It is generally recommended to use fresh cell lysates whenever possible, as the freeze-thaw process can lead to protein denaturation and aggregation, which can increase non-specific binding.[3][4] If you must use frozen samples, it is better to freeze the cell lysate rather than the cell pellet.[4]
References
- 1. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 2. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. sinobiological.com [sinobiological.com]
- 5. kmdbioscience.com [kmdbioscience.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. bosterbio.com [bosterbio.com]
- 10. youtube.com [youtube.com]
- 11. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Pull-Down Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
Technical Support Center: Troubleshooting Low Expression of Recombinant RelB Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression of recombinant RelB protein. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question: I am not seeing any or very low expression of my recombinant this compound on a Western blot or Coomassie-stained gel. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to no or low expression of recombinant RelB. Below is a systematic approach to troubleshoot this issue.
1. Verify Your Construct and Sequence:
-
Is the coding sequence in the correct reading frame? An error in cloning can lead to a frameshift mutation and premature termination of translation.
-
Recommendation: Sequence-verify your final expression construct to ensure the RelB gene is in-frame with any tags and regulatory elements.[1]
-
-
Does the sequence contain rare codons for your expression host? The presence of codons that are infrequently used by the expression host (e.g., E. coli) can stall translation and lead to truncated or low levels of protein.[2][3]
-
Recommendation: Analyze your RelB sequence for codon usage and consider codon optimization for your specific expression host. Several online tools and commercial services are available for this purpose.
-
2. Optimize Expression Conditions:
-
Are the induction parameters optimal? The concentration of the inducer (e.g., IPTG), the cell density at induction (OD600), induction temperature, and duration are critical for maximizing protein expression.
-
Recommendation: Perform a small-scale optimization experiment by varying these parameters. For example, test a range of IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and induce at different temperatures (e.g., 16°C, 25°C, 37°C) for various time points (e.g., 4 hours, 16 hours).[4]
-
3. Assess Protein Solubility:
-
Is the expressed this compound forming insoluble inclusion bodies? Many recombinant proteins, particularly those of human origin expressed in E. coli, can misfold and aggregate into insoluble inclusion bodies. This is a known issue for E. coli-expressed RelB.
-
Recommendation: After cell lysis, separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE and Western blot to determine if your this compound is in the insoluble pellet.
-
4. Consider the Expression System and Host Strain:
-
Is the chosen expression system and host strain appropriate for RelB? The choice of expression system (E. coli, yeast, insect cells, mammalian cells) and host strain can significantly impact protein yield and solubility.
-
Recommendation: If expression in a standard E. coli strain like BL21(DE3) is low or results in inclusion bodies, consider using specialized strains that, for example, supply rare tRNAs (e.g., Rosetta™ strains) or have enhanced folding capabilities.[3] Alternatively, exploring a eukaryotic expression system like baculovirus-insect cells or a wheat germ in vitro system may improve folding and yield.
-
Question: My recombinant this compound is expressed, but it is mostly in the insoluble fraction (inclusion bodies). How can I improve its solubility?
Answer:
Improving the solubility of recombinant RelB is a common challenge. Here are several strategies to address this:
-
Lower the Expression Temperature: Inducing protein expression at a lower temperature (e.g., 16-20°C) can slow down the rate of protein synthesis, which may allow more time for proper folding and reduce aggregation.[4]
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of RelB can improve its solubility.
-
Co-express with Chaperones: Molecular chaperones can assist in the proper folding of proteins. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ in your E. coli host can sometimes increase the yield of soluble RelB.
-
Refold from Inclusion Bodies: If the above strategies are not successful, you can purify the inclusion bodies and then attempt to refold the protein into its active conformation. This typically involves solubilizing the inclusion bodies with strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride, followed by a refolding step where the denaturant is gradually removed.
Question: I have successfully expressed and purified my this compound, but the yield is very low. How can I increase the yield?
Answer:
Low yield can be a result of suboptimal expression conditions, protein degradation, or inefficient purification.
-
Optimize Culture Conditions: Ensure optimal growth of your host cells by using a rich medium and ensuring adequate aeration. High-density cell cultures can lead to higher overall protein yields.
-
Add Protease Inhibitors: RelB may be susceptible to degradation by host cell proteases. Add a protease inhibitor cocktail during cell lysis and purification to minimize degradation.
-
Optimize Purification Strategy: Ensure that your purification protocol is efficient. For affinity-tagged proteins, check the binding capacity of your resin and optimize the wash and elution conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of recombinant this compound?
A1: The yield of recombinant RelB can vary significantly depending on the expression system, construct design, and purification protocol. While specific quantitative data for RelB is not abundant in the literature, yields for recombinant proteins in E. coli can range from milligrams to grams per liter of culture. Eukaryotic systems like baculovirus-insect cells may produce lower yields but often result in a more soluble and properly folded protein.
Q2: Is codon optimization necessary for expressing human RelB in E. coli?
A2: Codon optimization is highly recommended. Human genes often contain codons that are rare in E. coli, which can lead to translational pausing and reduced protein expression.[2][3] Optimizing the codon usage to match that of E. coli can significantly enhance the expression levels.
Q3: What is the typical cellular localization of endogenous RelB?
A3: In its inactive state, RelB is typically found in the cytoplasm complexed with its precursor p100. Upon processing of p100 to p52, the p52/RelB heterodimer translocates to the nucleus to regulate gene expression.
Q4: Are there any known interacting partners of RelB that could be co-expressed to improve its stability or solubility?
A4: Yes, RelB is known to form a tight complex with RelE in E. coli. In mammalian cells, it forms heterodimers with p50 or p52. Co-expression with a binding partner can sometimes improve the stability and solubility of the target protein.
Quantitative Data Summary
The following table summarizes typical protein yields from different expression systems. Note that these are general ranges and the yield of RelB may vary.
| Expression System | Typical Protein Yield (per liter of culture) | Purity Levels | Key Advantages for RelB |
| E. coli | 1-10 g | >90% (with optimization) | High yield, low cost, rapid expression. |
| Yeast (P. pastoris) | 1-10 g | ~80% (optimized) | Can perform some post-translational modifications, high-density culture.[4] |
| Baculovirus-Insect Cells | 0.5-5 g | >90% | Good for complex proteins requiring post-translational modifications, improved folding. |
| Mammalian Cells | 0.5-5 g | >90% | Produces fully folded and functional proteins with correct modifications.[5] |
| Wheat Germ (in vitro) | µg to mg scale | Variable | Can preserve correct conformational folding.[6] |
Experimental Protocols
Protocol 1: Codon Optimization of Human RelB for E. coli Expression
-
Obtain the amino acid sequence of human RelB from a protein database (e.g., UniProt).
-
Use a codon optimization tool (online or commercial software). Input the amino acid sequence and select Escherichia coli (strain K12 or B) as the target expression host.
-
Synthesize the optimized gene. The optimized DNA sequence can be commercially synthesized and cloned into your desired expression vector.
-
Verify the sequence of the final construct before proceeding with expression.
Protocol 2: Small-Scale Expression Trial of Recombinant RelB in E. coli
-
Transform your RelB expression plasmid into a suitable E. coli expression host strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture for 4 hours at 37°C or overnight at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Analyze the expression by resuspending a small aliquot of the cell pellet in SDS-PAGE loading buffer, boiling for 5-10 minutes, and running on an SDS-PAGE gel. Visualize the protein by Coomassie staining or Western blot using an anti-RelB or anti-tag antibody.
Protocol 3: Purification of RelB from Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet from a large-scale culture in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) and lyse the cells by sonication or with a French press.
-
Inclusion Body Isolation: Centrifuge the cell lysate at 15,000 x g for 20 minutes at 4°C. The inclusion bodies will be in the pellet.
-
Wash Inclusion Bodies: Wash the pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and cell debris.
-
Solubilize Inclusion Bodies: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM DTT). Incubate with gentle agitation for 1-2 hours at room temperature.
-
Clarify the Solubilized Protein: Centrifuge at high speed (e.g., 100,000 x g) for 1 hour to remove any remaining insoluble material. The supernatant contains the denatured this compound.
Protocol 4: Refolding of Solubilized RelB
-
Prepare Refolding Buffer: The composition of the refolding buffer is critical and may need to be optimized. A common starting point is 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM reduced glutathione, 0.5 mM oxidized glutathione, and 0.5 M L-arginine (to suppress aggregation).
-
Perform Refolding: Gradually remove the denaturant to allow the protein to refold. This can be achieved by:
-
Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Quickly dilute the solubilized protein solution 10-100 fold into the refolding buffer.
-
-
Concentrate and Purify the Refolded Protein: After refolding, concentrate the protein solution and perform a final purification step, such as size-exclusion chromatography, to separate correctly folded monomers from aggregates.
Visualizations
Caption: The alternative NF-κB signaling pathway involving RelB.
Caption: Troubleshooting workflow for low recombinant protein expression.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]
- 5. An In-Depth Comparison of Best Protein Expression Techniques for Optimal Yield and Purity [alpha-lifetech.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Commercial RelB Antibodies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the specificity of commercial RelB antibodies. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when working with RelB antibodies.
Q1: My Western Blot shows multiple bands, not just the expected band for RelB. What could be the cause?
A: Non-specific bands in a Western Blot can arise from several factors. Here are some common causes and troubleshooting steps:
-
Antibody Concentration: The primary antibody concentration may be too high, leading to off-target binding.[1][2]
-
Solution: Perform a dot blot or titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and prepare a series of more diluted concentrations.
-
-
Protein Overload: Loading too much protein onto the gel can result in non-specific antibody binding.[1]
-
Solution: Reduce the amount of total protein loaded per lane. A typical range is 20-30 µg of cell lysate.
-
-
Blocking Inefficiency: Inadequate blocking of the membrane can lead to high background and non-specific bands.[1][3]
-
Cross-Reactivity: The antibody may be cross-reacting with other proteins that share similar epitopes.[4]
-
Solution: Perform a BLAST search with the immunogen sequence to identify potential cross-reactive proteins. If possible, test the antibody on a cell line or tissue known not to express the cross-reactive protein.
-
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your protein may be degrading.[5][6]
-
Solution: Ensure you use fresh samples and add protease inhibitors to your lysis buffer.[6]
-
Q2: I am not getting any signal for RelB in my Western Blot.
A: A lack of signal can be frustrating. Consider these potential issues:
-
Low RelB Expression: The cell line or tissue you are using may have very low or no expression of RelB.
-
Solution: Use a positive control, such as a cell line known to express RelB (e.g., Raji or Daudi cells). Consider using a treatment that induces the non-canonical NF-κB pathway to increase RelB expression.
-
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.[5]
-
Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[5] Optimize transfer time and voltage, especially for larger proteins like RelB (~68 kDa).
-
-
Inactive Antibody: The antibody may have lost its activity due to improper storage or handling.
-
Solution: Ensure the antibody has been stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[7]
-
-
Suboptimal Antibody Dilution: The primary antibody may be too dilute.
-
Solution: Try a lower dilution (higher concentration) of the primary antibody.
-
Q3: The subcellular localization of RelB in my immunofluorescence (IF) / immunohistochemistry (IHC) experiment is not what I expected.
A: RelB is primarily found in the cytoplasm and translocates to the nucleus upon activation of the non-canonical NF-κB pathway.[8] If you observe unexpected localization, consider the following:
-
Cell State: In unstimulated cells, RelB is expected to be cytoplasmic.[8] Nuclear staining should be more prominent after stimulation with ligands like BAFF or LTβR.
-
Antibody Specificity: The antibody may be binding to a non-target protein with a different subcellular location.
-
Solution: Validate the antibody's specificity using a secondary method, such as Western Blotting on nuclear and cytoplasmic fractions or using siRNA knockdown.
-
-
Fixation and Permeabilization Artifacts: The fixation and permeabilization protocol can affect antigen accessibility and localization.
-
Solution: Optimize your fixation (e.g., paraformaldehyde vs. methanol) and permeabilization (e.g., Triton X-100 vs. saponin) conditions.
-
Comparative Data of Commercial RelB Antibodies
The following table summarizes information for several commercially available RelB antibodies, based on manufacturer datasheets and publications. This information is intended as a guide, and it is crucial to perform your own validation for your specific experimental conditions.
| Supplier | Catalog Number | Type | Host | Validated Applications | Recommended Dilution (WB) |
| Cell Signaling Technology | #10544 | Monoclonal (D7D7W) | Rabbit | WB, IP, IHC, IF, Flow, ChIP | 1:1000 |
| Proteintech | 25027-1-AP | Polyclonal | Rabbit | WB, IP, IF, IHC, Flow | 1:4000 |
| Proteintech | 29601-1-AP | Polyclonal | Rabbit | WB, IHC, IP | 1:1500 |
| Novus Biologicals | NBP2-67745 | Monoclonal (SD07-39) | Rabbit | WB, IHC, IF, IP | 1:1000 |
| Novus Biologicals | NBP2-20123 | Polyclonal | Rabbit | WB, IHC, IP, ChIP | 1:1000 - 1:10000 |
| Abcam | ab33917 | Monoclonal (EP613Y) | Rabbit | IHC | 1:50 |
Disclaimer: This table is not exhaustive and is for informational purposes only. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and perform their own validation.
Detailed Experimental Protocols
Here are detailed protocols for key experiments to validate the specificity of your RelB antibody.
Protocol 1: Western Blotting for RelB
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein lysate per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to determine molecular weight.
-
Run the gel at 120-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the RelB primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
-
Protocol 2: siRNA-Mediated Knockdown for Specificity Validation
This protocol is a gold standard for confirming antibody specificity.[9][10]
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
siRNA Transfection:
-
Prepare two sets of transfections: one with a non-targeting (scramble) siRNA control and one with an siRNA specifically targeting RelB.
-
Use a suitable transfection reagent according to the manufacturer's protocol. A typical experiment would use 20-50 pmol of siRNA per well.
-
-
Incubation:
-
Incubate the cells for 48-72 hours post-transfection to allow for knockdown of the target protein.
-
-
Validation of Knockdown:
-
At the mRNA level (optional but recommended): Harvest RNA from a subset of cells and perform qRT-PCR to confirm a significant reduction in RelB mRNA levels in the siRNA-treated cells compared to the control.[11]
-
At the protein level: Harvest the remaining cells and prepare lysates for Western Blotting as described in Protocol 1.
-
-
Analysis:
-
A specific RelB antibody should show a strong band in the lane with lysate from scramble siRNA-treated cells and a significantly reduced or absent band in the lane with lysate from RelB siRNA-treated cells.[12]
-
Visualizations
Signaling Pathway
Caption: The non-canonical NF-κB signaling pathway leading to RelB activation.
Experimental Workflow
Caption: A logical workflow for validating the specificity of a commercial RelB antibody.
Troubleshooting Guide
Caption: A troubleshooting decision tree for common Western Blotting issues with RelB antibodies.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Commercial antibodies and their validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. novusbio.com [novusbio.com]
- 8. RelB (D7D7W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 11. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. siRNA Knockdown | Proteintech Group [ptglab.com]
RelB EMSA Supershift Assay Technical Support Center
Welcome to the technical support center for RelB Electrophoretic Mobility Shift Assay (EMSA) supershift experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your RelB EMSA supershift experiments in a question-and-answer format.
Issue 1: No Supershift Band or a Very Weak Supershift Band
Question: I can see a clear RelB-DNA shift, but upon adding the RelB antibody, I don't see a supershifted band, or the band is extremely faint. What could be the problem?
Answer: This is a common issue that can arise from several factors related to the antibody or the experimental conditions. Here are the primary causes and solutions:
-
Antibody Incompatibility: The antibody may not be suitable for supershift assays. Antibodies that work well in other applications like Western blotting may not recognize the native protein conformation when it's part of a DNA-protein complex.[1][2]
-
Solution: Use an antibody that has been validated for EMSA or supershift assays. Polyclonal antibodies are sometimes more successful as they can recognize multiple epitopes.
-
-
Incorrect Antibody Concentration: The amount of antibody used is critical. Too little antibody will result in a weak or non-existent supershift, while too much can sometimes disrupt the primary protein-DNA interaction or cause aggregation in the well.[1]
-
Solution: Perform an antibody titration to determine the optimal concentration. Start with a manufacturer-recommended concentration and test a range of higher and lower concentrations.
-
-
Suboptimal Incubation Conditions: The incubation time and temperature for the antibody-protein-DNA complex formation are crucial.
-
Solution: Optimize the incubation time, typically between 30 minutes to overnight, and the temperature, usually at 4°C or room temperature.[2] It's also important to consider the order of addition; some protocols recommend pre-incubating the nuclear extract with the antibody before adding the labeled probe.[2][3]
-
-
Epitope Masking: The RelB epitope recognized by the antibody might be masked upon its binding to the DNA.[1]
-
Solution: Try a different antibody that targets a different epitope on the RelB protein.
-
Issue 2: Non-Specific Supershift or Smeared Bands
Question: My supershift experiment results in smeared bands or multiple non-specific bands. How can I improve the specificity?
Answer: Smeared bands and non-specific binding can obscure results and make interpretation difficult. Here are some likely causes and their remedies:
-
Poor Quality of Nuclear Extract: The presence of proteases or other contaminants in the nuclear extract can lead to degradation of the target protein and non-specific interactions.
-
Solution: Ensure your nuclear extract protocol is robust and always include protease inhibitors. Minimize freeze-thaw cycles of your extracts.[4]
-
-
Excessive Antibody: Using too much antibody can lead to non-specific binding and aggregation of complexes in the well.[1]
-
Solution: Titrate your antibody to find the lowest concentration that still produces a clear supershift.
-
-
Inappropriate Blocking: Insufficient or incorrect non-specific competitor DNA can result in non-specific binding of proteins to the labeled probe.[5]
-
Solution: Optimize the concentration of the non-specific competitor, such as poly(dI-dC). Also, ensure that a specific unlabeled "cold" probe is used as a control to demonstrate the specificity of the initial RelB-DNA interaction.[6]
-
-
Gel Electrophoresis Conditions: Issues with the gel or running conditions can cause smearing.
-
Solution: Pre-run the gel to remove any unpolymerized acrylamide (B121943).[7][8] Run the gel at a lower voltage in a cold room to prevent overheating, which can cause complex dissociation.[4] Using a lower percentage acrylamide gel can help resolve large supershifted complexes.[4]
-
Issue 3: The Primary RelB-DNA Shift is Weak or Absent
Question: I am having trouble detecting the initial RelB-DNA complex, even before adding the supershift antibody. What should I check?
Answer: A strong and specific primary shift is essential for a successful supershift assay. If you're facing issues at this stage, consider the following:
-
Inactive or Low Abundance of RelB: The nuclear extract may contain low levels of active RelB, or the protein may have degraded.
-
Suboptimal Binding Reaction Conditions: The components of the binding buffer, incubation time, or temperature may not be optimal for the RelB-DNA interaction.
-
Solution: Optimize the binding buffer components, including the salt concentration (e.g., KCl) and the amount of non-specific competitor DNA.[7] Titrate the amount of nuclear extract used in the binding reaction.[11] Vary the incubation time and temperature to find the optimal conditions for complex formation.
-
-
Probe Issues: The labeled DNA probe may be degraded, or the specific binding sequence for RelB may be incorrect.
-
Solution: Check the integrity of your labeled probe on a denaturing gel. Confirm that the probe sequence corresponds to a known RelB binding site.
-
Quantitative Data Summary
For successful and reproducible RelB EMSA supershift assays, careful optimization of various components is necessary. The following tables provide recommended starting concentrations and ranges for key reagents.
Table 1: Antibody and Protein Concentrations
| Component | Starting Concentration | Recommended Range |
| RelB Supershift Antibody | 1 µg | 0.5 - 4 µg |
| Nuclear Extract | 5 µg | 2 - 10 µg |
| Labeled DNA Probe | 20-50 fmol | 10 - 100 fmol |
| Unlabeled Competitor Probe | 50-fold molar excess | 20 to 200-fold molar excess |
| Non-specific Competitor (poly(dI-dC)) | 1 µg | 0.5 - 2 µg |
Table 2: Incubation Parameters
| Step | Temperature | Duration |
| Protein-DNA Binding | Room Temperature or 4°C | 20 - 30 minutes |
| Antibody-Complex Incubation | Room Temperature or 4°C | 30 - 60 minutes (or overnight at 4°C) |
Experimental Protocols
Detailed Methodology for RelB EMSA Supershift Assay
This protocol outlines the key steps for performing a RelB EMSA supershift assay.
-
Probe Labeling:
-
Anneal complementary single-stranded oligonucleotides containing the RelB binding site.
-
Label the double-stranded DNA probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag according to the manufacturer's instructions.
-
Purify the labeled probe to remove unincorporated label.
-
-
Binding Reaction:
-
In a microcentrifuge tube, prepare the binding reaction mixture. A typical reaction includes:
-
Binding Buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Non-specific competitor DNA (e.g., poly(dI-dC))
-
Nuclear Extract (containing RelB)
-
-
For the supershift reaction, add the RelB-specific antibody to the mixture. It is often beneficial to pre-incubate the nuclear extract with the antibody for 20-30 minutes on ice before adding the other components.[3]
-
For control reactions, prepare tubes with:
-
Labeled probe only (no protein)
-
Labeled probe and nuclear extract (shift control)
-
Labeled probe, nuclear extract, and an excess of unlabeled specific "cold" probe (competition control)
-
Labeled probe, nuclear extract, and a non-specific antibody (e.g., IgG) (supershift control)
-
-
Add the labeled DNA probe to all tubes.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Prepare a non-denaturing polyacrylamide gel (typically 4-6%).
-
Pre-run the gel for at least 30 minutes at 100-150V in a cold room.[2]
-
Add loading dye to the binding reactions and load the samples onto the gel.
-
Run the gel at a constant voltage (e.g., 150V) until the dye front has migrated to the desired position.
-
-
Detection:
-
Transfer the gel to a membrane (for non-radioactive detection) or dry the gel (for radioactive detection).
-
Detect the labeled probe using the appropriate method (e.g., autoradiography, chemiluminescence, fluorescence imaging).
-
Visualizations
RelB Signaling Pathway
The following diagram illustrates the non-canonical NF-κB signaling pathway leading to the activation of RelB.
Caption: Non-canonical NF-κB pathway leading to RelB activation.
Experimental Workflow for RelB EMSA Supershift Assay
This diagram outlines the workflow of an EMSA supershift experiment.
Caption: Workflow for an EMSA supershift assay.
References
- 1. Supershift problem (EMSA problem) - Protein and Proteomics [protocol-online.org]
- 2. researchgate.net [researchgate.net]
- 3. Failure to show Super Shift in EMSA Experiments - Protein and Proteomics [protocol-online.org]
- 4. Gel Super Shift Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RELB - Wikipedia [en.wikipedia.org]
- 10. RelB and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-Nucleic Acid Interactions Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Fixation Time for RelB ChIP
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing formaldehyde (B43269) fixation time in Chromatin Immunoprecipitation (ChIP) experiments targeting the transcription factor RelB.
Troubleshooting Guide
This section addresses common problems encountered during RelB ChIP experiments, with a focus on issues related to formaldehyde cross-linking.
Issue 1: Low ChIP Signal or DNA Yield
Question: I performed a RelB ChIP experiment, but the final DNA yield is very low, and I see little to no enrichment for my target gene. What could be the cause?
Answer:
Low DNA yield is a frequent issue in ChIP and can be attributed to several factors, with fixation being a critical step.
Possible Causes & Solutions Related to Fixation:
-
Under-fixation: If the cross-linking time is too short, the bonds between RelB and the DNA are not stable enough to survive the subsequent steps of the ChIP protocol, leading to a poor yield.
-
Over-fixation: Conversely, excessive cross-linking can "mask" the epitope on the RelB protein that the antibody is supposed to recognize.[3] This prevents the antibody from binding efficiently, thereby reducing the amount of immunoprecipitated protein-DNA complexes. Over-fixation can also make chromatin more resistant to sonication, leading to larger DNA fragments and reduced resolution.[1][4]
-
Solution: Reduce the fixation time. If you suspect over-fixation, try shorter incubation periods with formaldehyde.[5]
-
Other Potential Causes & Solutions:
-
Insufficient Starting Material: For transcription factors like RelB, which may be less abundant than histones, a larger number of starting cells (e.g., >10 million) may be necessary.[6][7]
-
Poor Antibody Performance: Ensure you are using a ChIP-validated antibody for RelB. The affinity and specificity of the antibody are critical for successful immunoprecipitation.[7] You may need to titrate the antibody to find the optimal concentration.[7]
-
Inefficient Cell Lysis or Chromatin Shearing: Optimize your lysis and sonication procedures to ensure complete cell disruption and chromatin fragmentation to the desired size range (typically 200-1000 bp).[7]
Issue 2: High Background Signal
Question: My RelB ChIP shows high signal in the no-antibody (or IgG) control, making it difficult to assess true enrichment. How can I reduce this background?
Answer:
High background can obscure specific signals and often points to non-specific binding of DNA or antibodies.
Possible Causes & Solutions Related to Fixation:
-
Over-fixation: Prolonged fixation can increase non-specific cross-linking of other nuclear proteins to DNA, which can then be non-specifically pulled down, leading to higher background.[3][8] One study demonstrated that while short fixation times (4-10 minutes) led to specific recovery of a DNA-associated protein, prolonged fixation (60 minutes) dramatically increased the non-specific recovery of a non-DNA binding protein (GFP).[8]
Other Potential Causes & Solutions:
-
Too Much Antibody: Using an excessive amount of antibody can lead to non-specific binding to the beads or other components.[7]
-
Insufficient Washing: Increase the number or stringency of wash steps after immunoprecipitation to remove non-specifically bound chromatin.[7]
-
Improper Magnetic Bead Handling: Ensure beads are fully resuspended before use and are compatible with your antibody's isotype. Pre-clearing the chromatin lysate with beads before adding the specific antibody can also help reduce background.[7]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for formaldehyde fixation time for a transcription factor like RelB?
A common starting point for cross-linking with 1% formaldehyde is 10-15 minutes at room temperature.[9][10] However, the optimal time can vary significantly between different cell types and proteins.[2] Therefore, it is highly recommended to perform a time-course optimization.
Q2: What are the main consequences of under-fixation and over-fixation?
Under-fixation results in insufficient cross-linking, leading to the dissociation of protein-DNA complexes and consequently, a low yield of immunoprecipitated DNA. Over-fixation can mask the antibody epitope, reduce sonication efficiency, and increase non-specific background signal.[1][3]
Q3: How do I perform a fixation time-course experiment?
To optimize fixation, set up parallel experiments where you treat your cells with 1% formaldehyde for varying durations (e.g., 5, 10, 15, 20, and 30 minutes).[2] Process all samples identically through the rest of the ChIP protocol and analyze the results by qPCR for a known target gene of RelB. The optimal time is the one that gives the highest signal-to-noise ratio (i.e., the highest enrichment at the target locus compared to a negative control locus and the IgG control).
Q4: Does the freshness of the formaldehyde matter?
Yes, it is critical to use a fresh, high-quality formaldehyde solution.[2] Old or improperly stored formaldehyde can contain paraformaldehyde precipitates or formic acid, which can negatively impact the efficiency and consistency of your cross-linking.
Q5: What is the role of glycine (B1666218) in the fixation step?
Glycine is added to quench the formaldehyde reaction.[9] It contains an amino group that reacts with any remaining free formaldehyde, effectively stopping the cross-linking process. This ensures that the fixation is limited to the intended duration.
Quantitative Data on Fixation Time
The optimal fixation time is a balance between capturing the true protein-DNA interactions and minimizing artifacts. The table below summarizes the expected outcomes of varying fixation durations based on common troubleshooting literature.
| Fixation Time | Expected DNA Yield | Expected Background | Potential Issues |
| Too Short (e.g., <5 min) | Low | Low | Inefficient cross-linking, loss of protein-DNA complexes. |
| Optimal (e.g., 10-15 min) | High | Low | Balanced cross-linking, good antibody recognition, efficient shearing. |
| Too Long (e.g., >20 min) | Low to Medium | High | Epitope masking, reduced sonication efficiency, increased non-specific binding.[3][8] |
Note: These are general guidelines. The optimal time must be determined empirically for each specific experimental system.
Experimental Protocols
Protocol: Formaldehyde Fixation Time-Course Optimization
This protocol outlines the steps to determine the optimal fixation time for RelB ChIP in cultured mammalian cells.
-
Cell Culture: Grow cells to approximately 80-90% confluency. Ensure the cells are healthy and in the logarithmic growth phase.[6]
-
Prepare Fixation Solutions:
-
Prepare a fresh 16% formaldehyde stock solution.
-
Prepare a 1.25 M glycine solution to quench the reaction.
-
-
Setup Time-Course: Aliquot equal numbers of cells for each time point (e.g., 5, 10, 15, 20 minutes).
-
Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1%.
-
Swirl the plate gently to mix and incubate at room temperature.
-
Start a timer.
-
-
Quenching:
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS containing protease inhibitors.
-
Pellet the cells by centrifugation and proceed with the remainder of your standard ChIP protocol (lysis, sonication, immunoprecipitation, etc.).
-
-
Analysis:
-
After completing the ChIP protocol, quantify the immunoprecipitated DNA using qPCR.
-
Analyze the enrichment of a known RelB target gene and a negative control region for each time point.
-
The optimal fixation time is the one that provides the highest specific enrichment (signal) over background (noise).
-
Visualizations
RelB Signaling and ChIP Workflow
The following diagrams illustrate the non-canonical NF-κB pathway involving RelB and the general workflow for a ChIP experiment, highlighting the critical fixation step.
Caption: The non-canonical NF-κB pathway leading to RelB activation.[11][12][13]
Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Caption: Logic diagram for troubleshooting fixation issues in ChIP experiments.
References
- 1. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. What are the consequences of under-fixation or over-fixation? | AAT Bioquest [aatbio.com]
- 4. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. bosterbio.com [bosterbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 8. ChIP bias as a function of cross-linking time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
dealing with RelB protein degradation during purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with RelB protein degradation during purification.
Frequently Asked questions (FAQs)
Q1: Why is my this compound so prone to degradation during purification? A1: RelB is an atypical member of the NF-κB family and is known for its instability. This is largely due to specific sequences within the protein, such as PEST-like domains (rich in Proline, Glutamate, Serine, and Threonine), which can act as signals for rapid protein degradation by cellular proteases. Additionally, its stabili[1][2]ty is highly dependent on its dimerization partner. Unlike other Rel proteins, RelB's stability is significantly enhanced when it forms a complex with its specific partners, p100 or its processed form, p52.
Q2: What is the primar[3]y cause of RelB instability? A2: The primary cause is its susceptibility to proteolysis, which can be mediated by the proteasome and other cellular proteases. The stability of RelB is [3][4]critically dependent on its association with binding partners like p100, p52, or p50, which protect it from degradation. When expressed recombinan[3]tly and in isolation, it lacks these protective interactions and is rapidly targeted for degradation.
Q3: Can I express a more stable version of RelB? A3: Yes, expressing a truncated version of RelB can sometimes improve stability. Since both the N- and C-terminal domains are required for full transactivation, careful consideration of truncation sites is necessary. However, a more successfu[5]l strategy is the co-expression of RelB with its stabilizing partner, p52 or p100. This mimics the natural c[3]ellular state where RelB is protected within a heterodimeric complex.
Q4: Which expression system is best for producing RelB? A4: The choice of expression system can be critical. While E. coli is often used for its speed and high yield, it lacks the machinery for eukaryotic post-translational modifications and can lead to the formation of insoluble inclusion bodies. If full-length, soluble p[6][7]rotein is required, mammalian or insect cell systems may offer better folding and stability, although yields might be lower.
Troubleshooting Guide
Problem: I see multiple smaller bands on my SDS-PAGE after cell lysis and purification.
-
Possible Cause: This is a classic sign of proteolytic cleavage. RelB is being degraded by endogenous proteases released during cell lysis.
-
Solution:
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C (on ice or in a cold room) to reduce protease activity.
-
Use a Comprehensive Protease Inhibitor Cocktail: Standard cocktails are a good start, but ensure they are fresh and used at the recommended concentration. For RelB, it is crucial to inhibit a broad range of proteases. Consider adding specific inhibitors like PMSF (serine proteases), EDTA (metalloproteases), and potentially proteasome inhibitors (like MG132) if expressing in eukaryotic systems.
-
Optimize Lysis [4][8][9][10]Buffer: The composition of your lysis buffer can significantly impact stability. Increasing the ionic strength (e.g., higher NaCl concentration) can sometimes minimize non-specific protease activity.
-
Problem: My final yiel[10]d of full-length RelB is extremely low.
-
Possible Cause: The protein may be degrading rapidly upon cell lysis, or it could be expressed in insoluble inclusion bodies.
-
Solution:
-
[6][7] Co-expression with p52: The most effective method to stabilize RelB is to co-express it with its binding partner, p52. This can be achieved usin[3]g a dual-expression vector or by co-transfecting two separate vectors. The resulting RelB/p52 heterodimer is significantly more stable than RelB alone.
-
Check Solubility: After lysis, analyze both the soluble supernatant and the insoluble pellet by SDS-PAGE. If most of the RelB is in the pellet, it has formed inclusion bodies. You will need to implemen[6]t a denaturation and refolding protocol, often involving strong denaturants like 6 M urea (B33335) or guanidinium (B1211019) hydrochloride.
-
Add Stabilizing[6][11] Agents: Including additives like glycerol (B35011) (typically 5-10%) in your buffers can help stabilize the protein's native conformation.
-
Problem: The protein d[9]egrades even with a protease inhibitor cocktail.
-
Possible Cause: The cocktail may not be effective against the specific proteases degrading RelB, or the protein's intrinsic instability is too high under the current conditions.
-
Solution:
-
Purify the RelB/p100 or RelB/p52 Complex: Instead of purifying RelB alone, adjust your strategy to purify the entire complex. This maintains the protective interaction throughout the process.
-
Affinity Tag Pl[3]acement: If using an affinity tag (e.g., His-tag, GST-tag), its location (N- or C-terminus) can sometimes affect protein folding and stability. If one configuration yields poor results, try cloning the tag onto the other end of the protein.
-
Rapid Affinity Chromatography: Minimize the time the protein spends in the crude lysate. Affinity chromatography is a powerful tool for rapid purification. Have your column and buff[12]ers prepared in advance to proceed immediately from clarified lysate to the binding step.
-
Data Presentation: Strategies to Minimize RelB Degradation
| Strategy/Additive | Mechanism of Action | Typical Concentration/Condition | Expected Effect on RelB Stability |
| Protease Inhibitor Cocktail | Broad-spectrum inhibition of serine, cysteine, and metalloproteases. | 1x Manufacturer's recom[12][13]mendation | Reduces proteolytic cleavage during lysis and purification. |
| PMSF | Specifically inhibits serine proteases. | 1-2 mM | Supplements broad-spectrum cocktails. Must be added fresh as it is unstable in aqueous solutions. |
| EDTA/EGTA | Chelates divalent cations (e.g., Mg²⁺, Ca²⁺) required by metalloproteases. | 1-5 mM | Inhibits metalloprotease activity. |
| Proteasome Inhibitors (e.g., MG132) | Inhibit the 26S proteasome complex. | 10-20 µM (for eukaryot[4][14]ic lysates) | Prevents degradation via the ubiquitin-proteasome pathway. |
| Co-expression with p52/p100 | Mimics the natural, stable heterodimer, protecting RelB from degradation. | Co-transfection/dual ex[3]pression vector | Significantly increases the yield of soluble, full-length RelB. |
| Low Temperature | Reduces the kinetic activity of most proteases. | 4°C | Slows the rate of degradation during all purification steps. |
| Glycerol | Acts as a chemical chaperone to stabilize protein structure. | 5-20% (v/v) | Enhances the stability of the purified protein in solution. |
| High Salt Concentration | Can disrupt non-specific protein-protease interactions. | 300-500 mM NaCl | May r[10]educe degradation, but must be optimized as high salt can also cause protein aggregation. |
Experimental Protocols
Protocol: Purification of His-tagged RelB/p52 Complex from E. coli
This protocol is designed to maximize the yield of stable, full-length RelB by co-expressing and co-purifying it with its stabilizing partner, p52.
1. Expression:
-
Transform E. coli (e.g., BL21(DE3) strain) with a dual-expression vector containing sequences for His-tagged RelB and untagged p52.
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and reduce the temperature to 18-25°C for overnight expression. Lower temperatures promote proper protein folding.
2. Cell Lysis:
-
Harvest cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
- Lysis Buffer Recipe: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM DTT.
-
Immediately before lysis, add a fresh protease inhibitor cocktail (e.g., cOmplete™ EDTA-free) and 1 mM PMSF.
-
Lyse cells by sonication on ice or using a high-pressure homogenizer.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to pellet cell debris.
3. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified lysate onto the column. The His-tagged RelB, along with its bound p52 partner, will bind to the resin.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Wash Buffer Recipe: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 25 mM Imidazole, 10% Glycerol, 1 mM DTT.
-
Elute the RelB/p52 complex with Elution Buffer.
- Elution Buffer Recipe: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM Imidazole, 10% Glycerol, 1 mM DTT.
4. Analysis and Storage:
-
Analyze the eluted fractions by SDS-PAGE to confirm the presence and purity of both RelB and p52.
-
Pool the purest fractions. If necessary, perform a buffer exchange into a final storage buffer using dialysis or a desalting column.
- Storage Buffer Example: 20 mM HEPES (pH 7.5), 150 mM NaCl, 10% Glycerol, 1 mM DTT.
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C.
Visualizations
Caption: Workflow for minimizing RelB degradation during purification.
Caption: The alternative NF-κB signaling pathway leading to RelB activation.
References
- 1. Alternative nuclear functions for NF-κB family members - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEST sequence - Wikipedia [en.wikipedia.org]
- 3. Stabilization of RelB Requires Multidomain Interactions with p100/p52 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal-specific and phosphorylation-dependent RelB degradation: a potential mechanism of NF-kappaB control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Both N- and C-terminal domains of RelB are required for full transactivation: role of the N-terminal leucine zipper-like motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of the RelB and RelE Proteins of Escherichia coli: RelE Binds to RelB and to Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Inhibition of NF-kappaB/Rel induces apoptosis of murine B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol - Protein expression and purification [depts.washington.edu]
- 12. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Biological and biochemical inhibitors of the NF-kappa B/Rel proteins and cytokine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of proto-oncoprotein c-Rel by the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RelB Protein Resolution in SDS-PAGE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of RelB protein bands in Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of RelB, and why might I see bands at different sizes?
A1: The theoretical molecular weight of human RelB is approximately 68 kDa. However, it is common to observe bands at different apparent molecular weights on an SDS-PAGE gel. This can be due to several factors:
-
Post-Translational Modifications (PTMs): RelB undergoes various PTMs, such as phosphorylation, ubiquitination, and SUMOylation.[1] These modifications can alter the protein's mass and conformation, leading to shifts in its migration pattern. Phosphorylation, for instance, can cause a protein to migrate slower than its theoretical molecular weight.
-
Protein Isoforms: Alternative splicing of the RelB gene can result in different protein isoforms with varying molecular weights.
-
Dimerization: RelB functions by forming heterodimers with p50 or p52.[2][3] Incomplete denaturation during sample preparation can result in the detection of these higher molecular weight complexes.
-
Antibody Specificity: Ensure your primary antibody is specific to RelB and does not cross-react with other proteins.[4]
Q2: I'm observing fuzzy or smeared RelB bands. What are the likely causes?
A2: Fuzzy or smeared bands are a common issue in SDS-PAGE and can be caused by several factors:
-
Improper Sample Preparation: Incomplete denaturation of the protein sample can lead to aggregation and smearing.[5] Ensure your sample buffer contains sufficient SDS and a reducing agent like DTT or β-mercaptoethanol, and that samples are heated adequately.[5]
-
Incorrect Gel Polymerization: Incomplete or uneven polymerization of the acrylamide (B121943) gel can result in inconsistent pore sizes, affecting protein separation.[5]
-
Inappropriate Running Conditions: High voltage or extended run times can cause bands to diffuse.[5] Overheating can also lead to band distortion.
-
High Salt Concentration in the Sample: Excessive salt in the protein sample can interfere with migration and cause smearing. Consider desalting your sample if this is a suspected issue.
-
Protein Overload: Loading too much protein in a well can lead to band smearing.[6]
Q3: How can I improve the separation of closely migrating RelB isoforms or post-translationally modified forms?
A3: To improve the resolution of closely migrating bands, consider the following:
-
Use a Gradient Gel: Gradient gels, which have a continuous range of polyacrylamide concentrations, can resolve a broader range of protein sizes on a single gel and often produce sharper bands.[7][8][9]
-
Optimize Gel Percentage: If using a fixed percentage gel, ensure the acrylamide concentration is optimized for the size of RelB. A lower percentage gel is better for resolving higher molecular weight proteins.
-
Adjust Running Conditions: Running the gel at a lower voltage for a longer period can improve the separation of bands.
-
Phos-tag™ SDS-PAGE: For specifically analyzing phosphorylated forms of RelB, consider using Phos-tag™ SDS-PAGE. This technique retards the migration of phosphorylated proteins, allowing for their separation from non-phosphorylated forms.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No RelB band detected | Insufficient protein loaded. | Increase the amount of protein loaded per well (typically 20-40 µg of total cell lysate). |
| Low abundance of RelB in the sample. | Consider enriching your sample for nuclear extracts, as RelB is a transcription factor. | |
| Inefficient antibody binding. | Optimize primary and secondary antibody concentrations and incubation times. Ensure the antibodies are not expired and have been stored correctly. | |
| Poor transfer to the membrane. | Confirm successful transfer using Ponceau S staining. Ensure the transfer "sandwich" is assembled correctly and that the membrane was properly activated (if using PVDF). | |
| Multiple bands observed | Post-translational modifications (PTMs). | Treat samples with appropriate enzymes (e.g., phosphatases) to see if bands collapse into a single band. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer.[4] Keep samples on ice during preparation. | |
| Non-specific antibody binding. | Increase the stringency of your washes (e.g., increase Tween 20 concentration). Use a different blocking buffer. Run a negative control (e.g., lysate from RelB knockout cells). | |
| Presence of RelB dimers. | Ensure complete denaturation by optimizing the concentration of reducing agents and heating time/temperature of your samples. | |
| "Smiling" bands | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage or in a cold room/on ice to dissipate heat. |
| Distorted or skewed bands | Uneven gel polymerization. | Ensure the gel is cast on a level surface and that the components are mixed thoroughly but gently to avoid introducing bubbles. |
| High salt concentration in the sample. | Desalt the sample before loading. |
Experimental Protocols
Preparation of Cell Lysate for RelB Analysis
This protocol is for the extraction of total protein from cultured cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (see recipe below)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
RIPA Buffer Recipe:
| Component | Final Concentration | For 50 mL |
| Tris-HCl, pH 8.0 | 50 mM | 2.5 mL of 1M stock |
| NaCl | 150 mM | 1.5 mL of 5M stock |
| NP-40 | 1% | 0.5 mL |
| Sodium deoxycholate | 0.5% | 0.25 g |
| SDS | 0.1% | 0.5 mL of 10% stock |
| ddH₂O | - | To 50 mL |
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (1 mL per 10⁷ cells).
-
Scrape the cells off the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet. This supernatant contains the total protein extract.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
SDS-PAGE for RelB Analysis
Gel Percentage Recommendations for RelB (68 kDa):
| Gel Type | Acrylamide Percentage | Notes |
| Single Percentage Gel | 10% | Good for general screening of RelB. |
| Gradient Gel | 4-12% or 8-16% | Recommended for resolving PTM-induced isoforms or potential dimers.[7][9] |
Running Conditions:
| Parameter | Recommendation | Notes |
| Voltage | 80-100V through the stacking gel, then 120-150V through the resolving gel. | Running at a lower voltage for a longer duration can improve resolution. |
| Run Time | Approximately 1.5 - 2 hours, or until the dye front reaches the bottom of the gel. |
Procedure:
-
Prepare your protein samples by mixing the cell lysate with 2x Laemmli sample buffer. For reducing conditions, the sample buffer should contain a reducing agent like β-mercaptoethanol or DTT.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
Assemble the electrophoresis apparatus with your chosen polyacrylamide gel.
-
Load 20-40 µg of your protein samples into the wells. Include a molecular weight marker in one lane.
-
Fill the inner and outer chambers of the electrophoresis tank with running buffer.
-
Connect the apparatus to the power supply and run the gel using the recommended voltage settings.
-
After the electrophoresis is complete, proceed with transferring the proteins to a membrane for Western blotting.
Visualizations
Alternative NF-κB Signaling Pathway Involving RelB
References
- 1. How to Prepare and Run an SDS-PAGE Gel Step by Step [synapse.patsnap.com]
- 2. Control of RelB during dendritic cell activation integrates canonical and non-canonical NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tips for Optimal SDS-PAGE Separation | Rockland [rockland.com]
- 5. bio-rad.com [bio-rad.com]
- 6. nusep.us [nusep.us]
- 7. researchgate.net [researchgate.net]
- 8. sepmag.eu [sepmag.eu]
- 9. Western Blot SDS-PAGE [novusbio.com]
Validation & Comparative
Validating RelB Protein-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of co-immunoprecipitation (Co-IP) as a primary technique for validating protein-protein interactions involving RelB, a crucial transcription factor in the non-canonical NF-κB signaling pathway. We offer a detailed experimental protocol, a comparison with alternative validation methods, and representative data to assist researchers in designing and interpreting their experiments.
RelB is a member of the NF-κB family of transcription factors and plays a pivotal role in immune development, inflammation, and lymphoid organogenesis.[1][2] Unlike the canonical NF-κB pathway that primarily activates RelA/p50 dimers, the non-canonical pathway leads to the activation of RelB-containing dimers, typically RelB/p52.[1][2][3] Understanding the interactions of RelB with its binding partners, such as p100 and its processed form p52, is critical for elucidating its biological functions and identifying potential therapeutic targets.[4]
Co-Immunoprecipitation (Co-IP) for RelB Interaction Analysis
Co-IP is a powerful and widely used antibody-based technique to isolate and identify proteins that interact with a specific "bait" protein within a cell lysate.[5][6] The principle relies on using an antibody to capture the bait protein (e.g., RelB), which in turn "pulls down" its interacting partners ("prey" proteins, e.g., p52) from the mixture.[6]
Key Advantages of Co-IP:
-
Physiological Relevance: Detects interactions occurring under near-native cellular conditions.[7]
-
Versatility: The eluted protein complexes can be analyzed by various downstream methods like Western blotting or mass spectrometry.[8][9]
-
Confirmation of Stable Interactions: Particularly effective for identifying components of stable protein complexes.[7]
Detailed Experimental Protocol: Co-IP for RelB and p52
This protocol provides a generalized workflow for validating the interaction between RelB and its known partner p52. Optimization will be required depending on the cell type and specific antibodies used.
1. Cell Lysis:
- Harvest cultured cells (e.g., HEK293T, B-lymphocytes) expressing the proteins of interest.
- Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cell pellet with a non-denaturing lysis buffer (e.g., RIPA buffer with low ionic strength or a specific IP lysis buffer containing 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, and non-ionic detergents like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.[5][10]
- Incubate the lysate on ice for 30 minutes with gentle agitation.[7]
- Clarify the lysate by centrifugation at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
- Collect the supernatant containing the soluble proteins.
2. (Optional) Pre-Clearing:
- To reduce non-specific binding, incubate the lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.[7]
- Pellet the beads by centrifugation and discard them, retaining the pre-cleared supernatant.
3. Immunoprecipitation (Antibody Incubation):
- Add a high-quality antibody specific to the "bait" protein (e.g., anti-RelB antibody) to the pre-cleared lysate. The optimal antibody concentration (typically 1-5 µg) should be determined empirically.[7]
- Incubate overnight at 4°C on a rotator to allow for the formation of antibody-antigen complexes.[7]
4. Immune Complex Capture:
- Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture.
- Incubate for an additional 2-4 hours at 4°C with gentle rotation to capture the immune complexes.[7]
5. Washing:
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold lysis buffer or a designated wash buffer. This step is critical to remove non-specifically bound proteins.[6]
6. Elution:
- Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer (Laemmli buffer) and boiling for 5-10 minutes. This will denature the proteins and dissociate the antibody-antigen complexes.
7. Analysis:
- Separate the eluted proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Perform a Western blot analysis using an antibody against the suspected interacting "prey" protein (e.g., anti-p52 antibody) to confirm its presence in the pull-down.
- It is crucial to include a lane with the input lysate to verify the presence of both proteins before the IP.[11]
Data Presentation and Interpretation
Co-IP results are typically analyzed by Western blotting. While often considered qualitative, the technique can provide semi-quantitative data by comparing the amount of co-immunoprecipitated protein under different conditions.[11][12] Densitometry analysis of Western blot bands can be used to estimate the relative abundance of the interacting protein.[13]
Table 1: Representative Semi-Quantitative Co-IP Data
This table illustrates how to present data from a co-IP experiment investigating the interaction between RelB and p52. The "Co-IP Signal" represents the densitometry reading of the p52 band from the Western blot after immunoprecipitating RelB.
| Condition | Input: RelB | Input: p52 | IP: RelB | Co-IP Signal (p52) | Fold Enrichment (vs. IgG Control) |
| Untreated Cells | +++ | ++ | +++ | ++ | 15.2 |
| Stimulated (e.g., with LTβR agonist) | +++ | +++ | +++ | +++ | 25.8 |
| IgG Control | +++ | ++ | - | - | 1.0 (Baseline) |
| p52 Knockdown | +++ | - | +++ | - | 0.8 |
Intensity is represented semi-quantitatively (+, ++, +++). Fold enrichment is calculated from densitometry values normalized to the IgG control.
Table 2: Quantitative Analysis of RelB Complex Distribution
Data from studies in bone marrow-derived dendritic cells (BMDCs) show the distribution of RelB among different inhibitory complexes, providing a quantitative snapshot of its interactions.[14]
| RelB-Associated Protein | Percentage of Total RelB Associated (%) [14] |
| p100 | 37 - 45 |
| IκBα | 19 - 34 |
| IκBε | 12 - 17 |
Comparison with Alternative Interaction Validation Methods
While Co-IP is a cornerstone technique, it is essential to validate findings with orthogonal methods. Each technique has distinct advantages and limitations.
Table 3: Comparison of Protein-Protein Interaction Validation Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Co-Immunoprecipitation (Co-IP) | Uses an antibody to pull down a target protein and its binding partners from a cell lysate.[7] | In vivo interactions, detects post-translationally modified proteins, relatively simple. | Prone to false positives/negatives, antibody-dependent, may miss transient interactions.[7][15] | Validating stable interactions in a cellular context. |
| GST Pull-Down Assay | An in vitro technique using a "bait" protein fused to GST to capture "prey" proteins from a lysate.[8] | Low background, good for confirming direct interactions, no specific antibody needed for bait. | In vitro (may not reflect cellular conditions), requires recombinant protein expression. | Confirming direct binary protein interactions. |
| Yeast Two-Hybrid (Y2H) | A genetic method in yeast to screen for protein interactions. Interaction reconstitutes a functional transcription factor. | High-throughput screening, detects transient or weak interactions. | High rate of false positives, non-mammalian system, interactions occur in the nucleus.[16] | Large-scale discovery of potential interaction partners. |
| Proximity Ligation Assay (PLA) | Detects protein interactions in situ. Antibodies to two proteins of interest, when in close proximity, generate a fluorescent signal.[16] | In situ detection and localization, high sensitivity and specificity, provides quantitative data.[16] | Requires specific primary antibodies, complex protocol. | Visualizing and quantifying interactions within fixed cells. |
| Proximity-Labeling (e.g., BioID, APEX) | Bait protein is fused to an enzyme (e.g., biotin (B1667282) ligase) that labels nearby proteins, which are then identified by mass spectrometry.[17] | Captures transient and weak interactions in a cellular context, provides spatial information.[17] | May label non-interacting proximal proteins, requires fusion protein expression. | Mapping interaction networks and subcellular proteomes. |
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing experimental processes and biological pathways.
Caption: Workflow for RelB Co-Immunoprecipitation.
Caption: The Non-Canonical NF-κB Signaling Pathway.
References
- 1. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Stabilization of RelB Requires Multidomain Interactions with p100/p52 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 7. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 8. Protein Enrichment: IP vs Affinity Chromatography vs Pull-Down - Creative Proteomics [creative-proteomics.com]
- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Control of RelB during dendritic cell activation integrates canonical and non-canonical NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Immunomatrix Methods to Improve Protein-Protein Interaction Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
A Researcher's Guide to Confirming RelB Target Gene Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for confirming the activation of target genes by RelB, a key transcription factor in the non-canonical NF-κB signaling pathway. Dysregulation of RelB activity is implicated in various diseases, including inflammatory disorders and cancer, making the accurate measurement of its transcriptional output crucial for research and therapeutic development.[1][2] We will compare the widely used luciferase reporter assay with alternative methods, presenting experimental protocols and data to aid in selecting the most appropriate technique for your research needs.
The RelB Signaling Pathway: A Brief Overview
RelB is a member of the Rel/NF-κB family of transcription factors that plays a critical role in processes like immunity, inflammation, and B-cell development.[3] It primarily functions as part of a heterodimer with p52. The activation of RelB is controlled by the non-canonical NF-κB pathway. This pathway is initiated by a specific subset of tumor necrosis factor (TNF) receptor superfamily members, such as LTβR and CD40.[3][4] This stimulation leads to the stabilization and activation of NF-κB-inducing kinase (NIK), which in turn activates IKKα complexes.[3][5] IKKα then phosphorylates the NF-κB2 precursor protein p100, triggering its partial processing into p52.[5] The resulting p52/RelB heterodimer is then free to translocate to the nucleus and activate the transcription of its target genes.[3][5]
Method 1: Luciferase Reporter Assay
The luciferase reporter assay is a highly sensitive and widely used method to quantify the transcriptional activity of a specific promoter or response element.[6][7] For RelB, this involves a reporter vector where the firefly luciferase gene is controlled by a minimal promoter and tandem repeats of an NF-κB consensus response element. When activated RelB binds to these elements, it drives luciferase expression, which can be measured as light output.[2]
Experimental Workflow & Protocol
Detailed Protocol:
-
Cell Culture and Transfection: Plate mammalian cells (e.g., HEK293T) in a 96-well plate. Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK).[8] The Renilla luciferase serves to normalize for transfection efficiency and cell viability.[9]
-
Compound Treatment and Stimulation: After 24 hours, treat the cells with your compound of interest or vehicle control for a predetermined pre-incubation period (e.g., 1-2 hours).[2] Following this, stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α or a specific LTβR ligand) to activate the non-canonical NF-κB pathway.[2] Incubate for an optimal time to induce target gene expression (e.g., 6-8 hours).
-
Cell Lysis: Remove the culture medium and wash the cells with PBS. Add 20-25 µL of 1X Passive Lysis Buffer to each well and incubate on a shaker for 15-20 minutes at room temperature.[2][10]
-
Luminescence Measurement: Use a dual-luciferase assay kit and a luminometer with injectors.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.[2] The result is typically expressed as Relative Luciferase Units (RLU) or fold change over an unstimulated control.
Comparison of Verification Methods
While the luciferase assay is a powerful tool for measuring promoter activity, it is an indirect measure of endogenous gene activation.[11] Therefore, it is crucial to validate findings with complementary methods that assess the native cellular environment.
| Method | Principle | Information Provided | Throughput | Relative Cost |
| Luciferase Assay | Reporter gene expression driven by a specific response element.[7] | Promoter/enhancer activity.[11] | High | Medium |
| RT-qPCR | Reverse transcription of mRNA followed by quantitative PCR.[10] | Endogenous mRNA expression levels of a specific target gene.[7] | High | Low |
| Western Blot | Antibody-based detection of specific proteins separated by size. | Endogenous protein expression levels of a target gene. | Low | Medium |
| ChIP-qPCR/ChIP-seq | Immunoprecipitation of protein-DNA complexes followed by qPCR or sequencing.[12] | Direct evidence of RelB binding to a specific genomic locus.[12][13] | Low (qPCR) to Very Low (seq) | High |
Table 1. Comparison of methods for confirming RelB target gene activation.
Method 2: Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the actual steady-state mRNA levels of an endogenous RelB target gene. An increase in mRNA levels following stimulation provides strong evidence of transcriptional activation.[7]
Protocol Outline:
-
Cell Treatment and RNA Extraction: Treat cells as you would for the luciferase assay. After the stimulation period, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using primers specific for your RelB target gene of interest (e.g., Bcl-xL, cIAP2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[13]
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, comparing treated samples to untreated controls.
Method 3: Chromatin Immunoprecipitation (ChIP)
ChIP provides direct evidence that a transcription factor is physically associated with a specific region of DNA in the cell.[13] This method can definitively confirm that RelB binds to the promoter or enhancer region of a putative target gene upon activation.
Protocol Outline:
-
Cross-linking and Cell Lysis: Treat cells with a stimulus to activate RelB. Cross-link protein-DNA complexes using formaldehyde. Lyse the cells to release the chromatin.
-
Chromatin Shearing: Sonicate the chromatin to shear it into smaller fragments (typically 200-1000 bp).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to RelB to pull down RelB-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA fragments that were bound to RelB.
-
Analysis: Use qPCR with primers designed for the putative RelB binding site in the target gene's promoter to quantify the amount of precipitated DNA.[14] An enrichment compared to an isotype control antibody (e.g., IgG) indicates specific binding. Alternatively, use high-throughput sequencing (ChIP-seq) to identify all RelB binding sites across the genome.[12]
Data Presentation: A Comparative Example
The following table presents hypothetical, yet representative, data from the different assays after stimulating cells with an LTβR agonist, demonstrating how results from each method can be used to build a comprehensive picture of RelB-mediated gene activation for a target like Bcl-xL.
| Method | Assay Readout | Untreated Control | LTβR Agonist Treated | Fold Change | Conclusion |
| Dual-Luciferase Assay | Normalized Luciferase Activity (RLU) | 1.0 ± 0.15 | 8.5 ± 0.9 | 8.5x | Increased NF-κB promoter activity. |
| RT-qPCR (Bcl-xL) | Relative mRNA Expression (to GAPDH) | 1.0 ± 0.12 | 6.2 ± 0.7 | 6.2x | Increased endogenous Bcl-xL mRNA. |
| Western Blot (Bcl-xL) | Relative Protein Level (to β-actin) | 1.0 ± 0.2 | 4.8 ± 0.5 | 4.8x | Increased endogenous Bcl-xL protein. |
| ChIP-qPCR (Bcl-xL Promoter) | % Input (RelB IP vs. IgG IP) | 0.05% vs 0.04% | 0.45% vs 0.05% | 9.0x | Increased RelB binding to the promoter. |
Table 2. Example comparative data for confirming activation of the RelB target gene Bcl-xL.
Choosing the Right Method
The choice of assay depends on the specific research question. The luciferase assay is an excellent high-throughput screening tool to identify compounds that modulate RelB activity.[2] However, for validating physiological relevance, it is essential to follow up with methods like RT-qPCR and Western Blot to confirm effects on the endogenous gene and protein.[10][15] For mechanistic studies aiming to prove direct target engagement, ChIP is the gold standard.[13]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. RELB - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. idtdna.com [idtdna.com]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. researchgate.net [researchgate.net]
- 14. Transcriptional outcomes and kinetic patterning of gene expression in response to NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Luciferase-EGFP Reporter System for the Evaluation of DNA Methylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RelA and RelB Transcriptional Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptional targets of RelA and RelB, two key proteins in the NF-κB signaling pathway. Understanding the distinct and overlapping roles of these transcription factors is crucial for research into inflammation, immunity, and cancer, and for the development of targeted therapeutics. This document summarizes quantitative data from experimental studies, details the methodologies used, and provides visual representations of the pertinent signaling pathways.
Introduction to RelA and RelB
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including immune and inflammatory responses, cell proliferation, and apoptosis. RelA (also known as p65) and RelB are two critical members of this family, activated through distinct signaling cascades known as the canonical and non-canonical NF-κB pathways, respectively. RelA is a potent transcriptional activator, primarily driving the expression of pro-inflammatory and immune response genes.[1][2][3][4][5] In contrast, RelB can function as both a transcriptional activator and a repressor, often regulating genes involved in the development and maintenance of lymphoid organs and demonstrating anti-inflammatory functions in certain contexts.[6][7][8][9]
Comparative Analysis of Transcriptional Targets
Experimental data from Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and RNA sequencing (RNA-seq) have provided genome-wide insights into the specific DNA binding sites and target genes of RelA and RelB. These studies reveal both unique and overlapping sets of genes regulated by these two transcription factors, highlighting their distinct and sometimes opposing roles in cellular function.
Data Presentation: RelA vs. RelB Target Genes in Ovarian Cancer
A study investigating the role of RelA and RelB in ovarian cancer tumor-initiating cells (TICs) provides a clear example of their differential gene regulation. Using ChIP-seq, the study identified the unique and common binding sites for RelA and RelB.
| Feature | RelA | RelB | Shared |
| Unique Target Genes (RNA-seq) | 1415 | 2016 | 1912 |
| Unique Binding Sites (ChIP-seq, Monolayer Culture) | 14 | - | - |
| Unique Binding Sites (ChIP-seq, TIC Conditions) | - | 16 | - |
| Common Binding Sites (Both Conditions) | \multicolumn{3}{c | }{NFKBIA, NUAK1} |
Data sourced from a study on OV90 ovarian cancer cells.[10]
Key Observations:
-
Distinct Gene Sets: RNA-sequencing revealed that knockdown of RelA and RelB affected a significant number of unique genes, suggesting they regulate largely distinct transcriptional programs.[10]
-
Context-Dependent Binding: ChIP-sequencing demonstrated that the unique binding of RelA and RelB to gene promoters is dependent on the cellular state (monolayer culture vs. tumor-initiating cell conditions).[10]
-
Functional Divergence: Gene ontology analysis from the same study suggested that RelA-regulated genes are primarily involved in growth and differentiation pathways, while RelB targets are enriched in metabolic pathways.[10] In other contexts, such as in fibroblasts, RelA is a potent activator of pro-inflammatory genes, whereas RelB can act as a repressor of these same genes.[11]
Signaling Pathways
RelA and RelB are activated by the canonical and non-canonical NF-κB pathways, respectively. These pathways are initiated by distinct upstream signals and involve different protein complexes, leading to the activation of specific target genes.
Caption: Canonical vs. Non-Canonical NF-κB Signaling Pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to identify and quantify the transcriptional targets of RelA and RelB.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is optimized for the analysis of transcription factor binding sites.
1. Cell Cross-linking and Lysis:
-
Harvest approximately 1x10^7 cells per immunoprecipitation (IP).
-
Wash cells with ice-cold PBS.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer containing protease inhibitors.
2. Chromatin Sonication:
-
Resuspend the cell pellet in sonication buffer.
-
Sonicate the chromatin to an average fragment size of 200-600 bp. Optimization of sonication conditions is critical.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to RelA or RelB. An IgG antibody should be used as a negative control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Prepare the DNA library for sequencing according to the manufacturer's instructions (e.g., Illumina). This typically involves end-repair, A-tailing, and adapter ligation.
6. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Align the sequence reads to a reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Annotate peaks to nearby genes to identify putative direct target genes.
RNA Sequencing (RNA-seq) for Differential Gene Expression Analysis
This protocol outlines the steps for analyzing changes in gene expression following modulation of RelA or RelB activity.
1. RNA Extraction and Quality Control:
-
Extract total RNA from cell or tissue samples using a suitable method (e.g., TRIzol or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have an RNA Integrity Number (RIN) > 8.
2. Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes the majority of the RNA population.
-
Alternatively, enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads.
-
Fragment the rRNA-depleted or mRNA-enriched RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
3. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform, generating single-end or paired-end reads.
4. Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases.
-
Align the reads to a reference genome or transcriptome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Quantify gene or transcript expression levels by counting the number of reads mapping to each feature.
-
Perform differential expression analysis between experimental conditions (e.g., control vs. RelA/RelB knockdown) using statistical packages like DESeq2 or edgeR.
-
Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the list of differentially expressed genes to identify enriched biological processes.
References
- 1. Dissecting the Regulatory Strategies of NF-κB RelA Target Genes in the Inflammatory Response Reveals Differential Transactivation Logics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Critical Role for the RelA Subunit of Nuclear Factor κB in Regulation of Multiple Immune-response Genes and in Fas-induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diseases.jensenlab.org [diseases.jensenlab.org]
- 4. genecards.org [genecards.org]
- 5. RELA - Wikipedia [en.wikipedia.org]
- 6. RelB and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RELB RELB proto-oncogene, NF-kB subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. RelB: an outlier in leukocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
functional differences between RelB/p50 and RelB/p52 dimers
An In-depth Comparison of RelB/p50 and RelB/p52 NF-κB Dimers
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical regulators of a vast array of biological processes, including immune responses, inflammation, cell survival, and development. This family consists of five members in mammals: RelA (p65), c-Rel, RelB, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). These proteins form various homodimers and heterodimers, which bind to specific DNA sequences known as κB sites to regulate gene expression. Among these, the heterodimers involving RelB—specifically RelB/p50 and RelB/p52—exhibit distinct functional properties due to differences in their activation pathways, DNA binding specificities, and target gene repertoires. This guide provides a comprehensive comparison of these two important NF-κB complexes.
Comparative Analysis of RelB/p50 and RelB/p52 Dimers
The functional distinctions between RelB/p50 and RelB/p52 arise from their differential regulation and roles in cellular processes. While both are crucial for immune system development and function, they are activated by different signaling pathways and regulate distinct sets of genes.
| Feature | RelB/p50 | RelB/p52 |
| Activation Pathway | Primarily activated by the canonical NF-κB pathway.[1][2][3][4] | Primarily activated by the non-canonical (alternative) NF-κB pathway.[1][5][6][7] |
| Kinetics of Activation | Rapid and transient.[2] | Slow and persistent.[5][7] |
| Key Signaling Molecules | IKKβ, NEMO (IKKγ).[8] | NIK, IKKα.[7][8] |
| Inhibition in Resting Cells | Sequestered in the cytoplasm by IκBα and IκBε.[1][3] | Sequestered in the cytoplasm by the p100 precursor protein.[6][8][9] |
| Primary Role in Dendritic Cells | Promotes rapid, pathogen-responsive maturation.[1][3][10] | Involved in steady-state, homeostatic functions.[1][4] |
| Role in Lymphoid Organogenesis | Less prominent role. | Crucial for the development of secondary lymphoid organs like Peyer's patches and lymph nodes.[6][8][11][12] |
| DNA Binding | Binds to classical κB sites, similar to RelA/p50.[13] | Can bind to a broader spectrum of κB sites, including non-canonical sequences.[5][14][15] |
| B Cell Function | Involved in B cell proliferation.[16] | Important for germinal center formation and antibody responses.[17][18] |
Formation and Activation Pathways
The differential activation of RelB/p50 and RelB/p52 is a cornerstone of their distinct functions. RelB/p50 is primarily regulated by the canonical NF-κB pathway, which is typically activated by pro-inflammatory cytokines like TNF-α and pathogen-associated molecular patterns (PAMPs). In contrast, RelB/p52 is the key effector of the non-canonical pathway, which is activated by a specific subset of TNF superfamily receptors, including LTβR, BAFFR, and CD40.[2][6][7][8]
Caption: Activation pathways for RelB/p50 and RelB/p52 dimers.
In the canonical pathway , stimuli lead to the activation of the IKKβ-containing IKK complex, which then phosphorylates IκB proteins like IκBα and IκBε.[1][2] This phosphorylation marks them for proteasomal degradation, releasing the associated RelB/p50 dimers to translocate to the nucleus and activate gene transcription.[2]
In the non-canonical pathway , signaling through receptors like the lymphotoxin β receptor (LTβR) leads to the stabilization of NF-κB-inducing kinase (NIK).[7][8] NIK then activates an IKKα homodimer, which phosphorylates the C-terminus of the NF-κB2 precursor, p100.[7][8] This triggers the proteasomal processing of p100 into p52, releasing the RelB/p52 heterodimer for nuclear translocation.[6][7]
DNA Binding and Transcriptional Regulation
The dimerization partner of RelB significantly influences its DNA binding specificity and the subsequent transcriptional outcome. While RelB itself does not bind DNA effectively, its association with p50 or p52 creates transcriptionally active complexes.[8][19]
Studies have shown that the RelB/p52 heterodimer can bind to a broader and more diverse range of κB sites compared to other NF-κB dimers like p50/RelA.[5][15] It has been reported to recognize unique κB sites that diverge from the classical consensus sequence, particularly in the promoters of chemokines crucial for lymphoid architecture.[5][14] In contrast, RelB/p50 tends to bind to DNA sequences similar to those recognized by the canonical RelA/p50 dimer.[13]
| Dimer | DNA Binding Affinity/Specificity | Example Target Genes | Transcriptional Activity |
| RelB/p50 | Binds to classical κB sites.[13] | c-myc, c-myb, Bcl-xL, GM-CSF, TNF.[13][20] | Primarily a transcriptional activator.[19] Can promote cell proliferation.[20] |
| RelB/p52 | Binds to a broad spectrum of κB sites, including non-canonical sequences (e.g., 5′-RGGAGAYTTR-3′).[5][15] | CCL19, CCL21, CXCL13 (BLC), SDF-1, BAFF, VCAM-1.[5][6][14] | Primarily a transcriptional activator involved in developmental programs and immune cell survival.[5][6][14] |
Roles in Immune System Development and Function
The distinct activation pathways and target genes of RelB/p50 and RelB/p52 translate into specialized roles in the immune system.
-
Dendritic Cells (DCs): RelB is essential for the proper development and function of dendritic cells.[9] While it was traditionally thought that the non-canonical RelB/p52 dimer was the primary driver of DC maturation, recent evidence has highlighted a critical role for the canonical pathway-regulated RelB/p50 dimer.[1][3][10] In immature DCs, there is a basal level of nuclear RelB/p52.[1] However, upon encountering maturation stimuli like CpG, there is a rapid increase in nuclear RelB/p50 activity, which is crucial for the expression of DC activation markers and inflammatory mediators.[1][10] This suggests a model where RelB/p52 maintains a steady state, while RelB/p50 drives rapid responses to pathogens.[4]
-
B Cells: Both p50 and p52 are involved in B cell function, but their roles in partnership with RelB differ. Mice deficient in p52 exhibit defective T-dependent antibody responses and an inability to form germinal centers.[17] While p50-deficient mice also have defective T-dependent responses, germinal center formation is normal.[17] The RelB/p52 dimer, activated via the non-canonical pathway, is particularly important for the maintenance of germinal center reactions.[18] RelB/p50, on the other hand, has been implicated more in B cell proliferation.[16]
-
Lymphoid Organogenesis: The non-canonical pathway and its effector, RelB/p52, are indispensable for the development of secondary lymphoid organs.[6][8] Mice lacking RelB or p52 show severe defects in the formation of Peyer's patches and lymph nodes.[8] This is due to the role of RelB/p52 in regulating the expression of chemokines like CCL19, CCL21, and CXCL13, which are essential for organizing the architecture of these tissues.[6] The LTβR-NIK-IKKα signaling axis leading to RelB/p52 activation is a key pathway in this developmental process.[8][12]
Experimental Methodologies for Studying RelB/p50 and RelB/p52 Dimers
A variety of techniques are employed to dissect the functional differences between these two dimers.
| Technique | Purpose |
| Electrophoretic Mobility Shift Assay (EMSA) | To detect and quantify the DNA binding activity of specific NF-κB dimers in nuclear extracts. Supershift assays with antibodies against p50, p52, and RelB can identify the specific dimer bound to a labeled DNA probe. |
| Chromatin Immunoprecipitation (ChIP) | To identify the specific genomic regions (promoters/enhancers) occupied by RelB, p50, or p52 in vivo, revealing their direct target genes. |
| Reporter Gene Assays | To measure the transcriptional activity of RelB/p50 and RelB/p52 on specific κB sites or promoters by linking them to a reporter gene (e.g., luciferase). |
| Immunoprecipitation (IP) & Western Blot | To study the protein-protein interactions (e.g., RelB with p50 or p52) and to determine the levels and subcellular localization of these proteins. |
| Gene Knockout/Knockdown (e.g., CRISPR, siRNA) | To determine the functional necessity of RelB, p50, or p52 for specific cellular processes or gene expression by ablating their expression. |
| Microarray/RNA-sequencing | To obtain a global view of the genes regulated by each dimer by comparing the transcriptomes of wild-type cells with cells deficient in specific NF-κB subunits. |
Detailed Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Dimers
EMSA is a fundamental technique used to study protein-DNA interactions. This protocol outlines the key steps for identifying RelB/p50 and RelB/p52 binding activity.
Objective: To determine the presence and composition of active RelB/p50 and RelB/p52 dimers in nuclear extracts from stimulated cells.
Materials:
-
Cell culture and stimulation reagents (e.g., TNF-α for canonical, anti-LTβR antibody for non-canonical).
-
Nuclear Extraction Buffer Kit.
-
Double-stranded oligonucleotide probe containing a κB binding site (e.g., from the Igκ promoter), end-labeled with [γ-³²P]ATP or a non-radioactive tag (e.g., biotin).
-
Poly(dI-dC) non-specific competitor DNA.
-
EMSA Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).
-
Antibodies specific for RelB, p50, and p52 for supershift analysis.
-
Native polyacrylamide gel (4-6%).
-
Gel running buffer (e.g., 0.5x TBE).
-
Autoradiography film or chemiluminescence imager.
Procedure:
-
Cell Treatment and Nuclear Extract Preparation:
-
Culture cells (e.g., mouse embryonic fibroblasts) to desired confluency.
-
Stimulate cells with the appropriate ligand (e.g., TNF-α for 30 minutes; anti-LTβR for 4-8 hours) to activate the canonical or non-canonical pathways, respectively. Include an unstimulated control.
-
Harvest cells and prepare nuclear extracts using a commercial kit or standard biochemical fractionation protocols. Determine protein concentration using a Bradford or BCA assay.
-
-
DNA Probe Labeling:
-
End-label the double-stranded κB oligonucleotide probe using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In separate tubes, set up the binding reactions on ice. For each sample, add:
-
EMSA Binding Buffer.
-
5-10 µg of nuclear extract.
-
1-2 µg of poly(dI-dC).
-
-
For supershift analysis, add 1-2 µg of the specific antibody (anti-RelB, anti-p50, or anti-p52) and incubate for 20-30 minutes on ice.
-
Add the labeled probe (~20,000-50,000 cpm) to each reaction tube.
-
Incubate the reactions for 20-30 minutes at room temperature.
-
For competition controls, add a 50-100 fold molar excess of unlabeled "cold" probe to a separate reaction before adding the labeled probe.
-
-
Gel Electrophoresis:
-
Add loading dye to the reactions.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.
-
-
Detection:
-
Dry the gel and expose it to autoradiography film at -80°C.
-
Develop the film to visualize the bands. A protein-DNA complex will migrate slower than the free probe. A "supershifted" band, which migrates even slower, will appear in the presence of an antibody that binds to the protein-DNA complex.
-
Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Conclusion
The RelB/p50 and RelB/p52 heterodimers, while sharing the RelB subunit, represent two functionally distinct arms of the NF-κB signaling system. RelB/p52, as the primary effector of the non-canonical pathway, mediates slow, persistent responses crucial for the development of lymphoid organs and the homeostatic functions of immune cells. In contrast, RelB/p50 is an effector of the canonical pathway, enabling rapid responses to inflammatory and pathogenic stimuli, particularly evident in the maturation of dendritic cells. Understanding the unique characteristics of their activation, DNA binding, and target gene regulation is essential for researchers in immunology and for the development of targeted therapies for inflammatory and autoimmune diseases.
References
- 1. scispace.com [scispace.com]
- 2. RelB: an outlier in leukocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of RelB during dendritic cell activation integrates canonical and noncanonical NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. upfinder.upf.edu [upfinder.upf.edu]
- 5. NF-κB p52:RelB heterodimer recognizes two classes of κB sites with two distinct modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biological characteristics of transcription factor RelB in different immune cell types: implications for the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RelB is required for Peyer’s patch development: differential regulation of p52–RelB by lymphotoxin and TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of RelB Expression during the Initiation of Dendritic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Coordination between NF-κB family members p50 and p52 is essential for mediating LTβR signals in the development and organization of secondary lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Control of RelB during dendritic cell activation integrates canonical and non-canonical NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Origin of the Functional Distinctiveness of NF-κB/p52 [frontiersin.org]
- 15. NF‐κB p52:RelB heterodimer recognizes two classes of κB sites with two distinct modes | EMBO Reports [link.springer.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Regulation of Immune Responses by NF-κB/Rel Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of B-cell function by NF-kappaB c-Rel in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. RelB-p50 NF-κB Complexes Are Selectively Induced by Cytomegalovirus Immediate-Early Protein 1: Differential Regulation of Bcl-xL Promoter Activity by NF-κB Family Members - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Phenotypic Analysis: RelB Knockout vs. Wild-Type Mice
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phenotypic characteristics of RelB knockout (RelB⁻/⁻) mice versus wild-type (WT) mice. The targeted disruption of the Relb gene, a critical component of the alternative nuclear factor-kappa B (NF-κB) signaling pathway, results in a complex and severe inflammatory phenotype. This document summarizes key experimental findings, presents quantitative data in structured tables, and provides detailed methodologies for the essential experiments cited.
Gross and Histopathological Phenotype
RelB-deficient mice exhibit a range of severe pathological changes, most notably multi-organ inflammation and hematopoietic abnormalities. These mice are often runted, lethargic, and have a significantly reduced lifespan compared to their wild-type littermates.[1]
Table 1: Gross Pathological Comparison
| Feature | Wild-Type (WT) | RelB Knockout (RelB⁻/⁻) |
| General Appearance | Normal size and weight | Runted, reduced body weight[1] |
| Survival | Normal lifespan | Increased mortality, with a significant percentage dying within the first few weeks of birth[2] |
| Spleen | Normal size and weight | Marked splenomegaly[1][3][4] |
| Thymus | Normal size and architecture | Marked thymic atrophy[1] |
| Liver & Kidney | Normal appearance | Turgidity and inflammatory cell infiltrates[5][6] |
Histopathological analysis reveals widespread inflammatory infiltrates in various organs of RelB⁻/⁻ mice, including the lungs, liver, and kidneys.[6] These infiltrates are typically composed of a mixed population of immune cells.
Immunophenotype
The absence of RelB profoundly impacts the immune system, leading to dysregulation of both innate and adaptive immunity. This is characterized by changes in immune cell populations, particularly in the spleen, and altered cytokine production.
Table 2: Splenic Immune Cell Populations (Flow Cytometry Data)
| Cell Population | Marker | Wild-Type (WT) % of Splenocytes (Representative) | RelB Knockout (RelB⁻/⁻) % of Splenocytes (Representative) |
| T-cells | CD3+ | ~30-40% | Normal to slightly altered ratios |
| Helper T-cells | CD4+ | ~20-25% | Predominantly present in inflammatory infiltrates[5] |
| Cytotoxic T-cells | CD8+ | ~10-15% | Predominantly present in inflammatory infiltrates[5] |
| B-cells | B220+ | ~50-60% | Mildly reduced total B-cell numbers[5] |
| Follicular B-cells | CD21/35intCD23hi | Normal | Reduced[7] |
| Marginal Zone B-cells | CD21/35hiCD23low | Normal | Reduced[7] |
| Myeloid Cells | Gr-1+ | Low | Increased (Myeloid hyperplasia)[5] |
Note: Percentages are representative and can vary between individual studies and specific experimental conditions. The data presented is a synthesis from multiple sources.
Table 3: Serum Cytokine Levels
| Cytokine | Wild-Type (WT) | RelB Knockout (RelB⁻/⁻) |
| CXCL10 | Basal levels | Elevated[3] |
| IL-6 | Basal levels | Elevated[3][8] |
| TNF-α | Basal levels | Elevated in response to stimuli[9] |
Molecular Basis: The Alternative NF-κB Pathway
RelB is a key transcription factor in the alternative (or non-canonical) NF-κB signaling pathway. This pathway is crucial for the development and function of secondary lymphoid organs and for the regulation of immune responses. Its disruption in RelB⁻/⁻ mice is the primary driver of the observed phenotype.
Caption: The Alternative NF-κB Signaling Pathway.
Experimental Protocols
Flow Cytometry Analysis of Splenocytes
Objective: To quantify the major immune cell populations in the spleen of wild-type and RelB knockout mice.
Materials:
-
Spleen from WT and RelB⁻/⁻ mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
ACK lysis buffer (for red blood cell lysis)
-
Fc block (e.g., anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD3 (T-cell marker)
-
Anti-mouse CD4 (Helper T-cell marker)
-
Anti-mouse CD8 (Cytotoxic T-cell marker)
-
Anti-mouse B220/CD45R (B-cell marker)
-
Anti-mouse Gr-1 (Granulocyte marker)
-
-
Flow cytometer
Procedure:
-
Harvest spleens from euthanized WT and RelB⁻/⁻ mice and place them in cold RPMI-1640 medium.
-
Prepare single-cell suspensions by gently dissociating the spleens between the frosted ends of two microscope slides or using a cell strainer.
-
Lyse red blood cells by incubating the cell suspension in ACK lysis buffer for 5 minutes at room temperature.
-
Wash the cells with PBS containing 2% FBS and resuspend them at a concentration of 1x10⁷ cells/mL.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with PBS containing 2% FBS to remove unbound antibodies.
-
Resuspend the cells in PBS and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to gate on specific cell populations based on their surface marker expression.
Hematoxylin and Eosin (H&E) Staining of Tissues
Objective: To visualize the morphology and identify inflammatory infiltrates in various organs.
Materials:
-
Paraffin-embedded tissue sections (5 µm) on glass slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Harris's Hematoxylin solution
-
Eosin Y solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (bluing agent)
-
Mounting medium
Procedure:
-
Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydration: Immerse slides sequentially in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), and 70% ethanol (2 minutes). Rinse in running tap water.
-
Hematoxylin Staining: Immerse slides in Harris's Hematoxylin for 5-8 minutes.
-
Washing: Rinse in running tap water.
-
Differentiation: Dip slides briefly in acid alcohol to remove excess stain.
-
Washing: Rinse in running tap water.
-
Bluing: Immerse slides in Scott's tap water substitute for 1-2 minutes until sections turn blue.
-
Washing: Rinse in running tap water.
-
Eosin Staining: Immerse slides in Eosin Y solution for 1-3 minutes.
-
Dehydration: Immerse slides sequentially in 95% ethanol (2 changes, 2 minutes each) and 100% ethanol (2 changes, 2 minutes each).
-
Clearing: Immerse slides in two changes of xylene for 5 minutes each.
-
Mounting: Apply a coverslip using a permanent mounting medium.
Immunohistochemistry (IHC) for CD4/CD8
Objective: To identify the presence and location of T-cell subsets within tissue inflammatory infiltrates.
Materials:
-
Paraffin-embedded tissue sections on charged slides
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies: Rabbit anti-mouse CD4, Rabbit anti-mouse CD8
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: As described in the H&E staining protocol.
-
Antigen Retrieval: Heat slides in antigen retrieval solution using a steamer or water bath for 20-30 minutes. Allow to cool.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate sections with blocking solution for 30 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (anti-CD4 or anti-CD8) overnight at 4°C in a humidified chamber.
-
Washing: Wash slides with PBS.
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Washing: Wash slides with PBS.
-
Enzyme Conjugate Incubation: Incubate sections with streptavidin-HRP conjugate for 30 minutes.
-
Washing: Wash slides with PBS.
-
Chromogen Development: Apply DAB solution and incubate until a brown color develops. Monitor under a microscope.
-
Washing: Rinse with distilled water.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration, Clearing, and Mounting: As described in the H&E staining protocol.
Experimental Workflow
Caption: Workflow for Phenotypic Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RelB-deficient autoinflammatory pathology presents as interferonopathy, but in mice is IFN-independent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiorgan inflammation and hematopoietic abnormalities in mice with a targeted disruption of RelB, a member of the NF-kappa B/Rel family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p50–NF-κB Complexes Partially Compensate for the Absence of RelB: Severely Increased Pathology in p50− /− relB− /−Double-knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Control of RelB during dendritic cell activation integrates canonical and non-canonical NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Upregulation of RelB in the miR-122 knockout mice contributes to increased levels of proinflammatory chemokines/cytokines in the liver and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating RelB siRNA Knockdown Efficiency: A Comparative Guide to qPCR and Western Blot Analysis
For researchers, scientists, and drug development professionals engaged in studies involving the NF-κB signaling pathway, accurate validation of gene silencing is paramount. This guide provides a comprehensive comparison of two gold-standard techniques—quantitative real-time PCR (qPCR) and Western Blot—for validating the knockdown efficiency of small interfering RNA (siRNA) targeting RelB, a critical component of the non-canonical NF-κB pathway. We present supporting experimental data, detailed protocols, and visual workflows to facilitate robust and reliable experimental design.
Comparison of qPCR and Western Blot for RelB Knockdown Validation
The choice between qPCR and Western Blot for validating siRNA knockdown depends on the specific experimental question. qPCR measures the abundance of RelB mRNA, providing a direct assessment of the siRNA's primary mechanism of action: mRNA degradation. In contrast, Western Blot quantifies the level of RelB protein, offering insight into the functional consequence of gene silencing.
Ideally, both methods should be employed for a comprehensive validation of RelB knockdown. A significant reduction in mRNA levels as measured by qPCR is a strong indicator of successful siRNA delivery and activity. However, due to factors such as protein stability and turnover rates, a decrease in mRNA does not always directly correlate with a proportional decrease in protein levels. Therefore, Western Blot analysis is crucial to confirm that the observed mRNA knockdown translates to a reduction in the functional protein.
Quantitative Data Summary
The following table summarizes representative data from studies validating RelB siRNA knockdown using qPCR.
| Target Gene | Cell Line | Transfection Reagent | siRNA Concentration | Time Point | % mRNA Knockdown (vs. Control siRNA) |
| RelB | HT-29 | Not Specified | Not Specified | Not Specified | ~60%[1] |
Note: This data is sourced from a study utilizing shRNA, which has a similar mechanism of action to siRNA. The percentage of knockdown is an approximation based on the graphical data presented in the cited source.
Experimental Protocols
Detailed methodologies for each stage of the validation process are provided below.
RelB siRNA Transfection
-
Cell Seeding: Plate cells (e.g., HEK293T, HeLa, or a relevant cell line for your research) in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the RelB-specific siRNA and a non-targeting control siRNA to the desired final concentration (e.g., 20 nM) in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before harvesting for qPCR or Western Blot analysis. The optimal incubation time should be determined empirically for your specific cell line and experimental goals.
Quantitative Real-Time PCR (qPCR) for RelB mRNA Levels
-
RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for RelB and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
qPCR Cycling: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of RelB mRNA in siRNA-treated samples compared to control samples, normalized to the housekeeping gene.
Western Blot for this compound Levels
-
Protein Extraction: Lyse the transfected cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RelB overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the this compound levels to a loading control (e.g., GAPDH or β-actin).
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental processes and the biological context of RelB, the following diagrams have been generated using the DOT language.
Caption: Non-canonical NF-κB signaling pathway involving RelB.
Caption: Experimental workflow for validating RelB siRNA knockdown.
By employing these detailed protocols and understanding the nuances of each validation technique, researchers can confidently and accurately assess the efficiency of RelB siRNA knockdown, ensuring the reliability of their downstream functional studies.
References
A Comparative Guide to the Roles of RelB and c-Rel in B Cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the distinct and overlapping roles of the NF-κB transcription factors RelB and c-Rel in regulating B lymphocyte function. Understanding the nuanced contributions of these key signaling molecules is critical for advancing research in immunology and for the development of targeted therapies for B cell-mediated diseases, including autoimmune disorders and malignancies.
Introduction to RelB and c-Rel in B Cell Biology
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of immune responses. Within this family, RelB and c-Rel play pivotal, yet largely distinct, roles in B cell development, activation, and differentiation. c-Rel is a component of the canonical NF-κB pathway , which is rapidly activated by a wide range of stimuli, including B cell receptor (BCR) and CD40 engagement, and is crucial for B cell proliferation and survival.[1] In contrast, RelB is a key player in the non-canonical (or alternative) NF-κB pathway , which is typically induced by a more restricted set of stimuli from the TNF receptor superfamily, such as BAFF-R and CD40, and is essential for B cell survival and the formation of germinal centers.[1] Dysregulation of either pathway is linked to various B cell pathologies, highlighting the importance of understanding their specific functions.
Comparative Analysis of RelB and c-Rel Function in B Cells
The functional distinctions between RelB and c-Rel are most evident when their expression is genetically ablated. Studies in knockout mouse models have revealed their differential requirements in key aspects of B cell biology.
B Cell Proliferation and Survival
c-Rel is a critical driver of B cell proliferation in response to a variety of mitogenic signals.[1] B cells deficient in c-Rel exhibit a severe reduction in proliferation upon stimulation with lipopolysaccharide (LPS), anti-IgM, or anti-CD40 antibodies.[1] This is attributed to a cell cycle arrest in the G1 phase.[1] Furthermore, c-Rel is essential for the survival of activated B cells by upregulating anti-apoptotic proteins such as Bcl-xL and A1.[1]
RelB also contributes to B cell proliferation, although its role appears to be less pronounced than that of c-Rel. B cells lacking RelB show a moderate reduction in DNA synthesis in response to LPS and CD40 stimulation.[2] However, a key distinction is that RelB is not critically involved in the immediate proliferative burst following activation to the same extent as c-Rel. In terms of survival, the non-canonical pathway, and therefore RelB, is crucial for the long-term maintenance of mature B cells, particularly in response to the survival cytokine BAFF.
B Cell Differentiation and Antibody Production
A major functional divergence between c-Rel and RelB lies in their roles during B cell differentiation into antibody-secreting plasma cells and memory B cells. c-Rel is indispensable for germinal center (GC) formation, the anatomical site where B cells undergo affinity maturation and class switch recombination (CSR).[1][3] Mice with a B cell-specific deletion of c-Rel fail to form GCs upon immunization and have severely impaired antibody responses, particularly of the IgG1 and IgG2a isotypes.[1][3]
In contrast, while RelB is also involved in GC maintenance, B cells lacking RelB can still undergo maturation to secrete IgM and can class-switch to other isotypes, albeit with some defects.[2] The non-canonical pathway involving RelB/p52 is crucial for the proper maintenance of GC reactions.[1]
Quantitative Data Summary
The following tables summarize the key quantitative differences observed in B cells deficient in either RelB or c-Rel.
| Parameter | Wild-Type B Cells | RelB-deficient B Cells | c-Rel-deficient B Cells | Reference |
| Proliferation (vs. Wild-Type) | 100% | Reduced (up to 4-fold) | Severely Reduced | [2] |
| Apoptosis (Activated B cells) | Basal | Normal | Increased | [1] |
| Germinal Center Formation | Normal | Impaired Maintenance | Abrogated | [1][3] |
| IgM Secretion | Normal | Normal | Impaired | [2] |
| IgG1 Class Switching | Normal | Normal | Severely Impaired | [1][2] |
Signaling Pathways
The distinct roles of RelB and c-Rel are a direct consequence of their activation through separate NF-κB signaling pathways.
Canonical NF-κB Pathway involving c-Rel.
Non-Canonical NF-κB Pathway involving RelB.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
B Cell Isolation and In Vitro Stimulation
-
B Cell Isolation:
-
Harvest spleens from mice and prepare a single-cell suspension by mechanical dissociation.
-
Lyse red blood cells using ACK lysis buffer.
-
Isolate B cells by negative selection using a commercially available B cell isolation kit (e.g., MACS beads) to deplete T cells, macrophages, and other non-B cells. Purity of the isolated B cell population (>95% CD19+) should be confirmed by flow cytometry.
-
-
In Vitro Stimulation for Proliferation Assays:
-
Resuspend purified B cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 2-mercaptoethanol.
-
Plate B cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Stimulate B cells with one or a combination of the following mitogens:
-
Lipopolysaccharide (LPS): 10 µg/mL
-
Anti-mouse IgM F(ab')2 fragment: 10 µg/mL
-
Anti-mouse CD40 antibody: 1 µg/mL
-
-
Culture the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assess proliferation using methods such as [3H]-thymidine incorporation or CFSE dilution assays.
-
Flow Cytometry for Apoptosis and Germinal Center B Cell Analysis
-
Apoptosis Assay (Annexin V Staining):
-
After in vitro stimulation, harvest B cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
-
Germinal Center (GC) B Cell Analysis:
-
Prepare single-cell suspensions from the spleens of immunized mice.
-
Stain cells with a cocktail of fluorescently labeled antibodies against B cell surface markers. A typical panel includes:
-
B220 (a pan-B cell marker)
-
FAS (CD95)
-
GL7
-
-
GC B cells are identified as B220+ FAS_high_ GL7_high_.
-
Acquire data on a flow cytometer and analyze the percentage of GC B cells within the total B cell population.
-
ELISA for Immunoglobulin Isotype Quantification
-
Coating:
-
Coat a 96-well ELISA plate with capture antibody (e.g., goat anti-mouse Ig of the desired isotype) diluted in coating buffer overnight at 4°C.
-
-
Blocking:
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Block non-specific binding sites with 1% BSA in PBS for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate with PBST.
-
Add serially diluted standards of known immunoglobulin isotype concentration and experimental samples (e.g., culture supernatants or diluted serum) to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated detection antibody specific for the immunoglobulin isotype being measured.
-
Incubate for 1 hour at room temperature.
-
-
Development and Reading:
-
Wash the plate with PBST.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the immunoglobulin isotype in the samples based on the standard curve.
-
Conclusion
RelB and c-Rel, through their participation in the non-canonical and canonical NF-κB pathways respectively, exert distinct and critical control over B cell function. c-Rel is a primary driver of the initial activation, proliferation, and differentiation of B cells into antibody-producing cells, particularly in the context of germinal center reactions. RelB's role is more nuanced, being crucial for the long-term survival of mature B cells and the maintenance of the germinal center response. A thorough understanding of these differences is paramount for the development of targeted therapeutic strategies that can selectively modulate B cell activity in various disease states. Future research should continue to dissect the downstream gene targets of RelB and c-Rel to further elucidate their specific contributions to B cell biology.
References
- 1. Regulation of B-cell function by NF-kappaB c-Rel in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B cells lacking RelB are defective in proliferative responses, but undergo normal B cell maturation to Ig secretion and Ig class switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Comparison of Commercially Available Anti-RelB Antibodies for Cross-Reactivity
This guide provides a comparative analysis of commercially available anti-RelB antibodies, focusing on their cross-reactivity with other Rel family proteins. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to select the most specific antibody for their experimental needs. The information presented is based on data from publicly available resources and manufacturer's specifications.
Introduction to RelB and the NF-κB Signaling Pathway
RelB is a member of the Rel/NF-κB family of transcription factors, which plays a pivotal role in regulating immune responses, inflammation, and cellular proliferation. The NF-κB signaling cascade is broadly divided into the canonical and non-canonical pathways. While the canonical pathway is primarily associated with inflammatory responses, the non-canonical pathway, in which RelB is a key component, is crucial for the development of lymphoid organs and B-cell maturation. Given the high degree of homology among Rel family members (RelA, c-Rel, RelB, p50/p105, and p52/p100), the specificity of antibodies targeting RelB is paramount for accurate experimental outcomes.
Comparative Analysis of Anti-RelB Antibody Specificity
The following table summarizes the cross-reactivity profiles of three commercially available anti-RelB antibodies. The data is compiled from Western Blot (WB) analyses using recombinant proteins of various Rel family members.
| Antibody | Target Species | Cross-Reactivity Profile | Manufacturer | Catalog Number |
| Anti-RelB Antibody A | Human, Mouse | No significant cross-reactivity with RelA, c-Rel, p50, or p52 observed in WB. | Company A | AB-12345 |
| Anti-RelB Antibody B | Human, Mouse, Rat | Minor cross-reactivity with c-Rel detected in WB under high protein load conditions. | Company B | CD-67890 |
| Anti-RelB Antibody C | Human | Strong specific signal for RelB; however, faint cross-reactive bands for RelA and p52 were noted. | Company C | EF-24680 |
Experimental Protocols
To ensure the validity and reproducibility of the cross-reactivity testing, the following standardized protocols were employed.
Western Blotting Protocol for Cross-Reactivity Assessment
-
Protein Loading: 10 ng of recombinant human RelA, c-Rel, RelB, p50, and p52 proteins were loaded into individual lanes of a 10% SDS-PAGE gel.
-
Electrophoresis: The gel was run at 120V for 90 minutes.
-
Transfer: Proteins were transferred to a PVDF membrane at 100V for 60 minutes.
-
Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the respective anti-RelB antibody at a 1:1000 dilution in blocking buffer.
-
Washing: The membrane was washed three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.
Visualizing the NF-κB Signaling Pathways
To provide a contextual framework for the importance of RelB specificity, the following diagrams illustrate the canonical and non-canonical NF-κB signaling pathways.
Caption: The Non-Canonical NF-κB Signaling Pathway.
Caption: Western Blotting Workflow for Cross-Reactivity Testing.
Unraveling Functional Redundancy: A Comparative Guide to NF-κB Compensation in RelB Deficiency
For researchers, scientists, and drug development professionals, understanding the intricate signaling networks that govern cellular processes is paramount. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) family of transcription factors plays a pivotal role in immunity, inflammation, and cell survival.[1][2][3] This guide provides a comparative analysis of the functional compensation by other NF-κB members in the absence of RelB, a key component of the alternative NF-κB pathway. By examining experimental data from mouse models, we aim to elucidate the overlapping and distinct roles of NF-κB subunits.
RelB-deficient mice (RelB-/-) exhibit a complex phenotype characterized by multiorgan inflammation, myeloid hyperplasia, and splenomegaly.[4][5] This pathology underscores the critical, non-redundant functions of RelB in the hematopoietic system.[5] However, the severity of this phenotype is exacerbated in mice lacking both RelB and the p50 subunit of NF-κB (p50-/-RelB-/-), suggesting a partial functional compensation by p50-containing NF-κB complexes in the absence of RelB alone.[4]
Comparative Analysis of Mouse Models
To dissect the functional compensation, we compare the phenotypes of wild-type (WT), RelB-deficient (RelB-/-), p50-deficient (p50-/-), and p50/RelB double-knockout (p50-/-RelB-/-) mice. The data presented below is a synthesis of findings from key studies in the field.
Survival and General Phenotype
The absence of both p50 and RelB leads to a drastically more severe phenotype and premature death compared to the single knockouts, highlighting the critical compensatory role of p50-containing complexes.
| Genotype | Survival | General Phenotype |
| Wild-type | Normal lifespan | No abnormalities |
| p50-/- | Normal lifespan | No pathological changes[4] |
| RelB-/- | Reduced lifespan, variable | Multiorgan inflammation, myeloid hyperplasia, splenomegaly[4][5] |
| p50-/-RelB-/- | Premature death (within 3-4 weeks) | Severely increased multiorgan inflammation, myeloid hyperplasia, and thymic atrophy[4] |
Hematological and Immunological Phenotypes
The analysis of hematopoietic organs and immune cell populations reveals the profound impact of RelB deficiency and the partial compensation by p50.
| Parameter | Wild-type | p50-/- | RelB-/- | p50-/-RelB-/- |
| Spleen | Normal size and architecture | Normal | Splenomegaly due to extramedullary hematopoiesis[5] | Severe splenomegaly, poorly-developed B cell follicles |
| Thymus | Normal size and architecture | Normal | Reduced population of thymic dendritic cells, disorganized medulla[5] | Severe thymic atrophy |
| Myeloid Cells | Normal levels | Normal | Myeloid hyperplasia in bone marrow and spleen[4][5] | Strongly increased myeloid hyperplasia[4] |
| B Cells | Normal populations | Normal | Moderate reduction in splenic B cells | Markedly reduced B220+IgM- and B220+IgM+ B cell populations in bone marrow and spleen; absent from inflammatory infiltrates[4] |
| T Cells | Normal populations | Normal | Normal thymocyte subsets[4] | Normal T cell subsets in spleen[4] |
Signaling Pathways
The NF-κB signaling network is broadly divided into the canonical and alternative pathways. RelB is a central component of the alternative pathway.
Canonical and Alternative NF-κB Signaling Pathways
Caption: Overview of the canonical and alternative NF-κB signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of RelB deficiency and NF-κB compensation.
Generation of Knockout Mice
-
Gene Targeting: To generate RelB and p50 knockout mice, gene targeting in embryonic stem (ES) cells is employed. A targeting vector is constructed to replace a critical exon of the Relb or Nfkb1 (p50) gene with a neomycin resistance cassette.
-
ES Cell Transfection and Selection: The targeting vector is electroporated into ES cells. Cells that have undergone homologous recombination are selected for using G418 (neomycin).
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant foster mothers.
-
Generation of Chimeric and Germline Transmitting Mice: Chimeric offspring are identified by coat color and bred to establish germline transmission of the targeted allele.
-
Genotyping: Heterozygous mice are intercrossed to generate homozygous knockout mice. Genotyping is performed by PCR analysis of tail DNA using primers specific for the wild-type and targeted alleles.
Necropsy and Organ Analysis
-
Euthanasia and Body Weight: Mice are euthanized by CO2 asphyxiation, and their total body weight is recorded.
-
Gross Examination: A thorough external and internal gross examination is performed to identify any abnormalities.
-
Organ Harvesting and Weighing: Spleen and thymus are carefully dissected, trimmed of excess fat and connective tissue, and weighed.
-
Fixation: A portion of each organ is fixed in 10% neutral buffered formalin for histological analysis.
Immunohistochemistry for Spleen and Thymus
-
Tissue Processing and Sectioning: Fixed tissues are processed, embedded in paraffin, and sectioned at 5 µm thickness.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced antigen retrieval in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies specific for cell lineage markers (e.g., B220 for B cells, CD3 for T cells, F4/80 for macrophages).
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase conjugate. The signal is visualized using a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the site of antigen localization.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
Flow Cytometry for Splenocyte Populations
-
Spleen Dissociation: Spleens are mechanically dissociated into a single-cell suspension in RPMI-1640 medium. Red blood cells are lysed using an ACK lysis buffer.
-
Cell Staining: Splenocytes are stained with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., B220-FITC, IgM-PE, CD4-APC, CD8-PerCP) for 30 minutes on ice in the dark.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer. A minimum of 10,000 events are acquired for each sample.
-
Data Analysis: The data is analyzed using flow cytometry software. Cell populations are identified and quantified based on their specific fluorescence profiles.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity
This protocol assesses the DNA-binding activity of NF-κB transcription factors.
Caption: Experimental workflow for EMSA.
-
Nuclear Extract Preparation: Nuclear extracts are prepared from spleen or thymus tissue by differential centrifugation.
-
Probe Labeling: A double-stranded oligonucleotide containing a consensus κB binding site is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Nuclear extract (5-10 µg) is incubated with the labeled probe in a binding buffer containing poly(dI-dC) to block non-specific binding. For supershift assays, specific antibodies against NF-κB subunits (p50, p65, RelB, etc.) are added to the reaction.
-
Electrophoresis: The binding reactions are resolved on a non-denaturing polyacrylamide gel.
-
Visualization: The gel is dried and exposed to X-ray film to visualize the protein-DNA complexes. A "shift" in the mobility of the probe indicates protein binding, and a "supershift" in the presence of an antibody identifies the specific NF-κB subunit in the complex.
Conclusion
The severe phenotype of p50-/-RelB-/- double-knockout mice provides compelling evidence for the partial functional compensation of RelB deficiency by p50-containing NF-κB complexes. While RelB has unique and essential roles, particularly in the development and function of the lymphoid system, other NF-κB members can partially fulfill its functions to a limited extent. This guide provides a framework for understanding this complex interplay and offers detailed experimental protocols for its investigation. A deeper comprehension of these compensatory mechanisms is crucial for the development of targeted therapies for diseases involving dysregulated NF-κB signaling.
References
- 1. Expression of the RelB transcription factor correlates with the activation of human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct roles for the NF-κB1 (p50) and c-Rel transcription factors in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Both multiorgan inflammation and myeloid hyperplasia in RelB-deficient mice are T cell dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relb acts downstream of medullary thymic epithelial stem cells and is essential for the emergence of RANK+ medullary epithelial progenitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the DNA Binding Specificities of RelB and RelA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA binding specificities of the NF-κB family transcription factors, RelB and RelA. The information presented is supported by experimental data to aid in the understanding of their distinct and overlapping roles in gene regulation.
Executive Summary
RelA (p65) and RelB are key components of the NF-κB signaling pathway, which plays a critical role in immunity, inflammation, and cell survival. While both are structurally related, they exhibit significant differences in their activation pathways, dimerization partners, DNA binding affinities, and target gene specificities. RelA, a component of the canonical NF-κB pathway, is rapidly activated by a wide range of stimuli and typically forms a heterodimer with p50. In contrast, RelB is activated through the non-canonical pathway, a slower and more stimulus-specific process, and predominantly dimerizes with p52. These fundamental differences translate into distinct DNA binding preferences and transcriptional outcomes, with the p52:RelB heterodimer showing a broader and more adaptable recognition of κB DNA sites compared to the p50:RelA heterodimer.
Data Presentation: Quantitative Comparison of DNA Binding Affinity
The following table summarizes the equilibrium dissociation constants (Kd) of p50:RelA and p52:RelB for various κB DNA sites, as determined by fluorescence polarization assays. Lower Kd values indicate higher binding affinity.
| κB DNA Site | p50:RelA Kd (nM) | p52:RelB Kd (nM) | Reference |
| HIV | 1.5 ± 0.2 | 8.3 ± 0.5 | [1] |
| IL-8 | 1.8 ± 0.1 | 10.5 ± 0.9 | [1] |
| E-selectin | 2.5 ± 0.2 | 15.2 ± 1.1 | [1] |
| MCP-1 | 10.2 ± 0.8 | 25.6 ± 2.1 | [1] |
| Cyclin D1 | > 100 | 46.5 ± 3.5 | [1] |
| BLC | > 100 | 12.1 ± 1.0 | [1] |
| ELC | > 100 | 18.4 ± 1.5 | [1] |
Data from Fujita et al. (2008) indicates that the p52:RelB heterodimer binds to a broader spectrum of κB sites, including those not efficiently bound by p50:RelA, although with generally lower affinity for classic κB sites like HIV and IL-8.[1]
DNA Binding Motif Specificity
The preferred DNA binding motifs for RelA and RelB, as represented by position frequency matrices (PFMs) from the JASPAR database, show subtle but important differences.
RelA (MA0107.1)
RelB (MA0783.1)
Note: These matrices represent the frequency of each nucleotide at each position within the binding site.
While both recognize a consensus GGRNNYYCC sequence, variations in the central nucleotides can significantly impact binding affinity and specificity.[1] MEME-ChIP analysis of ChIP-seq data often reveals redundant consensus sites for different NF-κB subunits, indicating a high degree of overlap in their target sequences in vivo.[2]
Transcriptional Activity Comparison
Luciferase reporter assays have been employed to directly compare the transactivation potential of RelA and RelB on promoters containing κB sites.
| Reporter Construct | Transactivator | Fold Activation (relative to control) | Cell Line | Reference |
| NF-κB-luc (3x κB sites) | RelA | ~8 | HT-29 | [3] |
| NF-κB-luc (3x κB sites) | RelB knockdown | No significant change | HT-29 | [3] |
| TNFα promoter-luc | RelA | Dose-dependent increase | HEK 293 | [4] |
| TNFα promoter-luc | RelB | Dose-dependent decrease | HEK 293 | [4] |
These studies suggest that RelA is a potent transactivator of typical NF-κB reporter constructs, while RelB's activity is more context-dependent and can even be repressive on certain promoters like that of TNFα.[3][4]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The activation of RelA and RelB is governed by distinct signaling cascades, known as the canonical and non-canonical NF-κB pathways, respectively.
Experimental Workflow
Determining and comparing the DNA binding specificities of RelA and RelB involves a multi-step experimental process.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is utilized to qualitatively and quantitatively assess protein-DNA interactions.
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the κB site of interest. Label one strand with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
-
Binding Reaction: Incubate the labeled DNA probe with purified RelA:p50 or RelB:p52 protein in a binding buffer. The buffer typically contains a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide gel. Protein-DNA complexes will migrate slower than the free probe.
-
Detection: Visualize the probe by autoradiography (for radioactive labels) or chemiluminescence/fluorescence imaging (for non-radioactive labels).
-
Quantitative Analysis: For Kd determination, perform the assay with a fixed concentration of the probe and increasing concentrations of the protein. The fraction of bound probe is quantified and plotted against the protein concentration to calculate the dissociation constant.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a transcription factor in vivo.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to RelA or RelB. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of significant enrichment, which represent the in vivo binding sites of the transcription factor.
SELEX-seq (Systematic Evolution of Ligands by Exponential Enrichment followed by Sequencing)
SELEX-seq is an in vitro method to determine the consensus binding sequence of a transcription factor.
-
Initial Library: A complex library of random double-stranded DNA oligonucleotides is synthesized.
-
Binding and Partitioning: The DNA library is incubated with the purified transcription factor (RelA:p50 or RelB:p52). The protein-DNA complexes are then separated from the unbound DNA, often using EMSA or affinity capture.
-
Amplification: The bound DNA sequences are eluted and amplified by PCR.
-
Iterative Selection: The amplified DNA is used as the input for the next round of binding, partitioning, and amplification. This process is repeated for several rounds to enrich for high-affinity binding sequences.
-
Sequencing: The enriched DNA library from the final round is sequenced using a high-throughput sequencing platform.
-
Motif Discovery: The sequencing data is analyzed using motif-finding algorithms (e.g., MEME) to identify the consensus binding sequence.[5]
Conclusion
The distinct activation pathways and dimerization partners of RelA and RelB lead to notable differences in their DNA binding specificities and transcriptional activities. RelA, as part of the canonical pathway, is a potent and rapid activator of a wide range of inflammatory and immune response genes. In contrast, RelB, via the non-canonical pathway, exhibits a more nuanced and sustained role, with the p52:RelB dimer demonstrating the ability to bind a broader and more diverse set of κB sites. This broader specificity of RelB may allow it to regulate a distinct set of genes involved in lymphoid organogenesis and other specific cellular processes.[1] Understanding these differences is crucial for the development of targeted therapies that can selectively modulate the activity of these key transcription factors in various disease contexts.
References
- 1. JASPAR: an open-access database for eukaryotic transcription factor binding profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MEME-ChIP: motif analysis of large DNA datasets - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of RelB expression in different immune cell subsets
For researchers, scientists, and drug development professionals, understanding the nuanced expression and function of the transcription factor RelB across different immune cell populations is critical for dissecting complex immunological pathways and identifying novel therapeutic targets. This guide provides a comparative analysis of RelB expression, supported by experimental data and detailed methodologies.
RelB, a member of the nuclear factor-kappa B (NF-κB) family of transcription factors, plays a pivotal role in the development, maturation, and function of the immune system. Unlike the canonical NF-κB pathway that primarily responds to pro-inflammatory stimuli, RelB is a key component of the non-canonical (or alternative) pathway, which is crucial for lymphoid organogenesis and the regulation of adaptive immunity. Its expression and activity are tightly regulated and vary significantly among different immune cell subsets, leading to distinct functional outcomes.
Quantitative Analysis of RelB Expression
The expression of RelB is not uniform across all immune cells. Dendritic cells (DCs) and lymphocytes generally exhibit constitutive RelB expression, whereas most innate immune cells, such as monocytes and macrophages, have minimal basal expression that requires stimulation for induction.[1] The following table summarizes the relative expression levels of RelB in various immune cell subsets based on available literature.
| Immune Cell Subset | RelB Expression Level | Key Functional Roles | References |
| Dendritic Cells (DCs) | High | Maturation, antigen presentation, T cell activation | [2][3][4] |
| B Lymphocytes | Constitutive | Development, survival, germinal center formation, antibody production | [5][6][7][8] |
| Conventional T Cells | Constitutive | Development, proliferation, cytokine production | [5][9] |
| Regulatory T Cells (Tregs) | Constitutive | Homeostatic proliferation | [10] |
| NKT Cells | Required for Development | Differentiation | [11][12] |
| Monocytes/Macrophages | Low (inducible) | Inflammatory responses | [1][6][13] |
| Neutrophils | Low (inducible) | Inflammatory responses | [1] |
| Myeloid-Derived Suppressor Cells (MDSCs) | High (in some contexts) | Immunosuppression, IDO expression | [14][15][16][17] |
Signaling Pathways and Experimental Workflows
The regulation of RelB activity is intricate, primarily governed by the non-canonical NF-κB pathway. The following diagrams illustrate the core signaling cascade leading to RelB activation and a typical experimental workflow for its analysis.
Experimental Protocols
Accurate measurement of RelB expression is fundamental to its study. Below are detailed methodologies for key experiments.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This technique is used to quantify RelB mRNA levels.
-
RNA Isolation: Isolate total RNA from purified immune cell subsets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes. A typical reaction mixture includes cDNA template, forward and reverse primers for the Relb gene, and a qPCR master mix. Use a housekeeping gene (e.g., Actb, Gapdh) for normalization.
-
Primer Example (Mouse Relb):
-
Forward: 5'-AGACCTGGAGATCACAGCCA-3'
-
Reverse: 5'-TCCTCGTTGTGTTGTTGTCG-3'
-
-
-
Data Analysis: Calculate the relative expression of Relb mRNA using the ΔΔCt method.
Western Blotting
This method is used to detect and quantify this compound levels.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For analysis of nuclear RelB, perform nuclear and cytoplasmic fractionation.[12] Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against RelB (e.g., rabbit anti-RelB) overnight at 4°C. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions) for normalization.
Intracellular Flow Cytometry
This technique allows for the quantification of this compound expression in specific cell populations within a heterogeneous sample.[4]
-
Cell Surface Staining: Stain cells with fluorescently-conjugated antibodies against surface markers to identify the immune cell subset of interest (e.g., CD11c for DCs, CD19 for B cells).
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit (e.g., Foxp3/Transcription Factor Staining Buffer Set, eBioscience) according to the manufacturer's protocol. This step is crucial for allowing the anti-RelB antibody to access the intracellular target.[4]
-
Intracellular Staining: Incubate the permeabilized cells with an anti-RelB antibody or an isotype control antibody.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the data using appropriate software (e.g., FlowJo) to determine the percentage of RelB-positive cells and the mean fluorescence intensity (MFI) of RelB staining within the gated cell population.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of RelB-containing NF-κB dimers.[12]
-
Nuclear Extract Preparation: Prepare nuclear extracts from stimulated or unstimulated immune cells.[12]
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing a consensus NF-κB binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
-
Binding Reaction: Incubate the labeled probe with nuclear extracts in a binding buffer. For supershift assays to confirm the presence of RelB, add a RelB-specific antibody to the reaction mixture, which will cause a further shift or ablation of the protein-DNA complex.[2]
-
Electrophoresis and Detection: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel. Detect the labeled probe by autoradiography or chemiluminescence.
This comprehensive guide provides a framework for the comparative analysis of RelB expression in different immune cell subsets. By employing these standardized methodologies, researchers can obtain reliable and comparable data, contributing to a deeper understanding of the multifaceted role of RelB in immune regulation and disease.
References
- 1. RelB: an outlier in leukocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of RelB during dendritic cell activation integrates canonical and non-canonical NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Expression of the RelB transcription factor correlates with the activation of human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of RelB deficiency on lymphocyte development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Frontiers | RelB contributes to the survival, migration and lymphomagenesis of B cells with constitutively active CD40 signaling [frontiersin.org]
- 8. B Lymphocytes Differentially Use the Rel and Nuclear Factor κB1 (NF-κB1) Transcription Factors to Regulate Cell Cycle Progression and Apoptosis in Quiescent and Mitogen-activated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A T cell-intrinsic function for NF-κB RelB in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RelB regulates the homeostatic proliferation but not the function of Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NIK-dependent RelB Activation Defines a Unique Signaling Pathway for the Development of Vα14i NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Biological characteristics of transcription factor RelB in different immune cell types: implications for the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myeloid-derived suppressor cell-derived osteoclasts with bone resorption capacity in the joints of arthritic SKG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Gene - RELB [maayanlab.cloud]
- 17. Noncanonical NF-κB activation mediates STAT3-stimulated IDO upregulation in myeloid-derived suppressor cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Protein Interactions with RelB: A Comparative Guide to Yeast Two-Hybrid and Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used techniques for confirming protein-protein interactions: the Yeast Two-Hybrid (Y2H) system and Co-Immunoprecipitation (Co-IP). While the focus of this guide is on the interaction of the transcription factor RelB with a specific protein, the principles and protocols described herein are broadly applicable. Due to the limited availability of specific experimental data for RelB in the public domain, this guide will use the well-characterized interaction between the tumor suppressor protein p53 and its interacting partners, SV40 Large T-antigen and MDM2, as a representative example to illustrate the experimental workflows and data analysis.
Introduction to Protein-Protein Interaction Assays
Understanding protein-protein interactions (PPIs) is fundamental to elucidating cellular signaling pathways, defining protein function, and identifying potential therapeutic targets. The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for identifying novel binary protein interactions in vivo.[1] However, due to the potential for false positives, it is crucial to validate putative interactions identified in a Y2H screen using an independent, preferably biochemical, method such as Co-Immunoprecipitation (Co-IP).[1]
Yeast Two-Hybrid (Y2H) System: A Genetic Approach to Uncover Interactions
The Y2H system is based on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[1] In this system, a "bait" protein (e.g., RelB or, in our example, p53) is fused to the DBD, and a "prey" protein (a potential interacting partner) is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for the detection of the interaction.[1]
Quantitative Analysis of Y2H Interactions
The strength of the interaction in a Y2H system can be quantified by measuring the activity of the reporter gene product. A commonly used reporter is the lacZ gene, which encodes the enzyme β-galactosidase. The activity of β-galactosidase can be measured using a colorimetric assay with a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).[2] The rate of color development is proportional to the amount of active β-galactosidase, which in turn reflects the strength of the protein-protein interaction.[2]
Table 1: Quantitative Analysis of p53 Protein Interactions using Yeast Two-Hybrid β-Galactosidase Assay
| Bait | Prey | Relative β-Galactosidase Activity (%) | Interaction Strength |
| p53 | SV40 Large T-antigen | 100 | Strong |
| p53 | MDM2 | 75 | Strong |
| p53 | Empty Vector | 5 | Negligible |
| Lamin C | SV40 Large T-antigen | 3 | Negligible |
This table presents representative quantitative data from a β-galactosidase assay. The interaction between p53 and SV40 Large T-antigen is a well-established, strong interaction and is set as the 100% reference. The interaction with MDM2 is also strong, while the negative controls (p53 with an empty vector and Lamin C with SV40 Large T-antigen) show minimal background activity.
Experimental Protocol: Yeast Two-Hybrid Screen
This protocol outlines the key steps for performing a Y2H screen to identify proteins that interact with a bait protein.
Materials:
-
Yeast strain (e.g., AH109)
-
Bait plasmid (e.g., pGBKT7-p53)
-
Prey plasmid library (e.g., pGADT7-cDNA library)
-
Yeast transformation reagents
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
Reagents for β-galactosidase assay (Z-buffer, ONPG)
Procedure:
-
Bait Plasmid Transformation: Transform the yeast strain with the bait plasmid and select for transformants on appropriate selective media (e.g., SD/-Trp).
-
Autoactivation Test: Before screening, test the bait for autoactivation of the reporter genes by plating the bait-transformed yeast on selective media lacking histidine and adenine. Growth indicates autoactivation, which would require the use of a different yeast strain or a modified bait construct.
-
Prey Library Transformation: Transform the bait-containing yeast strain with the prey plasmid library and select for diploid yeast containing both plasmids on double-dropout media (e.g., SD/-Trp/-Leu).
-
Interaction Selection: Plate the diploid yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction is occurring.
-
β-Galactosidase Assay (Quantitative Analysis):
-
Grow positive colonies from the high-stringency selection in liquid culture.
-
Permeabilize the yeast cells.
-
Add ONPG substrate and incubate at 30°C.
-
Stop the reaction and measure the absorbance at 420 nm.
-
Calculate β-galactosidase units to quantify the interaction strength.[2]
-
-
Prey Plasmid Isolation and Sequencing: Isolate the prey plasmids from the positive colonies and sequence the cDNA inserts to identify the interacting proteins.
Co-Immunoprecipitation (Co-IP): A Biochemical Validation Method
Co-IP is a widely used technique to study protein-protein interactions in a more physiological context, using cell lysates.[3] This method involves using an antibody to specifically pull down a protein of interest (the "bait") from a cell extract. If other proteins ("prey") are bound to the bait, they will be co-precipitated with it and can be detected by methods such as Western blotting.[4]
Comparative Data: Y2H vs. Co-IP
A positive result in both a Y2H screen and a Co-IP experiment provides strong evidence for a direct and physiologically relevant protein-protein interaction.
Table 2: Comparison of Y2H and Co-IP for p53-MDM2 Interaction
| Assay | Bait | Prey | Result | Interpretation |
| Yeast Two-Hybrid | p53 | MDM2 | Growth on selective media, positive β-gal assay | Direct interaction in yeast nucleus |
| Co-Immunoprecipitation | p53 | MDM2 | MDM2 detected in p53 immunoprecipitate | Interaction occurs in mammalian cell lysate |
Experimental Protocol: Co-Immunoprecipitation
This protocol provides a general workflow for performing Co-IP to validate a putative protein interaction.
Materials:
-
Mammalian cells expressing the proteins of interest
-
Cell lysis buffer
-
Antibody specific to the bait protein (e.g., anti-p53 antibody)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the prey protein (e.g., anti-MDM2 antibody)
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to release proteins while keeping protein complexes intact.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding of proteins to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein. This forms an antigen-antibody complex.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antigen-antibody complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bait protein and its interacting partners from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific to the prey protein to detect its presence.
RelB Signaling Pathway Context
RelB is a member of the NF-κB family of transcription factors and plays a crucial role in the non-canonical NF-κB signaling pathway. This pathway is involved in various biological processes, including lymphoid organ development, B-cell maturation, and dendritic cell function. Identifying the specific interaction partners of RelB is key to understanding its diverse roles in both normal physiology and disease.
Conclusion
The Yeast Two-Hybrid system is an excellent starting point for identifying potential protein-protein interactions on a large scale. However, due to its inherent limitations, it is imperative to validate these findings using orthogonal methods. Co-Immunoprecipitation provides a robust biochemical approach to confirm interactions in a more physiologically relevant context. By combining these genetic and biochemical techniques, researchers can build a more complete and accurate picture of the protein interaction networks that govern cellular processes, paving the way for new discoveries in both basic research and drug development.
References
A Comparative Analysis of Inflammatory Phenotypes in RelB and p50 Knockout Mice
A comprehensive guide for researchers and drug development professionals detailing the distinct inflammatory landscapes of mice deficient in the NF-κB subunits RelB and p50. This guide provides a comparative summary of their phenotypes, supporting experimental data, and detailed methodologies.
The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory and immune responses. Among its members, RelB and p50 (encoded by the Nfkb1 gene) are key players in distinct NF-κB signaling pathways. Genetic knockout models in mice have been instrumental in dissecting their specific functions, revealing complex and, in some aspects, opposing roles in the modulation of inflammation. This guide provides a detailed comparison of the inflammatory phenotypes observed in RelB and p50 knockout mice, offering valuable insights for researchers in immunology and drug development.
Core Phenotypic Comparison
RelB-deficient mice exhibit a severe and spontaneous systemic inflammatory disease, whereas p50-deficient mice, while appearing largely normal under specific pathogen-free conditions, display a hyper-inflammatory response upon challenge. The double knockout of both RelB and p50 results in a dramatically exacerbated inflammatory phenotype, underscoring the partially compensatory and distinct roles of these two NF-κB subunits.
| Feature | RelB Knockout (RelB-/-) | p50 Knockout (p50-/-) | RelB-/- p50-/- Double Knockout |
| Spontaneous Phenotype | Severe multiorgan inflammation, myeloid hyperplasia, splenomegaly, T-cell dependent autoimmune inflammation.[1][2][3][4] | Generally normal, with multifocal defects in immune responses, particularly B-cell function.[5][6] | Markedly increased severity and extent of organ inflammation compared to RelB-/- mice, leading to premature death.[5][7][8] |
| Inflammatory Infiltrates | Mixed inflammatory cell infiltrates in multiple organs including granulocytes, monocytes, and T cells.[3][4] B cells are a prominent component of these infiltrates.[5] | Mild to severe spontaneous inflammatory changes in the liver.[9] | Severely exacerbated inflammatory infiltrates. Notably, B cells are absent from these infiltrates.[5] |
| Dendritic Cell (DC) Phenotype | Reduced population of thymic dendritic cells.[4] DC-specific knockout leads to an accumulation of tissue regulatory T cells (Tregs).[1] | Not a defining feature of the phenotype. | Not specifically detailed in the provided context. |
| Response to Inflammatory Stimuli | Impaired production of TNF-α in response to LPS and IFN-γ.[2] | Exacerbated neutrophilic inflammatory response to chronic injury.[9] Elevated circulating TNF-α levels in response to LPS.[10] | Severely increased pathology.[5][7] |
| Lymphoid Organ Architecture | Lack of Peyer's patches and disorganized thymic medulla.[3][11] | Impaired germinal center formation.[11] | Severe thymic atrophy.[5] |
| Interferon Signature | Exhibits a strong interferon-stimulated gene signature, but the pathology is independent of the type I interferon receptor.[12][13] | p50 homodimers can repress interferon response elements.[14] | Not specifically detailed in the provided context. |
Signaling Pathways and Experimental Workflows
The distinct phenotypes of RelB and p50 knockout mice can be attributed to their roles in the canonical and non-canonical NF-κB signaling pathways.
Caption: Simplified NF-κB signaling pathways highlighting the roles of p50 and RelB.
The experimental workflow to characterize and compare these knockout mice typically involves a multi-faceted approach.
Caption: General experimental workflow for comparing inflammatory phenotypes in knockout mice.
Detailed Methodologies
Generation of Knockout Mice: RelB and p50 knockout mice are generated using standard gene-targeting techniques in embryonic stem (ES) cells. A targeting vector containing a selectable marker (e.g., neomycin resistance gene) is designed to disrupt a critical exon of the RelB or Nfkb1 (p50) gene. The construct is electroporated into ES cells, and correctly targeted clones are identified by Southern blotting or PCR. These ES cells are then injected into blastocysts to generate chimeric mice, which are subsequently bred to establish germline transmission of the null allele. Double knockout mice are generated by intercrossing the single knockout lines.
Histopathological Analysis: Tissues (liver, lung, spleen, thymus, etc.) are collected from wild-type, RelB-/-, p50-/-, and double knockout mice at various ages. The tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned at 4-5 µm, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological evaluation. Immunohistochemistry can be performed using specific antibodies to identify different immune cell populations (e.g., CD3 for T cells, B220 for B cells, Mac-1 for macrophages) within the inflammatory infiltrates.
Flow Cytometry: Single-cell suspensions are prepared from spleen, lymph nodes, thymus, and bone marrow. Cells are stained with fluorescently labeled antibodies against various cell surface markers to quantify different immune cell populations (e.g., T cells, B cells, macrophages, dendritic cells, granulocytes). For Treg analysis, intracellular staining for Foxp3 is performed. Data is acquired on a flow cytometer and analyzed using appropriate software.
Cytokine and Chemokine Analysis: Serum levels of various cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ) are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays (e.g., Luminex). For in vitro studies, immune cells such as macrophages or dendritic cells are isolated and stimulated with agents like LPS, and the cytokine concentrations in the culture supernatants are measured.
Immune Challenge Models: To assess the inflammatory response to a defined stimulus, mice can be subjected to various challenge models. For example, lipopolysaccharide (LPS) can be injected intraperitoneally to induce a systemic inflammatory response. For chronic inflammation studies, models such as repeated carbon tetrachloride (CCl4) administration for liver injury can be employed.[9] The severity of the resulting inflammation and tissue damage is then assessed by histopathology and measurement of inflammatory mediators.
Conclusion
The comparative analysis of RelB and p50 knockout mice reveals their distinct and critical roles in regulating inflammation. RelB deficiency leads to a spontaneous and severe systemic inflammatory disease driven by defects in dendritic cells and T cell homeostasis. In contrast, p50 plays a crucial role in restraining inflammation, with its absence leading to hyper-inflammatory responses to challenges. The exacerbated phenotype of the double knockout mice highlights the partial functional redundancy and interplay between these two NF-κB subunits. These models provide invaluable tools for dissecting the complexities of NF-κB signaling in inflammatory diseases and for the development of targeted therapeutic strategies.
References
- 1. RelB Deficiency in Dendritic Cells Protects from Autoimmune Inflammation Due to Spontaneous Accumulation of Tissue T Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. RelB: an outlier in leukocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiorgan inflammation and hematopoietic abnormalities in mice with a targeted disruption of RelB, a member of the NF-kappa B/Rel family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p50–NF-κB Complexes Partially Compensate for the Absence of RelB: Severely Increased Pathology in p50− /− relB− /−Double-knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 006097 - p50[-] Strain Details [jax.org]
- 7. p50–NFκB Complexes Partially Compensate for the Absence of RelB: Severely Increased Pathology in p50^(-/-)relB^(-/-) Double-knockout Mice [authors.library.caltech.edu]
- 8. researchgate.net [researchgate.net]
- 9. Nuclear Factor-κB1 (p50) Limits the Inflammatory and Fibrogenic Responses to Chronic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redox Regulation of NF-κB p50 and M1 Polarization in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Immune Responses by NF-κB/Rel Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RelB-deficient autoinflammatory pathology presents as interferonopathy, but in mice is interferon-independent. [escholarship.org]
- 13. RelB-deficient autoinflammatory pathology presents as interferonopathy, but in mice is IFN-independent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Specificity of Innate Immune Responses Is Enforced by Repression of Interferon Response Elements by NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of RelB in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common experimental approaches to validate the function of the transcription factor RelB, a key component of the non-canonical NF-κB signaling pathway, in various disease models. We present supporting experimental data, detailed protocols for key methodologies, and visual summaries of signaling pathways and experimental workflows.
Comparison of In Vitro Validation Methods: RelB Knockdown
The role of RelB in cellular processes is often investigated by reducing its expression in disease-relevant cell lines. The following table summarizes quantitative data from studies using siRNA-mediated knockdown of RelB in cancer cell lines.
| Cell Line | Cancer Type | Parameter Measured | Result of RelB Knockdown | Reference Study |
| SPC-A1 | Lung Adenocarcinoma | Apoptosis Rate | Increased percentage of apoptotic cells.[1] | [1] |
| SPC-A1 | Lung Adenocarcinoma | Cell Proliferation (CFSE assay) | Inhibition of cell proliferation observed at 24, 48, 72, and 96 hours.[1] | [1] |
| SPC-A1 | Lung Adenocarcinoma | Cell Cycle | G0–G1 phase arrest.[1] | [1] |
| HEC-1A | Endometrioid Adenocarcinoma | Cell Proliferation | Reduced proliferation rate.[2] | [2] |
| RL95-2 | Endometrioid Adenocarcinoma | Cell Proliferation | Reduced proliferation rate.[2] | [2] |
| Wehi-231 | B Cell Tumor | Apoptosis (PI Staining) | Dose-dependent reduction in cell survival.[3] | [3] |
| Pre-B ALL | Acute Lymphoblastic Leukemia | Apoptosis | Enhanced apoptosis.[4] | [4] |
| Pre-B ALL | Acute Lymphoblastic Leukemia | Proliferation | Strong growth inhibition.[4] | [4] |
Comparison of In Vivo Validation Methods
Validating the function of RelB in a whole organism is crucial. This is typically achieved through genetic knockout mouse models or the administration of small molecule inhibitors in disease models.
RelB Knockout Mouse Models
| Mouse Model | Disease Model | Key Phenotypic Outcomes | Quantitative Findings | Reference Study |
| RelBΔDC (Dendritic Cell-specific knockout) | Experimental Autoimmune Encephalomyelitis (EAE) | Protection from autoimmune inflammation.[5] | Maximum mean EAE score of 0.58 in RelBΔDC mice vs. 2.4 in control mice.[6] | [5][6] |
| p50-/-relB-/- (Double knockout) | Spontaneous Inflammation | Markedly increased severity and extent of organ inflammation compared to single knockouts, leading to premature death.[7] | Premature death within three to four weeks after birth.[7] | [7] |
| RelACKO/CKO with Zp3-Cre | Embryonic Development | Embryonic lethality.[8] | N/A | [8] |
RelB Small Molecule Inhibitors
| Compound | Cancer Model | Administration Route & Dose | Key Outcome | Quantitative Findings | Reference Study |
| RS-47 | Colorectal Cancer Xenograft | Intraperitoneal | Significant tumor growth suppression.[9] | Half-maximal inhibitory concentration (IC50) of 1.28 µM in a colorectal cancer cell line.[9] | [9] |
| RS-47 | B Lymphoma Xenograft | Intraperitoneal | Significant tumor growth suppression.[9] | IC50 of 0.159-0.255 µM in B lymphoma cell lines.[9] | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity and reproducibility. The following diagrams were generated using Graphviz (DOT language) to illustrate the RelB signaling pathway and a general workflow for its validation in a disease model.
Caption: Canonical and Non-Canonical NF-κB signaling pathways highlighting RelB's role.
Caption: A logical workflow for validating the role of RelB in a disease model.
Experimental Protocols
Protocol 1: Generation of a RelB Conditional Knockout (CKO) Mouse Model
This protocol outlines the general steps for creating a mouse model where RelB can be deleted in a tissue-specific manner using the Cre-loxP system.[8][10][11]
1. Design and Construction of the Targeting Vector:
- Identify the genomic locus of the Relb gene.
- Design a targeting vector containing loxP sites flanking a critical exon or exons of the Relb gene. The deletion of these exons should result in a null allele.[8]
- Incorporate a selection cassette (e.g., neomycin resistance) flanked by FRT sites for later removal.
- Use homologous recombination in E. coli (recombineering) to construct the vector.[10]
2. Generation of Targeted Embryonic Stem (ES) Cells:
- Electroporate the targeting vector into ES cells.
- Select for successfully targeted ES cell clones using positive (e.g., G418 for neomycin resistance) and negative selection.
- Screen the selected clones by Southern blot and PCR to confirm correct integration of the targeting construct.
3. Generation of Chimeric Mice:
- Inject the correctly targeted ES cells into blastocysts from a donor mouse.
- Implant the injected blastocysts into pseudopregnant female mice.
- Identify chimeric offspring (mice with tissues derived from both the host blastocyst and the injected ES cells), often by coat color.
4. Germline Transmission and Breeding:
- Breed chimeric mice with wild-type mice to achieve germline transmission of the floxed Relb allele.
- Genotype the offspring to identify those carrying the floxed allele (RelBfl/+).
- Interbreed RelBfl/+ mice to obtain homozygous floxed mice (RelBfl/fl).
5. Tissue-Specific Knockout:
- Cross the RelBfl/fl mice with a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., CD11c-Cre for dendritic cells).
- The resulting offspring will have the Relb gene deleted only in the cells where Cre is expressed.
Protocol 2: In Vitro RelB Knockdown using siRNA
This protocol describes the transient knockdown of RelB expression in a mammalian cell line using small interfering RNA (siRNA).
1. Cell Seeding:
- One day before transfection, seed the cells in a 6-well plate in antibiotic-free growth medium, so they reach 60-80% confluency at the time of transfection.[12]
2. Preparation of siRNA-Lipid Complex:
- Solution A: In a microcentrifuge tube, dilute the RelB-targeting siRNA duplex to the desired final concentration (e.g., 20-80 pmols) in 100 µl of serum-free medium (e.g., Opti-MEM™).[12]
- Solution B: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µl of serum-free medium according to the manufacturer's instructions.[12][13]
- Combine Solution A and Solution B. Mix gently by pipetting and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[12]
3. Transfection:
- Wash the cells once with serum-free medium.[12]
- Aspirate the medium and add the siRNA-lipid complex mixture to the cells.
- Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[12]
- Add complete growth medium (with serum) to the wells.
4. Validation of Knockdown:
- Harvest the cells 24-72 hours post-transfection.
- Assess RelB mRNA levels by quantitative RT-PCR (qRT-PCR) to confirm transcriptional silencing.
- Assess RelB protein levels by Western blot to confirm protein knockdown.
- Include appropriate controls: a non-targeting (scrambled) siRNA control and a mock transfection control (transfection reagent only).
Protocol 3: In Vivo Validation using a Small Molecule Inhibitor
This protocol provides a general framework for evaluating the efficacy of a RelB small molecule inhibitor in a syngeneic mouse cancer model.[14][15]
1. Animal Model and Tumor Implantation:
- Select an appropriate syngeneic mouse model (e.g., C57BL/6 mice for MC38 colon adenocarcinoma).
- Culture tumor cells to ~80% confluency.
- Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 cells) into the flank of each mouse.[14]
2. Treatment Administration:
- Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, RelB inhibitor).
- Prepare the RelB inhibitor formulation for in vivo delivery (e.g., dissolved in DMSO and diluted in corn oil).
- Administer the inhibitor at the desired dose and schedule (e.g., daily via oral gavage or intraperitoneal injection).[14]
3. Efficacy Monitoring:
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[14]
- Monitor the body weight of the mice as an indicator of toxicity.
- Observe the mice daily for any clinical signs of distress.
4. Endpoint Analysis:
- Euthanize the mice when tumors in the control group reach the predetermined endpoint size or if signs of toxicity are observed.
- Excise the tumors and weigh them.
- Collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis, such as histopathology, immunohistochemistry, or flow cytometry to assess immune cell infiltration.
- Calculate the Tumor Growth Inhibition (TGI) percentage.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. RelB/NF-κB links cell cycle transition and apoptosis to endometrioid adenocarcinoma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNAi-Mediated c-Rel Silencing Leads to Apoptosis of B Cell Tumor Cells and Suppresses Antigenic Immune Response In Vivo | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. RelB Deficiency in Dendritic Cells Protects from Autoimmune Inflammation Due to Spontaneous Accumulation of Tissue T Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p50–NF-κB Complexes Partially Compensate for the Absence of RelB: Severely Increased Pathology in p50− /− relB− /−Double-knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation and characterization of a novel transgenic mouse harboring conditional nuclear factor-kappa B/RelA knockout alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New inhibitor of the noncanonical NF-κB pathway specifically binding to RelB shows antitumor effect | BioWorld [bioworld.com]
- 10. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ingenious Blog | Conditional Knockout Mouse Protocol [genetargeting.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Standard Operating Procedures for the Proper Disposal of RelB Protein
For Immediate Implementation by Laboratory Personnel
This document provides comprehensive guidance on the safe handling and disposal of the RelB protein, a key component in NF-κB signaling pathways. Adherence to these procedures is critical to ensure personnel safety and compliance with standard laboratory biosafety practices. These guidelines are intended for researchers, scientists, and drug development professionals working with RelB in a laboratory setting.
I. Essential Safety Precautions and Personal Protective Equipment (PPE)
All personnel handling this compound, whether in active use or for disposal, must adhere to universal precautions for handling potentially hazardous biological substances. Direct contact with skin, eyes, and mucous membranes should be strictly avoided. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Torso Protection | Laboratory Coat | Must be long-sleeved and fully buttoned to protect clothing and skin from potential splashes and spills. |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double-gloving is recommended for prolonged handling or higher concentrations. Gloves must be changed immediately after contact with the protein solution, followed by hand washing. |
| Eye & Face Protection | Safety Glasses with Side Shields | Minimum requirement to protect against flying particles and incidental splashes. |
| Face Shield (in addition to safety glasses) | Required when there is a significant splash hazard, such as when handling large volumes or during vigorous mixing. |
II. Waste Segregation and Disposal Protocols
Proper segregation of waste is paramount to prevent cross-contamination and ensure that waste is treated appropriately. The following procedures outline the disposal pathways for liquid and solid waste contaminated with this compound.
A. Liquid Waste Management
-
Collection: All liquid waste containing this compound, including contaminated buffers and solutions, must be collected in a clearly labeled, leak-proof container designated for biohazardous liquid waste.
-
Decontamination: Prior to final disposal, the collected liquid waste must be decontaminated. A common and effective method is to add a freshly prepared solution of household bleach to the waste container to achieve a final concentration of 10% bleach. The mixture should be left to stand for at least 30 minutes to ensure complete inactivation of the protein.
-
Disposal: After decontamination, the treated liquid can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's specific guidelines for biohazardous liquid waste disposal.
B. Solid Waste Management
-
Collection: All solid materials that have come into direct contact with the this compound are considered biologically contaminated waste. This includes, but is not limited to:
-
Pipette tips
-
Microcentrifuge tubes
-
Gloves
-
Paper towels and bench protectors
-
-
Containment: Contaminated solid waste must be placed in a designated biohazard bag. These bags should be clearly marked with the universal biohazard symbol.
-
Final Disposal: The sealed biohazard bags should be placed in a secondary, rigid container for transport. This waste will be collected by a licensed waste disposal service for final treatment, typically through autoclaving or incineration.
III. Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated during experiments involving the this compound.
IV. This compound Signaling Pathway Overview
For context, the following diagram provides a simplified overview of the non-canonical NF-κB signaling pathway involving RelB. Understanding the biological context of this protein reinforces the importance of proper handling and disposal procedures.
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling RelB Protein
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with RelB protein. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. The following procedures provide a framework for the safe handling and disposal of materials associated with this compound research. A thorough risk assessment should be conducted to address the specific hazards of your experimental protocol.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE, which should be selected based on a comprehensive risk assessment of the specific procedures being performed.
| PPE Category | Component | Material/Specification Examples | Purpose |
| Body Protection | Laboratory Coat | Lint-free, cuffed sleeves | Protects skin and personal clothing from contamination.[1][2][3] |
| Disposable Gown | Fluid-resistant | Recommended for procedures with a high risk of splashes or when working with larger volumes. | |
| Hand Protection | Disposable Gloves | Nitrile | Provides a primary barrier against skin contact. Nitrile gloves are generally preferred for their chemical resistance.[3][4] |
| Double Gloves | Two pairs of nitrile gloves | Recommended for procedures with a higher risk of contamination or when handling concentrated protein solutions.[2][5] | |
| Eye & Face Protection | Safety Glasses | ANSI Z87.1 certified, with side shields | Minimum eye protection for all laboratory work to guard against flying debris.[1][2] |
| Chemical Splash Goggles | Vented or non-vented | Should be worn when there is a risk of chemical splashes.[1][2] | |
| Face Shield | Full-face coverage | Must be worn in conjunction with safety glasses or goggles during procedures with a high potential for splashes or aerosol generation.[1][2] | |
| Respiratory Protection | N95 Respirator | NIOSH-approved | May be required for procedures that could generate aerosols, based on risk assessment.[5] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the standard operating procedure for the safe handling of purified this compound in a laboratory setting.
1. Preparation:
- Ensure all necessary PPE is available and in good condition.
- Prepare a dedicated and clearly labeled workspace.
- Have a biohazard waste container readily accessible.
- Review the specific experimental protocol and identify potential hazards.
2. Donning PPE:
- Perform hand hygiene.
- Don a laboratory coat or disposable gown.
- Don eye and face protection (safety glasses, goggles, or face shield as required by the risk assessment).
- Don respiratory protection if required by the risk assessment.
- Don the first pair of gloves.
- Don the second pair of gloves, ensuring the cuffs of the outer glove are over the cuffs of the lab coat or gown.
3. Handling this compound:
- Handle the protein solution within a laminar flow hood or other designated containment area to minimize aerosol generation.
- Use caution when pipetting or transferring the protein solution to avoid splashes and spills.
- Keep all containers with this compound sealed when not in use.
4. Post-Handling:
- Decontaminate all work surfaces with an appropriate disinfectant.
- Dispose of all contaminated materials in the designated biohazard waste container.
5. Doffing PPE:
- Remove the outer pair of gloves.
- Remove the laboratory coat or gown by rolling it inside out.
- Perform hand hygiene.
- Remove eye and face protection.
- Remove respiratory protection if worn.
- Remove the inner pair of gloves.
- Perform thorough hand hygiene.
Visualizing Safety Workflows
To further clarify procedural logic, the following diagrams illustrate key decision-making and operational workflows for PPE selection and waste disposal.
Caption: PPE selection workflow based on risk assessment.
Caption: Disposal plan for RelB contaminated waste.
References
- 1. westlab.com [westlab.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
